molecular formula C19H31N7O10S2 B1666518 Aztreonam Lysine CAS No. 827611-49-4

Aztreonam Lysine

Número de catálogo: B1666518
Número CAS: 827611-49-4
Peso molecular: 581.6 g/mol
Clave InChI: KPPBAEVZLDHCOK-JHBYREIPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Aztreonam lysine is a lyophilized formulation specifically designed for inhalation research, notably in studies related to cystic fibrosis (CF) . Its primary research value lies in its selective activity against Gram-negative aerobic bacteria, including Pseudomonas aeruginosa, by inhibiting bacterial cell wall synthesis through high-affinity binding to penicillin-binding protein 3 (PBP-3) . This mechanism of action is bactericidal and stable against many beta-lactamases . In research settings, this compound is a critical tool for investigating chronic airway infections. Clinical studies have demonstrated its effectiveness in improving lung function and reducing the bacterial density of P. aeruginosa in sputum in CF models . The lysine salt formulation was developed to improve airway tolerability compared to the arginine formulation used for injection . It is typically administered in a 28-day on/off cycle regimen at a dose of 75 mg three times daily . Studies have shown that its antibacterial activity is not significantly antagonized by sputum in CF models, and it maintains activity against many multidrug-resistant P. aeruginosa strains . This product is supplied as a single-use vial containing 75 mg of aztreonam (as lysine) for reconstitution . It is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Propiedades

Número CAS

827611-49-4

Fórmula molecular

C19H31N7O10S2

Peso molecular

581.6 g/mol

Nombre IUPAC

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1

Clave InChI

KPPBAEVZLDHCOK-JHBYREIPSA-N

SMILES isomérico

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.C(CCN)C[C@@H](C(=O)O)N

SMILES canónico

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.C(CCN)CC(C(=O)O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Aztreonam lysine;  Corus 1020;  Aztreonam lysinate;  Corus1020;  Corus-1020; 

Origen del producto

United States

Foundational & Exploratory

Aztreonam Lysine for Pseudomonas aeruginosa in Cystic Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chronic pulmonary infection with Pseudomonas aeruginosa is a major contributor to morbidity and mortality in individuals with cystic fibrosis (CF).[1][2] The progressive lung damage caused by these persistent infections necessitates targeted antimicrobial strategies. Inhaled antibiotics are a cornerstone of CF management, designed to deliver high concentrations of active drugs directly to the airways, thereby maximizing efficacy while minimizing systemic toxicity.[1][3] Aztreonam (B1666516) lysine (B10760008) for inhalation (brand name Cayston®) is a formulation of the monobactam antibiotic specifically developed for this purpose and was approved by the U.S. Food and Drug Administration in 2010 to improve respiratory symptoms in CF patients with P. aeruginosa.[3][4][5] This guide provides a detailed technical overview of its mechanism, clinical efficacy, resistance pathways, and the experimental protocols used in its evaluation.

Pharmacology and Mechanism of Action

Aztreonam is a synthetic monocyclic β-lactam antibiotic (monobactam).[6] Its bactericidal activity results from the inhibition of bacterial cell wall synthesis.[7] The drug specifically binds to penicillin-binding protein 3 (PBP3) of Gram-negative bacteria like P. aeruginosa. This binding action inhibits the transpeptidation step of peptidoglycan synthesis, which is critical for maintaining the integrity of the bacterial cell wall. The disruption of cell wall synthesis ultimately leads to cell lysis and death.

The inhaled formulation, aztreonam lysine, was developed to replace the arginine salt used in the intravenous formulation, as arginine has been associated with airway inflammation with chronic inhalation.[2] The drug is administered as a 75 mg dose, reconstituted with 1 mL of 0.17% sodium chloride diluent, three times daily using the Altera® Nebulizer System.[8][9] Doses are recommended to be taken at least four hours apart in repeated cycles of 28 days on therapy followed by 28 days off.[8][9]

Figure 1: Mechanism of Action of Aztreonam cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space Aztreonam Aztreonam Aztreonam_Peri Aztreonam Aztreonam->Aztreonam_Peri Diffusion (via Porins) PBP3 Penicillin-Binding Protein 3 (PBP3) Crosslinking Peptidoglycan Cross-linking PBP3->Crosslinking Catalyzes Aztreonam_Peri->PBP3 Binding & Inhibition PG_Precursors Peptidoglycan Precursors PG_Precursors->Crosslinking Polymerization CellWall Stable Cell Wall Crosslinking->CellWall Lysis Cell Lysis Crosslinking->Lysis Inhibited

Figure 1: Mechanism of Action of Aztreonam

Clinical Efficacy

The efficacy of this compound for inhalation has been established in several key Phase 3 clinical trials. The primary outcomes consistently demonstrated significant improvements in lung function, respiratory symptoms, and reductions in bacterial burden.

Table 1: Summary of Pivotal Phase 3 Clinical Trial Data for this compound (AZLI)

Study Patient Population Treatment Arms (28 Days) Key Outcomes vs. Placebo Citation(s)
AIR-CF1 N=164; ≥6 years; FEV₁ 25-75% predicted 1. AZLI 75 mg TID2. Placebo TID CFQ-R Score: +9.7 points (p<0.001)FEV₁ % Predicted: +10.3% (p<0.001)Sputum P. aeruginosa Density: -1.45 log₁₀ cfu/g (p<0.001) [10]

| AIR-CF2 | N=211; ≥6 years; FEV₁ 25-75% predicted; ≥3 courses of inhaled tobramycin (B1681333) in prior year | 1. AZLI 75 mg BID/TID2. Placebo BID/TID | Time to next antibiotics: Increased by 21 days (p=0.007)CFQ-R Score: +5.01 points (p=0.02)FEV₁ % Predicted: +6.3% (p=0.001)Sputum P. aeruginosa Density: -0.66 log₁₀ cfu/g (p=0.006) |[2][11] |

In the AIR-CF1 study, a 28-day course of AZLI resulted in statistically significant improvements in respiratory symptoms, as measured by the Cystic Fibrosis Questionnaire-Revised (CFQ-R), and in pulmonary function.[10] The AIR-CF2 trial enrolled patients who were already frequent users of inhaled tobramycin and demonstrated that AZLI significantly delayed the time to the need for additional antipseudomonal antibiotics.[2][11]

Mechanisms of Resistance in P. aeruginosa

The emergence of resistance to aztreonam in P. aeruginosa is a clinical concern and is typically multifactorial, arising from spontaneous chromosomal mutations rather than horizontal gene transfer.[12] Key identified mechanisms include:

  • Enzymatic Degradation: The hyperproduction of chromosomally encoded AmpC β-lactamase is a primary mechanism.[13] Mutations in the regulatory gene ampR can lead to the overexpression of AmpC, which can then hydrolyze aztreonam.[13]

  • Efflux Pump Overexpression: P. aeruginosa possesses several multidrug efflux pumps that can actively transport antibiotics out of the cell.[14] Overexpression of the MexAB-OprM efflux pump, often caused by mutations in its regulatory genes mexR or nalD, has been shown to contribute to aztreonam resistance.[15][16]

  • Target Modification: While less common for aztreonam, alterations in the target PBP3 can reduce binding affinity, leading to resistance.

Figure 2: Key Aztreonam Resistance Mechanisms cluster_cell P. aeruginosa Cell Aztreonam_in Aztreonam PBP3 PBP3 Target Aztreonam_in->PBP3 Intended Action AmpC AmpC β-lactamase Aztreonam_in->AmpC Degradation MexAB_OprM MexAB-OprM Efflux Pump Aztreonam_in->MexAB_OprM Export Inactive Inactive Metabolites AmpC->Inactive Aztreonam_out Aztreonam MexAB_OprM->Aztreonam_out Aztreonam_ext Aztreonam Aztreonam_out->Aztreonam_ext Aztreonam_ext->Aztreonam_in Entry

Figure 2: Key Aztreonam Resistance Mechanisms

Experimental Protocols

Standardized and reproducible methodologies are critical for evaluating the efficacy and susceptibility of aztreonam.

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro activity. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for performing AST.

Protocol: Broth Microdilution MIC Testing

  • Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and dispensed into 96-well microtiter plates.

  • Antibiotic Dilution: Aztreonam is serially diluted (two-fold) across the wells of the plate to achieve a range of final concentrations (e.g., 0.5 to 64 µg/mL).[17] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation: P. aeruginosa isolates are cultured on an agar (B569324) plate. Colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.[18]

  • Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.[18] For slower-growing CF strains, readings may also be taken at 48 hours.[17]

  • MIC Determination: The MIC is defined as the lowest concentration of aztreonam that completely inhibits visible bacterial growth.[18] Results are read manually or with an automated plate reader. The parenteral susceptibility breakpoint for aztreonam against P. aeruginosa is ≤8 µg/mL.[19][20]

Figure 3: Workflow for Broth Microdilution Susceptibility Testing start Start: Isolate P. aeruginosa from patient sample prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 3. Inoculate plate wells with bacterial suspension (Final conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate 2. Prepare 96-well plate with serial dilutions of Aztreonam in Mueller-Hinton Broth prep_plate->inoculate incubate 4. Incubate at 35°C for 16-20 hours inoculate->incubate read 5. Read plate for visible growth incubate->read determine_mic 6. Determine MIC (Lowest concentration with no visible growth) read->determine_mic end End: Report MIC Value (µg/mL) determine_mic->end

Figure 3: Workflow for Broth Microdilution Susceptibility Testing

To better simulate the conditions of a CF lung infection, in vitro models using human airway cells are employed.

Protocol: P. aeruginosa Biofilm on CF Airway Epithelial Cells

  • Cell Culture: Human airway epithelial cells derived from CF patients are cultured to form a confluent monolayer on a suitable substrate.

  • Biofilm Formation: The epithelial cell monolayer is inoculated with a suspension of a P. aeruginosa clinical or laboratory strain (e.g., PAO1). The co-culture is incubated to allow for the formation of a mature biofilm on the cell surface.[21]

  • Antibiotic Treatment: The established biofilm is then treated with clinically relevant concentrations of aztreonam, either alone or in combination with other antibiotics like tobramycin.[21]

  • Quantification: After a set treatment period, the viability of the bacteria within the biofilm is quantified. This is typically done by disrupting the biofilm, serially diluting the bacterial suspension, and plating for colony-forming unit (CFU) counts.

  • Analysis: The reduction in CFU is calculated by comparing the treated biofilms to untreated controls. This model allows for the assessment of antibiotic efficacy against bacteria in a more physiologically relevant, sessile state.[21]

The design of pivotal clinical trials is crucial for establishing safety and efficacy for regulatory approval.

Protocol: Randomized Controlled Trial (based on AIR-CF1)

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study is designed.[10]

  • Patient Population: Inclusion criteria typically specify patients with a confirmed diagnosis of CF, age (e.g., ≥6 years), chronic P. aeruginosa infection confirmed by sputum culture, and a specific range of lung function (e.g., FEV₁ between 25% and 75% of predicted value).[10][22] Exclusion criteria often include recent use of other antipseudomonal antibiotics, infection with other specific pathogens like Burkholderia cepacia, and certain comorbidities.[22]

  • Randomization and Blinding: Eligible patients are randomly assigned in a 1:1 ratio to receive either this compound for inhalation or a matching placebo.[10] Both patients and investigators are blinded to the treatment allocation.

  • Intervention: The treatment group receives 75 mg of this compound via the specified nebulizer system three times daily for a 28-day period. The control group receives an identical-appearing placebo.[10] The use of a bronchodilator prior to each dose is standard.[8]

  • Endpoints and Assessments:

    • Primary Endpoint: A clinically meaningful outcome is pre-specified, such as the change from baseline in the respiratory domain score of the CFQ-R.[10]

    • Secondary Endpoints: These typically include the change from baseline in FEV₁ % predicted and the change in P. aeruginosa density in sputum (log₁₀ CFU/g).[10][11]

    • Safety Assessments: Adverse events are monitored and recorded throughout the study.[10]

  • Statistical Analysis: Appropriate statistical methods are used to compare the changes in endpoints between the treatment and placebo groups to determine if the observed differences are statistically significant.

Conclusion

This compound for inhalation represents a significant therapeutic option in the management of chronic P. aeruginosa infections in patients with cystic fibrosis. Its targeted delivery and proven clinical efficacy in improving lung function and quality of life underscore its value.[6] However, the potential for resistance development necessitates ongoing surveillance and a deep understanding of the underlying molecular mechanisms. The continued use of robust preclinical models and well-designed clinical trials is essential for optimizing its use and developing future respiratory anti-infective therapies.

References

Aztreonam-Lysine Resistance in Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aztreonam (B1666516), a monobactam antibiotic, is a critical therapeutic agent against infections caused by Gram-negative bacteria, including multidrug-resistant strains. Its stability against hydrolysis by metallo-β-lactamases (MBLs) makes it a valuable component of combination therapies, such as with the β-lactamase inhibitor avibactam (B1665839), to treat infections caused by carbapenem-resistant Enterobacterales (CRE). However, the emergence and dissemination of resistance mechanisms threaten its clinical efficacy. This guide provides an in-depth technical overview of the core mechanisms conferring resistance to aztreonam and aztreonam-avibactam in clinical isolates. We detail the enzymatic degradation, target site modifications, and alterations in membrane permeability that underpin resistance, present quantitative data from recent studies, outline key experimental protocols for resistance investigation, and provide visual diagrams of key pathways and workflows.

Core Resistance Mechanisms

Resistance to aztreonam in Gram-negative bacteria is a multifactorial phenomenon. Often, multiple mechanisms co-exist within a single clinical isolate, leading to high levels of resistance. The primary mechanisms can be categorized as:

  • Enzymatic Degradation: Hydrolysis of the aztreonam β-lactam ring by β-lactamase enzymes.

  • Target Site Modification: Alterations in Penicillin-Binding Protein 3 (PBP3), the primary target of aztreonam.

  • Reduced Drug Permeability: Decreased influx of the drug due to loss or modification of outer membrane porins.

  • Active Efflux: Increased expulsion of the drug from the cell via overexpression of efflux pumps.

The combination of aztreonam with avibactam (ATM-AVI) is designed to overcome enzymatic degradation by serine-β-lactamases.[1] Therefore, resistance to ATM-AVI often involves a combination of the other mechanisms or the presence of β-lactamases that are poorly inhibited by avibactam.

Enzymatic Degradation by β-Lactamases

While aztreonam is stable against MBLs (e.g., NDM, VIM, IMP), it is susceptible to hydrolysis by various serine-β-lactamases, including Extended-Spectrum β-Lactamases (ESBLs) and AmpC cephalosporinases.[2][3] Avibactam effectively inhibits most Class A (e.g., KPC, CTX-M) and Class C (AmpC) enzymes.[1] However, resistance can still emerge through:

  • Hyperproduction of β-Lactamases: Significant overexpression of enzymes like AmpC can overwhelm the inhibitor.[4][5]

  • Acquisition of β-Lactamases with Poor Avibactam Inhibition: Certain enzyme variants may not be effectively inhibited by avibactam. For example, some studies suggest avibactam inhibits PER-2 less effectively than other ESBLs.[4]

  • Specific Enzyme Variants: Certain variants, such as CMY-42 (an AmpC enzyme), have been shown to confer resistance to ATM-AVI, particularly when combined with PBP3 mutations.[1][2]

Caption: Logical relationships of β-lactamase hydrolysis and inhibition.

Target Site Modification: PBP3 Insertions

The primary target of aztreonam is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for bacterial cell division encoded by the ftsI gene.[6][7] A key mechanism of resistance is the acquisition of insertions of small amino acid sequences within PBP3.

  • Common Insertions: Four-amino-acid insertions, most commonly 'YRIK' or 'YRIN', after position 333 are frequently observed in resistant E. coli isolates.[4][8]

  • Impact: These insertions reduce the binding affinity of aztreonam to PBP3, leading to decreased susceptibility.[6] This mechanism alone may not confer full resistance but provides a background upon which other mechanisms, like enzyme production, can act to achieve clinically significant resistance levels.[1][9]

Reduced Drug Permeability & Active Efflux

To reach PBP3 in the periplasm, aztreonam must cross the outer membrane of Gram-negative bacteria, a process mediated by porin channels.[10][11]

  • Porin Loss: Mutations leading to premature stop codons or frameshifts in genes encoding major porins (e.g., OmpF, OmpC in E. coli; OmpK35, OmpK36 in K. pneumoniae) can significantly reduce the influx of aztreonam, contributing to resistance.[4][7][12]

  • Efflux Pump Overexpression: The AcrAB-TolC efflux pump is a major contributor to multidrug resistance.[12] Overexpression of this system, often due to mutations in regulatory genes like ramR, can actively pump aztreonam out of the periplasm, lowering its effective concentration at the target site.[12][13]

Caption: Aztreonam interaction with a Gram-negative bacterial cell.

Quantitative Data on Resistance Mechanisms

The prevalence and impact of these mechanisms vary by bacterial species and geographical location. The following tables summarize quantitative data from recent surveillance and mechanistic studies.

Table 1: Aztreonam-Avibactam (ATM-AVI) MICs Associated with Specific Resistance Mechanisms

OrganismResistance Mechanism(s)ATM-AVI MIC (mg/L)Reference(s)
Escherichia coliPBP3 insertion (YRIK) + CMY-42 production16[1]
Escherichia coliPBP3 insertion (YRIK) + CMY-42 overexpression128[1]
Escherichia coliPBP3 insertion (YRIN) + KPC-21 production512[1]
Escherichia coliPBP3 insertion + NDM-5 + OXA-4832[4]
Klebsiella pneumoniaeDHA-1 production + AcrA overexpression + Truncated OmpK35/OmpK368-16[4]
Klebsiella pneumoniaePER-2 production + Truncated OmpK35>32[4]
Enterobacter cloacaeAmpC overexpression (>570-fold) + CTX-M-1516[5]

Note: Avibactam concentration is fixed at 4 mg/L. The CLSI resistance breakpoint for aztreonam is ≥16 mg/L, which is commonly applied to ATM-AVI.[1]

Table 2: Prevalence of Resistance Mechanisms in Surveyed Clinical Isolates

Study Population & Organism(s)Resistance MechanismPrevalenceReference(s)
8787 Enterobacterales isolates (Europe, Asia, Latin America)Met ATM-AVI MIC ≥4 mg/L criteria0.2% (17 isolates)[4]
11 E. coli with ATM-AVI MIC ≥4 mg/LPBP3 insertion (YRIK or YRIN)100% (11/11)[4]
55 NDM- and NDM/OXA-48-producing Enterobacterales (Singapore)Overall ATM-AVI Resistance (MIC ≥16 mg/L)13.7%[9]
32 NDM- and NDM/OXA-48-producing E. coli (Singapore)ATM-AVI Resistance18.8% (6/32)[9]
7 NDM/OXA-48 dual-carbapenemase-producing E. coli (Singapore)ATM-AVI Resistance57.1% (4/7)[9]
110 NDM- and OXA-producing E. coli (Germany)ATM-AVI Resistance (>4 mg/L)13.6% (15/110)[6]

Experimental Protocols for Resistance Characterization

Investigating aztreonam resistance requires a combination of phenotypic and genotypic methods.

Caption: Experimental workflow for investigating aztreonam resistance.

Antimicrobial Susceptibility Testing (AST)

Principle: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.[14]

  • Drug Dilution: Prepare serial two-fold dilutions of aztreonam (and aztreonam with a fixed concentration of avibactam, typically 4 mg/L) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[8]

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth. Results are interpreted based on established breakpoints (e.g., CLSI, EUCAST).[1]

Molecular Detection of β-Lactamase Genes

Principle: To identify the presence of specific genes encoding β-lactamases using the Polymerase Chain Reaction (PCR).

Methodology (Multiplex PCR):

  • DNA Extraction: Isolate high-quality genomic DNA from the clinical isolate.

  • Primer Design: Use validated primer sets designed to amplify conserved regions of various β-lactamase gene families (e.g., blaTEM, blaSHV, blaCTX-M, blaKPC, blaNDM, blaOXA-48).[15][16] Multiple primer pairs can be combined in a single "multiplex" reaction.[15]

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the multiplex primer set.

    • Add the extracted DNA template.

    • Perform thermal cycling:

      • Initial denaturation (e.g., 95°C for 5 min).

      • 30-35 cycles of: denaturation (95°C for 30s), annealing (55-65°C, primer-dependent, for 40s), and extension (72°C for 50s).[17]

      • Final extension (72°C for 7 min).[17]

  • Detection: Analyze the PCR products by agarose (B213101) gel electrophoresis. The size of the amplified DNA fragments indicates which β-lactamase genes are present.[17]

  • Sequencing: For definitive identification of the specific gene variant (e.g., CTX-M-15), the PCR product should be purified and sequenced.[18]

Analysis of PBP3 and Porin Genes

Principle: To identify mutations (insertions, frameshifts, premature stop codons) in the genes encoding the drug target (PBP3) and drug entry channels (porins).

Methodology (PCR and Sanger Sequencing):

  • DNA Extraction: Isolate genomic DNA from the test strain.

  • Gene Amplification: Amplify the entire coding sequence of the target genes (ftsI, ompF, ompC, ompK35, ompK36, etc.) using specific primers.

  • Purification and Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., from a susceptible reference strain) using bioinformatics software. Identify any nucleotide changes, insertions, or deletions and translate them to determine their effect on the amino acid sequence.

Efflux Pump Activity Assay

Principle: To phenotypically assess the contribution of efflux pumps to resistance by measuring the change in an antibiotic's MIC in the presence of an Efflux Pump Inhibitor (EPI).

Methodology (MIC Potentiation Assay):

  • EPI Selection: Choose a broad-spectrum EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP), which disrupts the energy source for many efflux pumps.[14][19]

  • MIC Determination: Perform broth microdilution AST for aztreonam as described in section 3.1.

  • Parallel MIC with EPI: Simultaneously, perform a second broth microdilution assay where a fixed, sub-inhibitory concentration of the EPI is added to all wells along with the serial dilutions of aztreonam.[14]

  • Analysis: Compare the MIC of aztreonam alone to the MIC of aztreonam in the presence of the EPI. A significant reduction (e.g., ≥4-fold) in the MIC in the presence of the EPI suggests that active efflux is a contributing mechanism of resistance.[14]

References

An In-depth Technical Guide to Aztreonam Lysine: Structure, Activity, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aztreonam (B1666516) lysine (B10760008), a monobactam antibiotic with a unique spectrum of activity. The following sections detail its chemical structure, mechanism of action, antimicrobial activity with a focus on quantitative data, and relevant experimental protocols.

Chemical Structure and Formulation

Aztreonam is a synthetic monocyclic beta-lactam antibiotic. The inhaled formulation, aztreonam lysine, is a salt of aztreonam and L-lysine, which improves the drug's solubility and stability for nebulization.[1][2][3][4]

Chemical Name: L-Lysine, mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3- azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate][4]

Molecular Formula: C₁₉H₃₁N₇O₁₀S₂[1][3]

Molecular Weight: 581.6 g/mol [1][3]

Mechanism of Action

Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Aztreonam has a very high affinity for Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria.[6][7] The binding of aztreonam to PBP3 is a critical step that leads to the inhibition of septation during cell division, resulting in the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[7] Its affinity for PBPs of Gram-positive and anaerobic bacteria is poor, which explains its limited spectrum of activity.[5]

Aztreonam_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space Aztreonam Aztreonam PBP3 Penicillin-Binding Protein 3 (PBP3) Aztreonam->PBP3 Binds to Cell_wall Bacterial Cell Wall Aztreonam->Cell_wall Leads to Cell Lysis Peptidoglycan_synthesis Peptidoglycan Synthesis PBP3->Peptidoglycan_synthesis Inhibits Peptidoglycan_synthesis->Cell_wall Builds

Diagram 1: Mechanism of action of aztreonam.

Antimicrobial Activity and Spectrum

Aztreonam is unique among β-lactams for its narrow spectrum of activity, which is primarily directed against aerobic Gram-negative bacteria.[5] It has no significant activity against Gram-positive bacteria or anaerobes. Its spectrum includes many members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[5][8]

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of aztreonam and aztreonam-avibactam against key Gram-negative pathogens, as indicated by Minimum Inhibitory Concentration (MIC) values. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: In Vitro Activity of Aztreonam against Pseudomonas aeruginosa

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Aztreonam832[9]
Aztreonam16>512[7]
Aztreonam416[8]

Table 2: In Vitro Activity of Aztreonam and Aztreonam-Avibactam against Enterobacterales

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
AztreonamEnterobacterales0.1264[9]
Aztreonam-AvibactamEnterobacterales≤0.030.12[10]
Aztreonam-AvibactamCarbapenem-Resistant Enterobacterales (CRE)0.250.5[11]
Aztreonam-AvibactamMetallo-β-lactamase (MBL)-producing Enterobacterales0.120.5[11]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

The pharmacokinetic properties of aztreonam vary depending on the route of administration. Intravenous (IV) administration results in rapid distribution, while the inhaled formulation (this compound) achieves high concentrations in the sputum with low systemic exposure.[2][5][12][13]

Table 3: Pharmacokinetic Parameters of Aztreonam

ParameterIntravenous AdministrationInhaled Administration (this compound)Reference
Bioavailability N/A<1% (systemic)[5]
Peak Serum Concentration (Cmax) 58-242 mg/L (dose-dependent)419 ng/mL (75 mg dose)[5][12]
Time to Peak Concentration (Tmax) End of infusion~1 hour[5][12]
Elimination Half-life (t½) 1.5 - 2.0 hours~2.1 hours[12][14][15]
Volume of Distribution (Vd) ~0.18 L/kgNot reported[14][15]
Protein Binding ~56%~56%[15][16]
Primary Route of Elimination RenalRenal (for absorbed fraction)[2][13][15]
Pharmacodynamics

Like other β-lactam antibiotics, aztreonam exhibits time-dependent bactericidal activity.[5][16][17] The key pharmacodynamic parameter that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC of the infecting organism (%fT>MIC).[14][17]

Mechanisms of Resistance

Bacterial resistance to aztreonam can emerge through several mechanisms:

  • β-Lactamase Production: Hydrolysis of the β-lactam ring by β-lactamase enzymes is a primary mechanism of resistance. While aztreonam is stable to some β-lactamases, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs) and some chromosomal β-lactamases.[18][19]

  • Alterations in Penicillin-Binding Proteins: Modifications in the structure of PBP3 can reduce the binding affinity of aztreonam, leading to decreased susceptibility.[20][21]

  • Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of aztreonam into the periplasmic space where PBP3 is located.

  • Efflux Pumps: Active transport of aztreonam out of the bacterial cell by efflux pumps can prevent the drug from reaching its target concentration.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of aztreonam is determined using standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (as per CLSI/EUCAST guidelines):

  • Preparation of Inoculum: A standardized suspension of the test organism is prepared in a suitable broth, typically cation-adjusted Mueller-Hinton Broth (CAMHB), to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of aztreonam is prepared in CAMHB in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of aztreonam that completely inhibits visible growth of the organism.

For testing aztreonam in combination with a β-lactamase inhibitor like avibactam, a fixed concentration of the inhibitor (e.g., 4 mg/L for avibactam) is added to each well containing the serial dilutions of aztreonam.[22]

AST_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Aztreonam prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read and Record MIC incubate->read_mic end End read_mic->end

Diagram 2: Workflow for antimicrobial susceptibility testing.
β-Lactamase Hydrolysis Assay

The stability of aztreonam to β-lactamases can be assessed by measuring its hydrolysis by purified enzymes or cell extracts.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method:

  • Sample Preparation: A solution containing a known concentration of aztreonam is prepared in a suitable buffer (e.g., Tris-d₁₁ at pH 7.5).[23]

  • Enzyme Addition: The β-lactamase enzyme is added to the aztreonam solution.[23]

  • NMR Data Acquisition: ¹H NMR spectra are acquired at regular intervals to monitor the disappearance of the aztreonam signal and the appearance of signals corresponding to the hydrolyzed product.[23]

  • Data Analysis: The rate of hydrolysis can be determined by quantifying the changes in the respective NMR signal intensities over time.

Spectrophotometric Method using a Chromogenic Substrate:

While not directly measuring aztreonam hydrolysis, this method assesses the activity of β-lactamases.

  • Reaction Mixture: A reaction mixture is prepared containing a chromogenic β-lactam substrate (e.g., nitrocefin) in a suitable buffer.

  • Enzyme Addition: The β-lactamase solution is added to the reaction mixture.

  • Measurement: The hydrolysis of the chromogenic substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time using a spectrophotometer.[24] The activity of the enzyme is proportional to the rate of change in absorbance.

Conclusion

This compound remains a valuable therapeutic option for the treatment of infections caused by susceptible Gram-negative bacteria, particularly in patients with cystic fibrosis. Its unique chemical structure confers a targeted spectrum of activity and a favorable safety profile in patients with β-lactam allergies. Understanding its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the mechanisms by which resistance can develop is crucial for its optimal clinical use and for the development of future antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and surveillance of this important antibiotic.

References

An In-depth Technical Guide to the Binding Affinity of Aztreonam Lysine to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aztreonam (B1666516) is a monobactam antibiotic with potent activity against a wide range of Gram-negative bacteria. Its efficacy is rooted in its high affinity for specific penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the binding affinity of aztreonam to various PBPs, with a focus on quantitative data, detailed experimental methodologies, and the mechanistic pathways of its action. Aztreonam lysine (B10760008), an inhaled formulation, is therapeutically employed for managing chronic pulmonary infections, particularly in cystic fibrosis patients. The active component, aztreonam, dictates the binding affinity to PBPs, and therefore, the data presented for aztreonam is directly applicable to the lysine salt formulation.

Quantitative Analysis of Aztreonam-PBP Binding Affinity

The binding affinity of aztreonam for various PBPs is a critical determinant of its antibacterial spectrum and potency. This affinity is commonly quantified by the 50% inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the PBP's activity. The lower the IC50 value, the higher the binding affinity.

Binding Affinity in Escherichia coli

Escherichia coli is a key model organism for studying the interaction of beta-lactam antibiotics with PBPs. Aztreonam exhibits a pronounced and selective affinity for PBP3 in E. coli.

Penicillin-Binding Protein (PBP)IC50 (µg/mL)PBP Selectivity
PBP1a>1,000-
PBP1b>1,000-
PBP2>1,000-
PBP30.063 Selective
PBP4>1,000-
PBP5/6>1,000-
PBP7>1,000-
PBP8>1,000-

Table 1: IC50 values of aztreonam for PBPs in live Escherichia coli strain DC2.

Semi-quantitative studies further corroborate the high and specific affinity of aztreonam for PBP3 in E. coli, with complete binding to PBP3 observed at a concentration of 0.1 µg/mL.[1] In contrast, complete binding to PBP1a required a significantly higher concentration of 10 µg/mL, while PBPs 1b, 2, 4, and 5/6 showed poor affinity, with complete binding only at concentrations greater than or equal to 100 µg/mL.[1]

Binding Affinity in Other Gram-Negative Bacteria

Aztreonam's high affinity for PBP3 is a consistent finding across various Gram-negative pathogens. This targeted action is fundamental to its spectrum of activity.

Bacterial SpeciesPenicillin-Binding Protein (PBP)Concentration for Complete Binding (µg/mL)
Pseudomonas aeruginosaPBP30.1
Proteus vulgarisPBP30.1
Enterobacter cloacaePBP30.1
Klebsiella pneumoniaePBP30.1

Table 2: Concentration of aztreonam required for complete binding to PBP3 in various Gram-negative bacteria.[1]

It is important to note that while "complete binding" is a strong indicator of high affinity, it is a semi-quantitative measure. The IC50 values provide a more precise quantification of binding affinity.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Aztreonam exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is initiated by the specific binding and subsequent inactivation of essential PBPs.

Aztreonam_Mechanism_of_Action cluster_periplasm Periplasmic Space Aztreonam Aztreonam PBP3 Penicillin-Binding Protein 3 (PBP3) Aztreonam->PBP3 High-affinity binding Inactive_PBP3 Inactive PBP3 (Acylated) PBP3->Inactive_PBP3 Inactivation Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP3->Peptidoglycan_Synthesis Catalyzes Inactive_PBP3->Peptidoglycan_Synthesis Inhibits Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Peptidoglycan_Synthesis Weakened_Cell_Wall Weakened Cell Wall Peptidoglycan_Synthesis->Weakened_Cell_Wall Cell_Lysis Cell Lysis & Bacterial Death Weakened_Cell_Wall->Cell_Lysis

Aztreonam's mechanism of action targeting PBP3.

The binding of aztreonam to the active site of PBP3 leads to the acylation of the enzyme, rendering it inactive.[2] This inactivation prevents the transpeptidation reaction, which is the final and crucial step in peptidoglycan cross-linking. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell elongation, filamentation, and ultimately, cell lysis and bacterial death.[1]

Experimental Protocols for Determining PBP Binding Affinity

The quantitative data presented in this guide are primarily derived from competitive binding assays. These assays are fundamental in assessing the affinity of a test compound (e.g., aztreonam) for PBPs by measuring its ability to compete with a labeled ligand for the PBP active site. A commonly used labeled ligand is Bocillin-FL, a fluorescent derivative of penicillin.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)

This method relies on the principle that an unlabeled antibiotic will compete with a fluorescently labeled penicillin for binding to PBPs. The reduction in the fluorescent signal from the labeled penicillin is proportional to the binding affinity of the test antibiotic.

Competitive_PBP_Binding_Assay_Workflow cluster_workflow Experimental Workflow A Bacterial Culture (e.g., E. coli) B Cell Lysis & Membrane Fraction Preparation A->B C Incubation of Membranes with varying [Aztreonam] B->C D Addition of fixed concentration of Bocillin-FL C->D E SDS-PAGE Separation of PBPs D->E F Fluorescence Imaging of Gel E->F G Quantification of Fluorescence Intensity F->G H IC50 Determination (Dose-Response Curve) G->H

References

Preclinical Profile of Aztreonam Lysine for Inhalation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies conducted on aztreonam (B1666516) lysine (B10760008) for inhalation (AZLI). It is designed to be a comprehensive resource, detailing the foundational in vitro and in vivo data that supported the clinical development of this therapy for chronic Pseudomonas aeruginosa lung infections in patients with cystic fibrosis (CF). This document summarizes key quantitative data in structured tables, outlines experimental methodologies, and provides visual representations of critical pathways and processes.

Introduction

Aztreonam is a monobactam antibiotic with potent, bactericidal activity specifically targeting Gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa. The development of an inhaled formulation, aztreonam lysine, was a strategic approach to deliver high concentrations of the antibiotic directly to the site of infection in the lungs, thereby maximizing efficacy while minimizing systemic exposure and associated toxicities. The lysine salt was chosen over the arginine salt used in the intravenous formulation to avoid the potential for airway inflammation associated with inhaled arginine.[1][2] The preclinical development program for AZLI was designed to establish its microbiological activity, pharmacokinetic profile, efficacy, and safety prior to human trials.

Mechanism of Action

Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP-3), an essential enzyme in Gram-negative bacteria responsible for the cross-linking of peptidoglycan chains during cell division. By binding to and inactivating PBP-3, aztreonam disrupts the integrity of the bacterial cell wall, leading to cell elongation, filamentation, and eventual lysis.

Aztreonam Aztreonam PBP3 Penicillin-Binding Protein 3 (PBP-3) Aztreonam->PBP3 Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Essential for Lysis Bacterial Cell Lysis PBP3->Lysis Inhibition leads to CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains CellWall->Lysis Loss of integrity causes

Figure 1: Mechanism of Action of Aztreonam

In Vitro Activity

Preclinical studies confirmed that the microbiological potency of aztreonam is retained after nebulization of the lysine formulation. Furthermore, the presence of CF sputum did not inhibit its bactericidal activity, a critical factor for efficacy in the CF lung environment.[3][4][5]

Minimum Inhibitory Concentrations (MIC)

The in vitro activity of aztreonam has been extensively tested against clinical isolates of P. aeruginosa. The following table summarizes the MIC distribution for a large collection of isolates from CF patients.

Organism Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL)
Pseudomonas aeruginosa (CF Isolates)1240≤232
Data from Burns et al., as cited in VanDevanter & O'Riordan (2010)[5]
Experimental Protocol: MIC Determination

Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Isolate Preparation: P. aeruginosa isolates are cultured on appropriate agar (B569324) plates overnight at 35-37°C.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, resulting in a concentration of approximately 1.5 x 108 CFU/mL. This suspension is then further diluted to achieve a final concentration of 5 x 105 CFU/mL in the test wells.

  • Antibiotic Dilution Series: A two-fold serial dilution of aztreonam is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of aztreonam that completely inhibits visible growth of the bacteria.

Preclinical Pharmacokinetics

Human Pharmacokinetic Parameters (75 mg Inhaled Dose in Adults with CF) [3]

Parameter Value
Median Sputum Concentration (10 min post-dose) 383 µg/g
Plasma Cmax 419 ng/mL
Plasma Tmax 0.99 hours
Plasma Half-life (t1/2) 2.1 hours

The high sputum concentrations achieved far exceed the MIC90 for P. aeruginosa, supporting the rationale for inhaled delivery.[3]

Preclinical Efficacy in Animal Models

Detailed quantitative results from animal efficacy models for inhaled this compound are not extensively published. However, the successful clinical development implies positive outcomes in relevant preclinical models of lung infection. A standard experimental workflow for assessing the efficacy of an inhaled antibiotic in a murine model of P. aeruginosa lung infection is described below.

cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase AnimalAcclimatization Animal Acclimatization (e.g., Mice) Infection Intratracheal Instillation of Pseudomonas aeruginosa AnimalAcclimatization->Infection Treatment Inhaled this compound Administration (e.g., via nebulizer) Infection->Treatment Control Control Group (e.g., Placebo Inhalation) Infection->Control Euthanasia Euthanasia at Pre-determined Timepoints Treatment->Euthanasia Control->Euthanasia LungHomogenization Lung Homogenization Euthanasia->LungHomogenization CFU Bacterial Load Determination (CFU/g lung tissue) LungHomogenization->CFU

Figure 2: Workflow for Preclinical Efficacy Testing
Experimental Protocol: Murine Model of P. aeruginosa Lung Infection

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • Infection: Mice are anesthetized and infected via intratracheal or intranasal administration of a clinical isolate of P. aeruginosa (e.g., PAO1) at a concentration of 106-107 CFU per mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), mice are placed in a whole-body exposure chamber and administered aerosolized this compound via a nebulizer. Control groups receive aerosolized saline.

  • Endpoint Assessment: At various time points post-treatment (e.g., 24, 48, 72 hours), mice are euthanized. The lungs are aseptically removed, weighed, and homogenized.

  • Bacterial Load Quantification: Serial dilutions of the lung homogenates are plated on selective agar (e.g., Cetrimide agar). The plates are incubated, and the number of colony-forming units (CFU) per gram of lung tissue is calculated.

  • Data Analysis: The reduction in bacterial load in the treatment group is compared to the control group to determine efficacy.

Preclinical Toxicology

A comprehensive battery of toxicology studies would have been conducted to support the safety of inhaled this compound. While specific data is not publicly detailed, these studies would have included:

  • Acute inhalation toxicity studies in rodents to determine the maximum tolerated dose.

  • Repeat-dose inhalation toxicity studies in at least two species (one rodent, one non-rodent, e.g., rats and dogs or non-human primates) for a duration relevant to the intended clinical use (e.g., 28 days).

  • Safety pharmacology studies to assess potential effects on the cardiovascular, respiratory, and central nervous systems.

  • Local tolerance studies to evaluate irritation at the site of administration (the respiratory tract).

  • Genotoxicity and reproductive toxicology studies as per regulatory requirements.

The favorable safety profile observed in long-term clinical trials suggests that no major, unexpected toxicities were identified in the preclinical program.[6]

Logical Framework for Clinical Progression

The preclinical data collectively provided a strong rationale for advancing this compound for inhalation into clinical trials. The logical flow from preclinical findings to clinical investigation is illustrated below.

cluster_0 Preclinical Foundation cluster_1 Clinical Development cluster_2 Regulatory Outcome InVitro Potent In Vitro Activity (Low MICs against P. aeruginosa) Phase1 Phase I Clinical Trials (Safety and PK in Humans) InVitro->Phase1 Sputum Activity Maintained in CF Sputum Sputum->Phase1 PK_Rationale Rationale for Inhaled Route (High Lung, Low Systemic Exposure) PK_Rationale->Phase1 Safety Acceptable Preclinical Safety Profile Safety->Phase1 Phase2 Phase II Clinical Trials (Dose-ranging and Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trials (Pivotal Efficacy and Safety) Phase2->Phase3 Approval Regulatory Approval (e.g., FDA, EMA) Phase3->Approval

Figure 3: Preclinical to Clinical Development Path

Conclusion

The preclinical evaluation of this compound for inhalation established a solid foundation for its successful clinical development. Key in vitro studies demonstrated potent and specific activity against P. aeruginosa, which was not compromised by the challenging environment of the CF lung. Although detailed quantitative data from animal models are not extensively published, the progression through clinical trials and eventual regulatory approval confirm that the preclinical efficacy and safety studies met the required benchmarks. This technical guide has synthesized the available information to provide a comprehensive overview of the core preclinical science underpinning this important therapy.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Aztreonam Lysine in Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam (B1666516) lysine (B10760008) for inhalation is a critical therapeutic agent for the management of chronic pulmonary infections, particularly in patients with cystic fibrosis (CF) colonized with Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of inhaled aztreonam lysine, focusing on its disposition and activity within the lung tissue. The information presented herein is intended to support further research and drug development efforts in the field of inhaled antimicrobial therapy.

Pharmacokinetics: Drug Disposition in the Lungs

The efficacy of inhaled this compound is intrinsically linked to its ability to achieve and maintain therapeutic concentrations at the site of infection within the lungs. This section details the available quantitative data on aztreonam concentrations in various pulmonary compartments following inhalation.

Sputum Concentrations

Sputum serves as a surrogate matrix for assessing drug concentrations in the airways of patients with productive cough, such as those with CF. Following nebulization of this compound, high concentrations are rapidly achieved in the sputum.

PopulationDoseTime Post-InhalationMedian Sputum Concentration (μg/g)Reference
Adults with CF75 mg10 minutes383[1]
Adults with CF150 mg10 minutes879[1]
Adults with CF225 mg10 minutes985[1]
Adolescents with CF75 mg10 minutes324[1]
Adolescents with CF150 mg10 minutes387[1]
Adolescents with CF225 mg10 minutes260[1]
Adults with CF75 mg4 hours16[2]
Adults with CF150 mg4 hours36[2]
Adults with CF225 mg4 hours52[2]
Adolescents with CF75 mg4 hours2[2]
Adolescents with CF150 mg4 hours7[2]
Adolescents with CF225 mg4 hours8[2]
CF Patients (pooled data)75 mg (first dose)10 minutes726 (mean)[3]
Serum Concentrations

Systemic absorption of aztreonam following inhalation is minimal, which is a key advantage in reducing the risk of systemic side effects.

PopulationDoseParameterValueReference
Adults with CF75 mgCmax (median)0.69 μg/mL[4]
Adults with CF225 mgCmax (median)1.49 μg/mL[4]
Adults with CF75 mgCmax (mean)419 ng/mL[2]
Adults with CF75 mgTmax~1 hour[2][5]
Adults with CF75 mg2.1 hours[2]
Bronchial Secretions and Bronchoalveolar Lavage (BAL) Fluid

Studies involving direct sampling from the lower respiratory tract provide valuable insights into drug concentrations at the epithelial surface. It is important to note that the following data is after intravenous administration, as specific data for inhaled this compound in ELF is limited.

PopulationDoseSample TypeConcentration Range (mg/L)Time of MeasurementReference
Critically ill, intubated patients2 g IV bolusBronchial Secretions4.8 - 18.7Within 2 hours post-administration[6]
Protein Binding

The extent of protein binding can influence the amount of free, active drug available at the target site. In patients with CF, aztreonam protein binding in serum is lower than in healthy individuals.

PopulationProtein Binding (%)Reference
Healthy Subjects (serum)51.5 ± 3.1[7]
CF Patients (serum)42.1 ± 2.7[7]
Infected Patients (serum)30 ± 8[8]

Pharmacodynamics: Antimicrobial Activity in the Lungs

The pharmacodynamic profile of aztreonam is characterized by its bactericidal activity against susceptible Gram-negative bacteria, most notably P. aeruginosa.

Mechanism of Action

Aztreonam is a monobactam antibiotic that inhibits bacterial cell wall synthesis by binding with high affinity to penicillin-binding protein 3 (PBP3). This disruption of peptidoglycan synthesis leads to the formation of filamentous, non-dividing bacteria and eventual cell lysis.

Aztreonam_Mechanism_of_Action cluster_Bacterial_Cell Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP3 Penicillin-Binding Protein 3 (PBP3) Peptidoglycan_Precursors->PBP3 Cell_Wall_Synthesis Cell Wall Synthesis (Cross-linking) PBP3->Cell_Wall_Synthesis Intact_Cell_Wall Intact Cell Wall Cell_Wall_Synthesis->Intact_Cell_Wall Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Aztreonam Aztreonam Aztreonam->PBP3 Inhibits

Aztreonam inhibits bacterial cell wall synthesis by targeting PBP3.
Clinical Efficacy

Clinical trials have demonstrated the efficacy of inhaled this compound in improving clinical outcomes for CF patients with chronic P. aeruginosa infections.

Study PopulationTreatmentOutcome MeasureImprovementReference
CF patients (≥6 years) with moderate-to-severe lung disease75 mg AZLI TID for 28 daysFEV₁ % predicted10.3% increase vs. placebo[9]
CF patients (≥6 years) with moderate-to-severe lung disease75 mg AZLI TID for 28 daysSputum P. aeruginosa density1.45 log₁₀ cfu/g decrease vs. placebo[9]
CF patients on frequent tobramycin (B1681333) inhalation75 mg AZLI BID or TID for 28 daysFEV₁ % predicted6.3% increase vs. placebo[10]
CF patients on frequent tobramycin inhalation75 mg AZLI BID or TID for 28 daysSputum P. aeruginosa density0.66 log₁₀ cfu/g decrease vs. placebo[10]
In Vitro Activity Against Biofilms

P. aeruginosa in the CF lung often exists in biofilms, which can confer increased resistance to antibiotics. In vitro studies have evaluated the activity of aztreonam against these biofilms.

In a co-culture model using CF-derived human airway epithelial cells, aztreonam (700 mg/L) reduced P. aeruginosa biofilm colony-forming units (CFU) by approximately 1 to 4 log units, depending on the bacterial strain.[7][11] The combination of aztreonam and tobramycin showed an additional reduction in CFU for some strains.[7][11] A dynamic in vitro biofilm model demonstrated that the combination of aztreonam and tobramycin was necessary to suppress the regrowth and resistance of hypermutable multidrug-resistant P. aeruginosa isolates.[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate PK and PD data is essential for the interpretation and replication of research findings.

Drug Administration and Sample Collection

A common experimental workflow for a clinical pharmacokinetic study of inhaled this compound is outlined below.

Experimental_Workflow_PK_Study Patient_Recruitment Patient Recruitment (e.g., CF patients with P. aeruginosa) Baseline_Assessments Baseline Assessments (FEV₁, Sputum Culture) Patient_Recruitment->Baseline_Assessments Bronchodilator Pre-dose Bronchodilator Administration Baseline_Assessments->Bronchodilator Drug_Administration This compound Inhalation (e.g., 75 mg via Altera Nebulizer) Bronchodilator->Drug_Administration Sputum_Collection Sputum Collection (e.g., 10 min, 1, 2, 4 hours post-dose) Drug_Administration->Sputum_Collection Blood_Collection Blood (Serum) Collection (e.g., pre-dose, 0.5, 1, 2, 4, 8 hours post-dose) Drug_Administration->Blood_Collection BAL_Procedure Bronchoalveolar Lavage (optional) (at a single time point) Drug_Administration->BAL_Procedure Sample_Processing Sample Processing and Storage (e.g., Centrifugation, -80°C) Sputum_Collection->Sample_Processing Blood_Collection->Sample_Processing BAL_Procedure->Sample_Processing Drug_Quantification Drug Quantification (HPLC-MS/MS) Sample_Processing->Drug_Quantification PK_Analysis Pharmacokinetic Analysis Drug_Quantification->PK_Analysis

A typical experimental workflow for a pharmacokinetic study of inhaled aztreonam.
  • Drug Product: this compound for inhalation solution (Cayston®) is supplied as a single-use vial containing 75 mg of lyophilized aztreonam, which is reconstituted with 1 mL of 0.17% sodium chloride diluent.[2]

  • Nebulizer System: The Altera® Nebulizer System, an eFlow technology-based device, is specifically indicated for the administration of this compound.[12][13] It produces a mean particle size of 3.6 micrometers, which is optimal for deposition in the small airways, and delivers a 1 mL dose in approximately 2-3 minutes.[12][13]

  • Bronchoalveolar Lavage (BAL) for ELF Sampling: BAL is performed by instilling and then withdrawing aliquots of sterile normal saline into a lung segment.[14] The recovered BAL fluid is then centrifuged to separate the cellular components from the supernatant. The concentration of a dilutional marker, such as urea, is measured in both BAL fluid and plasma to calculate the volume of epithelial lining fluid (ELF) recovered.

Analytical Methodology: HPLC-MS/MS for Aztreonam Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for the sensitive and specific quantification of aztreonam in biological matrices. While specific parameters vary between laboratories, a general protocol is outlined below.

  • Sample Preparation:

    • Sputum: Sputum samples are often homogenized and then subjected to protein precipitation with an organic solvent such as acetonitrile (B52724).

    • BAL Fluid: BAL fluid samples may be diluted with saline and require minimal sample preparation beyond the addition of an internal standard.[15]

    • Serum/Plasma: Protein precipitation with acetonitrile is a common method for preparing serum or plasma samples.[15]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is employed to separate aztreonam from endogenous matrix components.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for aztreonam and an internal standard are monitored.

HPLC_MS_Workflow Sample Biological Sample (Sputum, BALF, Serum) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation HPLC HPLC Separation (Reverse-Phase C18) Preparation->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Quantification Quantification MSMS->Quantification

General workflow for aztreonam quantification by HPLC-MS/MS.

Conclusion

Inhaled this compound effectively delivers high concentrations of the antibiotic to the airways, leading to significant improvements in lung function and a reduction in bacterial load in patients with CF. The minimal systemic absorption enhances its safety profile. Further research is warranted to fully elucidate the pharmacokinetics of this compound in the epithelial lining fluid and lung parenchyma following inhalation to optimize dosing strategies and further enhance its therapeutic benefits. The detailed methodologies and data presented in this guide provide a foundation for these future investigations.

References

Aztreonam Lysine for the Treatment of Chronic Pulmonary Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic pulmonary infections, particularly those caused by Pseudomonas aeruginosa, represent a significant challenge in patients with underlying respiratory conditions such as cystic fibrosis (CF). These infections are characterized by persistent inflammation, progressive lung damage, and the formation of antibiotic-tolerant biofilms.[1][2][3] Aztreonam (B1666516) lysine (B10760008) for inhalation (AZLI) is a specifically formulated monobactam antibiotic designed for targeted delivery to the lungs, offering a valuable therapeutic option for managing these chronic infections.[4][5][6][7][8] This technical guide provides an in-depth overview of aztreonam lysine, focusing on its mechanism of action, clinical efficacy, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its evaluation.

Mechanism of Action

Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[9] Its primary target is penicillin-binding protein 3 (PBP-3), an essential enzyme involved in the formation of the septum during bacterial cell division.[9] By binding with high affinity to PBP-3, aztreonam disrupts the cross-linking of peptidoglycan, leading to the formation of filamentous, non-viable bacterial cells and subsequent cell lysis.[9]

The monobactam structure of aztreonam, characterized by a single beta-lactam ring, confers a high degree of stability against many beta-lactamases, including metallo-beta-lactamases (MBLs), which are a common cause of resistance to other beta-lactam antibiotics.[9][10][11] This makes aztreonam particularly effective against many multidrug-resistant Gram-negative bacteria.[4][5][9] The lysine salt formulation was developed to improve the tolerability of the inhaled solution.[6]

Clinical Efficacy

Multiple clinical trials have demonstrated the efficacy of inhaled this compound in patients with CF and chronic P. aeruginosa infection.[12][13][14] Treatment with AZLI has been shown to lead to significant improvements in respiratory symptoms, as measured by the Cystic Fibrosis Questionnaire-Revised (CFQ-R) Respiratory Scale, and pulmonary function, assessed by forced expiratory volume in one second (FEV1).[12][14][15] Furthermore, clinical studies have consistently shown a reduction in P. aeruginosa density in the sputum of treated patients.[12][14][15][16]

Long-term studies involving repeated courses of AZLI have indicated sustained clinical benefits, including improvements in lung function and weight, with each treatment cycle.[15] These studies also suggest that repeated exposure to AZLI does not lead to a sustained decrease in the susceptibility of P. aeruginosa.[15]

Pharmacokinetics and Pharmacodynamics

Inhaled administration of this compound is designed to deliver high concentrations of the drug directly to the site of infection in the airways while minimizing systemic exposure.[4][5][17][18] Following nebulization, peak sputum concentrations of aztreonam are achieved rapidly, typically within 10 minutes.[4][17][18] In contrast, peak plasma concentrations are significantly lower and occur approximately one hour after inhalation.[4][17][18] Aztreonam is primarily excreted unchanged in the urine through active tubular secretion and glomerular filtration.[4][5][17]

The antibacterial activity of aztreonam is time-dependent, meaning its efficacy is best correlated with the duration of time that the drug concentration remains above the minimum inhibitory concentration (MIC) for the infecting pathogen.[4][5][17][19] The high local concentrations achieved with inhaled delivery help to maximize this time-dependent killing effect within the lungs.[20]

Data Presentation

Table 1: Summary of Clinical Efficacy Data for this compound
EndpointStudy (Identifier)Treatment GroupPlacebo/Comparator GroupOutcomeReference
Change in FEV1 (% predicted) AIR-CF1+10.3%-Statistically significant improvement (p < 0.001)[14]
Phase 2 Study--No statistically significant difference at Day 14; significant increase at Day 7 for subset with baseline FEV1 < 75%[16]
Change in CFQ-R Respiratory Score AIR-CF1+9.7 points-Statistically significant improvement (p < 0.001)[14]
AIR-CF3Improvement with each course-Sustained improvement over 18 months[15]
Change in P. aeruginosa Sputum Density (log10 CFU/g) AIR-CF1-1.453-Statistically significant reduction (p < 0.001)[14]
Phase 2 StudyStatistically significant reduction at Days 7 and 14 (p < 0.001)--[16]
AIR-CF3Reduction with each course-Benefits waned during off-therapy periods[15]
Table 2: Pharmacokinetic Parameters of Inhaled this compound
ParameterValueNotesReference
Time to Peak Sputum Concentration ~10 minutes-[4][17][18]
Time to Peak Plasma Concentration ~1 hour-[4][17][18]
Elimination Half-life (serum) 1.5 +/- 0.4 hoursFollowing continuous IV infusion[19]
Total Body Clearance 6.1 +/- 1.2 L/hFollowing continuous IV infusion[19]
Primary Route of Excretion Renal (active tubular secretion and glomerular filtration)-[4][5][17]

Experimental Protocols

Protocol 1: In Vitro Model of Chronic Pseudomonas aeruginosa Infection of Bronchial Epithelial Cells

This protocol is adapted from methodologies described for studying prolonged bacterial infection of airway epithelial cells.[21][22]

  • Cell Culture:

    • Culture human bronchial epithelial cells (e.g., CF-BECs) on permeable supports (e.g., Transwell inserts).

    • Maintain cells at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium that mimics the in vivo airway.[1]

  • Bacterial Preparation:

    • Grow P. aeruginosa strains (e.g., PAO1, clinical isolates) in a suitable broth medium (e.g., Luria-Bertani broth) to mid-log phase.

    • Wash the bacterial cells with phosphate-buffered saline (PBS) and resuspend to a desired concentration (e.g., 2 x 10^2 CFU/mL).[21][22]

  • Infection:

    • Apically infect the differentiated epithelial cell cultures with the prepared bacterial suspension.

    • Incubate the infected cultures for an extended period (e.g., 24 hours) to establish a chronic infection model.[21][22]

  • Endpoint Analysis:

    • Cell Viability: Assess epithelial cell viability using methods such as lactate (B86563) dehydrogenase (LDH) release assays or live/dead staining.

    • Inflammatory Response: Measure the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) from the basolateral medium using ELISA.[21][22][23]

    • Bacterial Load: Quantify the number of viable bacteria by plating serial dilutions of the apical wash.

    • Biofilm Formation: Visualize biofilm structure using techniques like scanning electron microscopy (SEM) or confocal laser scanning microscopy (CLSM).[1]

Protocol 2: Murine Model of Chronic Pseudomonas aeruginosa Lung Infection

This protocol is based on established agar (B569324) bead models of chronic respiratory infection.[24][25][26]

  • Preparation of Bacterial Beads:

    • Grow P. aeruginosa to late-log phase.

    • Encapsulate the bacteria in agar or alginate beads. This helps to establish a localized, chronic infection and mimics the biofilm mode of growth.[25][26]

  • Animal Infection:

    • Anesthetize mice (e.g., C57BL/6 or specific transgenic models like βENaC).[24][27]

    • Intratracheally instill the bacterial bead suspension into the lungs.

  • Treatment:

    • Administer this compound via inhalation (e.g., using a nose-only exposure chamber) or other relevant routes for the study design.

  • Outcome Assessment:

    • Bacterial Burden: At selected time points post-infection, euthanize the animals, homogenize the lungs, and determine the bacterial load by quantitative culture.

    • Histopathology: Fix and section lung tissue for histological analysis to assess inflammation and tissue damage.

    • Inflammatory Markers: Measure cytokine and chemokine levels in bronchoalveolar lavage (BAL) fluid or lung homogenates.

Protocol 3: Aztreonam Susceptibility Testing

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of aztreonam.[28][29]

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the P. aeruginosa isolate.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of aztreonam in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of aztreonam that completely inhibits visible bacterial growth.

Mandatory Visualization

G cluster_0 This compound Mechanism of Action Aztreonam This compound PBP3 Penicillin-Binding Protein 3 (PBP-3) Aztreonam->PBP3 Binds to CellWall Bacterial Cell Wall Synthesis PBP3->CellWall Inhibits Filamentation Filamentous Cell Growth CellWall->Filamentation Disruption leads to Lysis Cell Lysis and Death Filamentation->Lysis Results in

Caption: Mechanism of action of this compound.

G cluster_1 Experimental Workflow for In Vitro Chronic Infection Model Start Start CultureCells Culture Bronchial Epithelial Cells at ALI Start->CultureCells InfectCells Apically Infect Epithelial Cells CultureCells->InfectCells PrepareBacteria Prepare P. aeruginosa Inoculum PrepareBacteria->InfectCells Incubate Incubate for 24h InfectCells->Incubate Analyze Endpoint Analysis Incubate->Analyze End End Analyze->End

Caption: Workflow for the in vitro chronic infection model.

G cluster_2 Host Inflammatory Signaling in Response to P. aeruginosa P_aeruginosa P. aeruginosa PRR Pattern Recognition Receptors (e.g., TLRs, NLRs) P_aeruginosa->PRR Activates Signaling Intracellular Signaling (e.g., NF-κB, MAPK) PRR->Signaling PRR->Signaling EpithelialCells Airway Epithelial Cells ImmuneCells Innate Immune Cells (e.g., Macrophages, Neutrophils) Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-6, IL-8, TNF-α) Signaling->Cytokines Induces Production of Inflammation Inflammation & Immune Cell Recruitment Cytokines->Inflammation Promotes

Caption: Host inflammatory signaling in response to P. aeruginosa.

References

Molecular Basis of Aztreonam's Stability to Beta-Lactamases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular principles underpinning the stability of the monobactam antibiotic, aztreonam (B1666516), against a broad range of bacterial β-lactamases. Understanding these mechanisms is crucial for the development of novel antimicrobial agents and strategies to combat antibiotic resistance.

Introduction: The Unique Position of Aztreonam

Aztreonam is a synthetic monocyclic β-lactam antibiotic with a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of penicillin-binding protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis, leading to cell filamentation and lysis.[3][4] A key feature that distinguishes aztreonam from other β-lactam antibiotics is its remarkable resistance to hydrolysis by many common β-lactamases.[3][4] This stability is intrinsic to its unique monobactam structure.

This document delves into the structural and chemical attributes of aztreonam that confer this stability, presents quantitative data on its interaction with various β-lactamases, details the experimental protocols used to ascertain these parameters, and clarifies the role of the lysine (B10760008) salt in its formulation.

The Molecular Architecture of Resistance

The stability of aztreonam to β-lactamase-mediated hydrolysis is not absolute but is significantly higher than that of many penicillins and cephalosporins. This resistance stems from a combination of steric and electronic factors inherent in its molecular structure.

Key Structural Features Conferring Stability:

  • Monocyclic β-Lactam Ring: Unlike bicyclic penicillins and cephalosporins, aztreonam possesses a standalone four-membered β-lactam ring.[3][4] This monocyclic nature alters the ring strain and conformation, making it a less favorable substrate for many β-lactamases.

  • N-Sulfonic Acid Group: The presence of a sulfonic acid moiety directly attached to the β-lactam nitrogen is a critical feature. This strongly electron-withdrawing group activates the β-lactam carbonyl for acylation of the target PBP3 but also influences its interaction with the active site of β-lactamases.

  • Side Chain Configuration: The specific stereochemistry and composition of the side chains attached to the β-lactam ring play a crucial role in preventing optimal binding within the active site of many β-lactamases.

cluster_aztreonam Key Structural Features of Aztreonam A Aztreonam B Monocyclic β-Lactam Ring A->B Reduces affinity for many β-lactamase active sites C N-Sulfonic Acid Group A->C Activates β-lactam ring Influences binding orientation D Aminothiazole Oxyimino Side Chain A->D Provides steric hindrance

Caption: Key structural elements of aztreonam contributing to its stability against β-lactamases.

Quantitative Analysis of Aztreonam-β-Lactamase Interactions

The interaction between aztreonam and various β-lactamases has been quantified through kinetic studies, determining parameters such as the Michaelis constant (Km), the catalytic rate constant (kcat), and the inhibition constant (Ki). These values provide a quantitative measure of aztreonam's stability.

Table 1: Kinetic Parameters of Aztreonam for Various β-Lactamases

β-Lactamase (Class)Organismkcat (s-1)Km (μM)kcat/Km (M-1s-1)Reference
Class A
TEM-1E. coliEfficiently Hydrolyzed--[5]
Class C
AmpCP. aeruginosaPoorly Catalyzed--[5]
P99Enterobacter cloacae2 x 10-4 - 3 x 10-2Low-[6][7]
Class D
OXA-10-Efficiently Hydrolyzed--[5]
Metallo-β-Lactamases (Class B)
NDM-1K. pneumoniae-Weak Binding3.7 ± 0.4 nmol min-1 mg-1 (specific activity)[8]
BcIIB. cereusLow Activity--[8]
VIM-4-No Hydrolysis--[8]

Note: A dash (-) indicates that the specific value was not provided in the cited source.

Experimental Protocols for Assessing β-Lactamase Stability

The determination of kinetic parameters for β-lactamase activity against aztreonam involves several established methodologies.

Spectrophotometric Assays

A common method for monitoring β-lactamase activity is through the use of a chromogenic substrate, such as nitrocefin (B1678963). The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.

Protocol: Determining Ki of Aztreonam using a Reporter Substrate

  • Reagents and Materials:

    • Purified β-lactamase enzyme

    • Nitrocefin solution (e.g., 100 µM in assay buffer)

    • Aztreonam solutions of varying concentrations

    • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

    • 96-well microplate

    • Spectrophotometer capable of reading absorbance at 486 nm

  • Procedure:

    • Prepare a series of dilutions of aztreonam in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the β-lactamase to each well.

    • Add the different concentrations of aztreonam to the wells and incubate for a defined period to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding a fixed concentration of nitrocefin to each well.

    • Immediately measure the rate of change in absorbance at 486 nm over time.

    • The initial reaction rates are then plotted against the inhibitor (aztreonam) concentration.

    • The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to directly observe the hydrolysis of aztreonam by β-lactamases.[8][10]

Protocol: Monitoring Aztreonam Hydrolysis by NMR

  • Sample Preparation:

    • Prepare a solution containing a known concentration of aztreonam (e.g., 1 mM) in a suitable deuterated buffer (e.g., 50 mM Tris-d11, pH 7.5, with 10% D2O).[10]

    • Prepare a concentrated stock of the purified β-lactamase (e.g., 10 µM).[10]

  • Data Acquisition:

    • Acquire a baseline 1H NMR spectrum of the aztreonam solution.

    • Add the β-lactamase to the NMR tube to initiate the reaction.

    • Acquire a series of 1H NMR spectra over time.

  • Data Analysis:

    • Monitor the decrease in the intensity of specific proton signals corresponding to intact aztreonam and the concomitant increase in signals from the hydrolyzed product.[8][10]

    • The rate of hydrolysis can be quantified by integrating the relevant peaks.

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) and other mass spectrometry techniques can be employed to detect the hydrolysis of aztreonam.[2][11]

Protocol: MALDI-TOF MS for Detection of Aztreonam Hydrolysis

  • Reaction:

    • Incubate aztreonam with the β-lactamase in a suitable buffer for a defined period.

  • Sample Preparation for MALDI-TOF:

    • Mix an aliquot of the reaction mixture with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).[2]

    • Spot the mixture onto a MALDI target plate and allow it to dry.

  • MS Analysis:

    • Acquire mass spectra in the appropriate mass range to detect both intact and hydrolyzed aztreonam.

    • The disappearance of the molecular ion peak for intact aztreonam and the appearance of a new peak corresponding to the hydrolyzed product confirms enzyme activity.

cluster_workflow Experimental Workflow for Kinetic Parameter Determination A Prepare Enzyme and Substrate Solutions B Perform Assay (Spectrophotometry, NMR, or MS) A->B C Acquire Data (e.g., Absorbance vs. Time) B->C D Calculate Initial Reaction Rates C->D E Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) D->E F Determine Kinetic Parameters (Km, Vmax, kcat, Ki) E->F

Caption: A generalized workflow for determining the kinetic parameters of β-lactamase activity.

The Role of Aztreonam Lysine

Aztreonam is formulated as a lysine salt for the inhaled formulation (this compound).[12][13] Lysine is an amino acid that serves as a counter-ion to the acidic sulfonic acid group of aztreonam. This formulation is designed to improve the drug's solubility and stability for nebulization and delivery to the lungs, particularly for the treatment of Pseudomonas aeruginosa infections in cystic fibrosis patients.[12][14] The lysine itself is not believed to directly participate in the mechanism of β-lactamase resistance; rather, its role is primarily pharmaceutical in nature, facilitating effective drug delivery.[12]

Structural Insights into Aztreonam's Stability

The bulky side chains of aztreonam, particularly the aminothiazole oxyimino group, are thought to sterically hinder the proper positioning of the β-lactam ring within the active site of many serine-based β-lactamases (Classes A, C, and D).[18] This improper fit prevents the catalytic serine residue from efficiently attacking the carbonyl carbon of the β-lactam ring, thus slowing down or preventing hydrolysis.

Schematic of Aztreonam Interaction with a Serine β-Lactamase Active Site cluster_active_site β-Lactamase Active Site Ser70 Ser70 (Catalytic Residue) Lys73 Lys73 Glu166 Glu166 BindingPocket Binding Pocket Aztreonam Aztreonam Aztreonam->Ser70 Inefficient Acylation SideChain Bulky Side Chain SideChain->BindingPocket Steric Hindrance

Caption: A diagram illustrating the proposed steric hindrance of aztreonam's side chain within a β-lactamase active site.

Conclusion

The stability of aztreonam to a wide array of β-lactamases is a direct consequence of its unique monobactam structure. The combination of a monocyclic β-lactam ring, an N-sulfonic acid group, and sterically demanding side chains results in a molecule that is a poor substrate for many of these resistance enzymes. Quantitative kinetic studies confirm this reduced susceptibility, and various experimental methodologies are available to probe these interactions in detail. The formulation of aztreonam with lysine is a pharmaceutical strategy to enhance drug delivery and does not directly contribute to its intrinsic β-lactamase stability. A thorough understanding of these molecular principles is paramount for the rational design of future antibiotics that can evade the ever-evolving mechanisms of bacterial resistance.

References

The Core Mechanism of Aztreonam Lysine: A Technical Guide to Its Inhibition of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of aztreonam (B1666516) lysine (B10760008), a synthetic monobactam antibiotic, with a specific focus on its inhibitory effects on bacterial cell wall synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and bacterial physiology.

Introduction

Aztreonam is a unique beta-lactam antibiotic characterized by a monocyclic core, which confers a targeted spectrum of activity primarily against aerobic Gram-negative bacteria.[1] The lysine salt of aztreonam is a formulation developed for inhalation to achieve high concentrations in the lungs.[2] This guide will delineate the molecular interactions and cellular consequences of aztreonam lysine's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Targeting Penicillin-Binding Protein 3 (PBP3)

The bactericidal effect of aztreonam is a direct result of its ability to inhibit the synthesis of the bacterial cell wall.[1][3] This process is initiated by the high-affinity binding of aztreonam to Penicillin-Binding Protein 3 (PBP3).[4][5] PBP3 is a crucial transpeptidase enzyme involved in the final stages of peptidoglycan biosynthesis, specifically the cross-linking of peptidoglycan strands that provide structural integrity to the bacterial cell wall.[1][6]

By binding to PBP3, aztreonam effectively blocks its enzymatic activity, preventing the formation of these essential cross-links.[4][7] The disruption of cell wall synthesis leads to the formation of elongated, filamentous bacterial cells as they are unable to septate and divide properly.[5] Ultimately, the weakened cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][3] Aztreonam's specificity for PBP3 in Gram-negative bacteria accounts for its targeted spectrum of activity.[1]

Aztreonam_Mechanism_of_Action Mechanism of Action of Aztreonam Aztreonam Aztreonam Binding High-Affinity Binding Aztreonam->Binding PBP3 Penicillin-Binding Protein 3 (PBP3) PBP3->Binding Inhibition Inhibition of Transpeptidase Activity Binding->Inhibition Peptidoglycan Peptidoglycan Cross-linking Inhibition->Peptidoglycan Blocks CellWall Bacterial Cell Wall Synthesis Disruption Peptidoglycan->CellWall Leads to Filamentation Cell Filamentation CellWall->Filamentation Lysis Cell Lysis Filamentation->Lysis PBP_Binding_Assay_Workflow PBP Binding Assay Workflow Start Start: Prepare Bacterial Membrane Fractions Incubation Incubate Membranes with Varying Concentrations of Aztreonam Start->Incubation Labeling Add Fluorescent Penicillin (e.g., BOCILLIN FL) to Label Unbound PBPs Incubation->Labeling Quenching Stop Reaction with Excess Unlabeled Penicillin Labeling->Quenching SDS_PAGE Separate Proteins by SDS-PAGE Quenching->SDS_PAGE Detection Visualize Fluorescently Labeled PBPs using a Gel Imager SDS_PAGE->Detection Analysis Quantify Band Intensity to Determine IC50 of Aztreonam for each PBP Detection->Analysis

References

The Crucial Role of Lysine in the Formulation of Aztreonam for Inhalation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam (B1666516), a monobactam antibiotic with potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, has been a valuable therapeutic agent for decades. The development of an inhaled formulation, specifically aztreonam lysine (B10760008) (marketed as Cayston®), marked a significant advancement in the management of chronic pulmonary infections in patients with cystic fibrosis (CF). This technical guide provides an in-depth exploration of the pivotal role of lysine in the aztreonam for inhalation formulation, detailing its impact on safety, stability, and delivery.

The Rationale for Lysine: A Safer Alternative for Inhaled Delivery

The intravenous formulation of aztreonam utilizes arginine to maintain the product's pH. However, early in the development of an inhaled version, it was discovered that aerosolized arginine can induce airway inflammation, coughing, and bronchospasm, making it unsuitable for direct pulmonary administration.[1][2] This led to the strategic selection of lysine as a substitute counter-ion.

Lysine, a basic amino acid, effectively forms a salt with the acidic aztreonam molecule, creating aztreonam lysine.[3][4] This salt allows for the formulation of a solution with a physiologically compatible pH for inhalation, while avoiding the inflammatory response associated with arginine.[1][2] Preclinical and clinical studies have since established the safety and tolerability of the this compound formulation for inhalation.

The Inflammatory Pathway of Inhaled Arginine

The inflammatory response to inhaled arginine is linked to its metabolism in the lungs. Arginine is a substrate for two key enzymes: inducible nitric oxide synthase (iNOS) and arginase.[5][6] An imbalance in the activity of these enzymes can lead to pro-inflammatory conditions. Elevated iNOS activity can result in the production of nitric oxide (NO) and other reactive nitrogen species, contributing to airway inflammation.[5][7] Furthermore, the metabolism of arginine by arginase can lead to the production of ornithine and polyamines, which are involved in tissue remodeling and can also contribute to inflammatory processes.[5][8]

Arginine_Inflammation_Pathway Arginine Inhaled Arginine iNOS Inducible Nitric Oxide Synthase (iNOS) Arginine->iNOS Metabolized by Arginase Arginase Arginine->Arginase Metabolized by NO Nitric Oxide (NO) Reactive Nitrogen Species iNOS->NO Produces Ornithine Ornithine Arginase->Ornithine Produces Inflammation Airway Inflammation Bronchoconstriction NO->Inflammation Polyamines Polyamines Ornithine->Polyamines Leads to Polyamines->Inflammation

Figure 1: Simplified pathway of arginine-induced airway inflammation.

Physicochemical Properties and Formulation Details

The use of lysine is critical in achieving the desired physicochemical properties of the reconstituted aztreonam for inhalation solution, ensuring its stability, safety, and suitability for nebulization.

pH and Stability

Aztreonam is most stable in a pH range of 4.5 to 6.0.[9] The formulation of aztreonam with lysine, a basic amino acid, helps to achieve and maintain this optimal pH upon reconstitution.[1][2] Each 75 mg vial of aztreonam is formulated with 46.7 mg of L-lysine.[9] When reconstituted with 1 mL of 0.17% sodium chloride diluent, the resulting solution has a pH between 4.5 and 6.0.[9]

Table 1: Physicochemical Specifications of Reconstituted Aztreonam for Inhalation Solution

ParameterSpecificationReference(s)
Aztreonam Content75 mg/mL[9]
L-Lysine Content46.7 mg/mL[9]
pH4.5 - 6.0[2][9]
OsmolalityNot exceeding 550 mOsm/kg[9]
AppearanceClear, colorless to slightly yellowish solution[10]
Osmolality

The osmolality of the reconstituted solution is another critical parameter for an inhaled formulation to minimize airway irritation. The specified osmolality of not exceeding 550 mOsm/kg is achieved through the precise composition of the lyophilized powder (aztreonam and lysine) and the hypotonic saline diluent (0.17% NaCl).[9]

Manufacturing Process: Lyophilization of this compound

To ensure long-term stability, the this compound formulation is manufactured as a sterile, lyophilized powder for reconstitution.[11][12] The lyophilization (freeze-drying) process involves removing water from a frozen solution of the drug and excipient under a vacuum.

Lyophilization Workflow

The general workflow for the lyophilization of this compound involves the following key steps:

Lyophilization_Workflow A 1. Compounding: Dissolving Aztreonam and L-Lysine in Water for Injection B 2. Sterile Filtration: Filtering the bulk solution through a 0.22 µm filter A->B C 3. Filling: Dispensing the sterile solution into vials B->C D 4. Freezing: Lowering the temperature to solidify the solution C->D E 5. Primary Drying (Sublimation): Applying vacuum and gradually increasing temperature to remove ice D->E F 6. Secondary Drying (Desorption): Further increasing temperature under vacuum to remove bound water E->F G 7. Stoppering and Capping: Sealing the vials under vacuum or inert gas F->G

Figure 2: General workflow for the lyophilization of this compound.

A patent describing the manufacturing process outlines two potential methods for preparing the bulk solution prior to lyophilization:

  • Process I: Adding the appropriate amount of aztreonam to a lysine solution.

  • Process II: Adding a lysine solution to the aztreonam.[12]

The patent further details a specific lyophilization cycle for a laboratory-scale batch, which provides insight into the critical process parameters.

Table 2: Example Lyophilization Cycle Parameters for Aztreonam Lysinate

StageStepTemperature (°C)Pressure (mTorr)Duration (hours)
Freezing Ramp to -40-40Ambient2
Hold at -40-40Ambient3
Primary Drying Ramp to -20-201001
Hold at -20-2010020
Ramp to 001001
Hold at 0010010
Secondary Drying Ramp to 2525502
Hold at 25255010

Note: This is an example cycle and may not represent the exact parameters used in commercial manufacturing.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability and Assay

A robust, stability-indicating HPLC method is crucial for the quality control of the this compound formulation. Several HPLC methods have been described for the analysis of aztreonam. The following is a representative protocol based on published methods.[7][13]

Objective: To determine the content of aztreonam and its degradation products in the for-inhalation formulation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Potassium dihydrogen phosphate (B84403)

  • Water (HPLC grade)

Mobile Phase Preparation:

  • Buffer: Prepare a phosphate buffer (e.g., 25 mM) and adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: A mixture of the prepared buffer and acetonitrile. The exact ratio may vary, but a common starting point is a gradient elution to separate the main peak from any impurities.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: 293 nm[14]

Sample Preparation:

  • Reconstitute the lyophilized this compound powder with the provided diluent.

  • Further dilute the reconstituted solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL of aztreonam).

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed under various stress conditions as per ICH guidelines.[7][15]

Table 3: Conditions for Forced Degradation Studies of Aztreonam

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl8 hours at 60 °C
Base Hydrolysis0.01 M NaOH8 hours at 60 °C
Oxidative Degradation3% H₂O₂8 hours at 60 °C
Thermal Degradation110 °C24 hours
Photolytic DegradationUV light24 hours

Clinical Efficacy and Safety: The Role of the Final Formulation

The successful development of the this compound for inhalation formulation has been demonstrated in numerous clinical trials. These studies have consistently shown that the 75 mg three-times-daily regimen improves respiratory symptoms, lung function, and quality of life in CF patients with chronic P. aeruginosa infections, with a favorable safety profile.[11][16][17][18] The use of lysine as a counter-ion has been fundamental to achieving this clinical success by enabling the safe and effective delivery of high concentrations of aztreonam directly to the lungs.

Conclusion

The selection of lysine as a counter-ion in the aztreonam for inhalation formulation is a prime example of rational drug product development. By replacing the pro-inflammatory arginine, the formulation achieves a superior safety profile for pulmonary administration. Lysine plays a multifaceted role, not only ensuring the safety of the inhaled product but also contributing to the optimal pH and stability of the reconstituted solution. The successful lyophilization of the aztreonam-lysine salt provides a stable product with a long shelf-life, which is critical for a chronically administered therapy. This in-depth understanding of the role of lysine is essential for researchers and drug development professionals working on inhaled therapies, highlighting the importance of excipient selection in achieving a safe, stable, and effective product.

References

Aztreonam-Avibactam: A Targeted Approach Against Metallo-β-Lactamase Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant global health threat. MBLs confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, leaving limited therapeutic options. This guide provides a comprehensive overview of the mechanism, efficacy, and evaluation of aztreonam (B1666516) in combination with avibactam (B1665839), a promising therapeutic strategy to combat these challenging pathogens.

Introduction: The Challenge of Metallo-β-Lactamases

Metallo-β-lactamases are a diverse group of zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of penicillins, cephalosporins, and carbapenems, rendering them inactive.[1] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid, sulbactam, or tazobactam. The genes encoding MBLs are often located on mobile genetic elements, facilitating their rapid dissemination among clinically relevant bacteria. The most prevalent MBLs include the New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) types.

Mechanism of Action: A Synergistic Combination

The combination of aztreonam and avibactam offers a targeted approach to overcome MBL-producing strains.

  • Aztreonam , a monobactam antibiotic, is unique in its stability against hydrolysis by MBLs.[1][2] However, its clinical utility against MBL-producing organisms is often compromised by the co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can hydrolyze aztreonam.[1][2]

  • Avibactam is a non-β-lactam β-lactamase inhibitor that effectively neutralizes a wide range of serine-β-lactamases, including ESBLs, KPC, and AmpC enzymes.[1][3] It does not inhibit MBLs.

By combining aztreonam with avibactam, the avibactam component protects aztreonam from degradation by co-produced serine-β-lactamases, allowing aztreonam to exert its bactericidal activity against MBL-producing pathogens.[3][4]

Mechanism_of_Action MBL Metallo-β-Lactamase (MBL) (e.g., NDM, VIM, IMP) SBL Serine-β-Lactamase (SBL) (e.g., ESBL, AmpC, KPC) PBP Penicillin-Binding Protein (PBP) Aztreonam Aztreonam Aztreonam->MBL Stable (No Hydrolysis) Aztreonam->SBL Hydrolysis Aztreonam->PBP Binding & Inhibition of Cell Wall Synthesis Avibactam Avibactam Avibactam->SBL Inhibition Carbapenem Carbapenem Carbapenem->MBL Hydrolysis Experimental_Workflow isolate Bacterial Isolate Collection & Identification ast Antimicrobial Susceptibility Testing (Broth Microdilution) isolate->ast pcr_setup DNA Extraction isolate->pcr_setup mic Determine MIC of Aztreonam & Aztreonam-Avibactam ast->mic synergy Synergy Testing (Time-Kill Assay) mic->synergy analysis Data Analysis & Interpretation mic->analysis pcr PCR for MBL Genes (NDM, VIM, IMP) pcr_setup->pcr gel Gel Electrophoresis pcr->gel gene_confirm MBL Gene Confirmation gel->gene_confirm gene_confirm->synergy synergy->analysis MBL_Resistance_Pathway cluster_0 Mobile Genetic Element (e.g., Plasmid) antibiotic β-Lactam Antibiotic (e.g., Carbapenem) bacterium Bacterial Cell antibiotic->bacterium hydrolysis Hydrolysis of β-Lactam Ring antibiotic->hydrolysis mbl_gene MBL Gene (e.g., blaNDM) transcription Transcription mbl_gene->transcription translation Translation transcription->translation mbl_enzyme MBL Enzyme translation->mbl_enzyme mbl_enzyme->hydrolysis inactivation Antibiotic Inactivation hydrolysis->inactivation

References

Aztreonam Lysine for Inhalation: A Technical Evaluation for Non-Cystic Fibrosis Bronchiectasis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action of Aztreonam (B1666516)

Aztreonam is a synthetic monocyclic beta-lactam antibiotic (monobactam). Its mechanism of action is specific to Gram-negative bacteria due to its ability to penetrate their outer membrane. Aztreonam exhibits a high affinity for penicillin-binding protein 3 (PBP-3), an essential enzyme for bacterial cell wall synthesis.[1][2] By binding to and inhibiting PBP-3, aztreonam disrupts the process of septation during cell division.[1] This leads to the formation of elongated, filamentous bacterial cells that are structurally unsound and unable to withstand internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1] Its unique monobactam structure confers resistance to many beta-lactamase enzymes that can inactivate other beta-lactam antibiotics like penicillins and cephalosporins.[1]

cluster_membrane Gram-Negative Bacterium AZLI Aztreonam Lysine (B10760008) (Inhaled) Porin Outer Membrane Porin Channel AZLI->Porin Penetration PBP3 Penicillin-Binding Protein 3 (PBP-3) Porin->PBP3 Binding Synth Peptidoglycan Synthesis PBP3->Synth Inhibition Septum Septum Formation Synth->Septum Blocks Lysis Cell Lysis & Bacterial Death Septum->Lysis Leads to

Diagram 1: Mechanism of Action of Aztreonam on Gram-Negative Bacteria.

Clinical Development Program: The AIR-BX Trials

The potential of AZLI for NCFB was primarily investigated in two identically designed, randomized, double-blind, placebo-controlled phase 3 trials: AIR-BX1 (NCT01313624) and AIR-BX2 (NCT01314716).[3][4] These studies were designed to assess the efficacy and safety of repeated cycles of inhaled aztreonam in patients with NCFB colonized with Gram-negative bacteria.[3][4]

Experimental Protocol: AIR-BX1 & AIR-BX2

The methodology for the AIR-BX trials was comprehensive, aiming to rigorously evaluate the clinical benefit of AZLI.

  • Study Design : Both were multicenter, randomized (1:1), double-blind, placebo-controlled trials. The study consisted of two 28-day "on-treatment" courses, each followed by a 28-day "off-treatment" period, for a total observation period of 112 days. Following the blinded phase, an open-label extension was conducted.[5]

  • Patient Population :

    • Inclusion Criteria : Adults (≥18 years) with a diagnosis of bronchiectasis confirmed by high-resolution computed tomography (HRCT), a history of positive sputum or bronchoscopic culture for target Gram-negative organisms, and a Forced Expiratory Volume in 1 second (FEV1) of ≥20% predicted.[6][5]

    • Exclusion Criteria : Included a history of cystic fibrosis, recent hospitalization (within 14 days), previous exposure to AZLI, and treatment for nontuberculous mycobacteria (NTM) infection within the past year.[5]

  • Intervention :

    • Treatment Arm : 75 mg of aztreonam lysine for inhalation solution (AZLI).

    • Control Arm : Placebo (saline solution).[3]

    • Administration : Administered three times daily (TID) via an eFlow nebulizer.

  • Endpoints :

    • Primary Endpoint : Change from baseline in the Quality of Life-Bronchiectasis Respiratory Symptoms score (QOL-B-RSS) at Day 28 (end of the first treatment course).[3]

    • Secondary Endpoints : Included the change in QOL-B-RSS at Day 84, time to first pulmonary exacerbation, and change in sputum bacterial density.[6]

Diagram 2: Experimental Workflow for the AIR-BX1 and AIR-BX2 Phase 3 Trials.

Efficacy Data

The AIR-BX trials yielded mixed results, demonstrating a microbiological benefit that did not translate into a consistent, clinically significant improvement in patient-reported outcomes.

Patient Demographics

A total of 266 patients were randomized in AIR-BX1 and 274 in AIR-BX2.[3] The demographics and baseline characteristics were generally well-balanced between the treatment arms in both studies.

CharacteristicAIR-BX1 (AZLI)AIR-BX1 (Placebo)AIR-BX2 (AZLI)AIR-BX2 (Placebo)
Number of Patients 134132136138
Mean Age (years) 62.163.163.462.3
Female (%) 61.9%62.9%61.8%58.7%
Mean FEV1 % Predicted 62.4%62.5%61.4%61.1%
P. aeruginosa Positive (%) 76.9%75.8%75.7%76.8%

Table 1: Summary of Patient Demographics and Baseline Characteristics in AIR-BX1 and AIR-BX2. Data compiled from published trial results.[3]

Primary and Secondary Outcomes

The primary endpoint was met in AIR-BX2 but not in AIR-BX1. However, the magnitude of the change in AIR-BX2 was not deemed clinically significant.[3][6] Both studies failed to show a significant improvement in time to first pulmonary exacerbation.[6] A consistent finding across both trials was the significant reduction in sputum bacterial density.[6]

EndpointAIR-BX1 ResultAIR-BX2 Result
Primary: Change in QOL-B-RSS at Day 28 Not Met Met (p=0.011)
Adjusted Mean Difference (95% CI)0.8 (-3.1 to 4.7)4.6 (1.1 to 8.2)
p-value0.680.011
Secondary: Change in QOL-B-RSS at Day 84 Not Met Not Met
Secondary: Time to First Exacerbation Not Met Not Met
Secondary: Change in Sputum Bacterial Load Significant Reduction Significant Reduction

Table 2: Key Efficacy Outcomes from the AIR-BX1 and AIR-BX2 Trials. The minimal clinically important difference for QOL-B-RSS was estimated to be between 7.8 and 9.3 points.[3][6]

Post Hoc Analysis of Symptom Improvement

A post hoc analysis of the pooled data from both trials revealed that AZLI treatment was associated with statistically significant improvements in specific bronchitic symptoms compared to placebo.[7][8]

  • Cough : 20% improvement (p=0.002)[7][8]

  • Sputum Production : 25.7% improvement (p<0.0001)[7][8]

  • Sputum Color (Purulence) : 25.2% improvement (p<0.0001)[7][8]

Interestingly, the analysis also showed that patients with higher baseline scores for sputum production and color had a greater response on the overall QOL-B score.[8] However, treatment with AZLI was also associated with a worsening of breathlessness and wheeze.[7]

Safety and Tolerability

Treatment-emergent adverse events (AEs) were more common in the AZLI groups than in the placebo groups across both studies.

Adverse EventAIR-BX1 (AZLI) %AIR-BX1 (Placebo) %AIR-BX2 (AZLI) %AIR-BX2 (Placebo) %
Any Treatment-Emergent AE 82.868.272.168.8
Dyspnea (Shortness of Breath) 20.112.114.713.8
Cough 19.412.916.213.0
Increased Sputum 14.99.811.08.0
Serious AEs 14.211.410.312.3
Discontinuation due to AEs 16.46.811.05.8

Table 3: Incidence of Common Treatment-Emergent Adverse Events (AEs). Data compiled from published trial results.[3][4][9]

Discussion and Future Outlook

The clinical development program for this compound in NCFB highlights a critical challenge in this field: the disconnect between microbiological efficacy and patient-reported clinical benefit. While AZLI effectively reduced the bacterial burden in the airways, this did not consistently translate to a significant improvement in quality of life or a reduction in exacerbation frequency.[3][6]

Several factors may contribute to this observation:

  • Placebo Effect : The use of nebulized saline as a placebo may have conferred some benefit through its mucoactive properties.[3]

  • Endpoint Sensitivity : The primary endpoint, QOL-B-RSS, may not be sensitive enough to capture the specific benefits of antimicrobial therapy, as suggested by the post hoc analysis showing improvements in cough and sputum.[7][8]

  • Patient Heterogeneity : The NCFB population is highly heterogeneous. The post hoc analysis suggests that patients with a more prominent "bronchitic" phenotype (i.e., high sputum volume and purulence) may be more likely to respond to inhaled antibiotic therapy.[8]

The results from the AIR-BX trials underscore the need for refined clinical trial designs in NCFB. Future studies should consider more targeted patient selection based on clinical phenotype and potentially utilize endpoints that are more sensitive to changes in specific symptoms like cough and sputum production.

cluster_logic Logical Relationship: Microbiology vs. Clinical Outcome in AIR-BX Trials AZLI AZLI Administration (75mg TID Inhaled) Micro Microbiological Effect (Reduced Bacterial Load) AZLI->Micro Achieved (p<0.05) Clinical Primary Clinical Endpoint (QOL-B-RSS Improvement) Micro->Clinical Expected Link (Not Established) Symptoms Specific Symptom Improvement (Cough, Sputum) Micro->Symptoms Observed Link (Post Hoc Analysis) Symptoms->Clinical Contributes to, but insufficient to meet primary endpoint

Diagram 3: Observed Disconnect Between Microbiological and Clinical Endpoints.

Conclusion

The investigation of this compound for non-cystic fibrosis bronchiectasis provided valuable insights into the complexities of treating this condition. The AIR-BX1 and AIR-BX2 trials demonstrated that while AZLI can significantly reduce the burden of Gram-negative bacteria in the airways, this microbiological success does not guarantee a clinically meaningful improvement in overall respiratory symptoms as measured by the QOL-B-RSS. The findings suggest that future development of inhaled antibiotics for NCFB may require more targeted patient populations and more nuanced clinical endpoints to demonstrate efficacy. The data from these trials remains a crucial resource for researchers and drug developers working to address the unmet needs of patients with NCFB.

References

Methodological & Application

Application Notes and Protocols for Aztreonam In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the standardized methods for determining the in vitro susceptibility of bacteria to aztreonam (B1666516), with a particular focus on its combination with avibactam (B1665839). This combination is crucial for addressing infections caused by multidrug-resistant Gram-negative bacteria, especially those producing metallo-β-lactamases (MBLs).

Introduction

Aztreonam is a monobactam antibiotic with a narrow spectrum of activity primarily against aerobic Gram-negative bacteria. While it is stable against hydrolysis by MBLs, its utility can be compromised by the co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs). The addition of a β-lactamase inhibitor, avibactam, restores aztreonam's activity against many of these resistant strains.[1][2][3] Accurate in vitro susceptibility testing is paramount for guiding clinical decisions and for surveillance of emerging resistance.

Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary resources for these methods.[4][5][6]

Key In Vitro Susceptibility Testing Methods

Several methods are available for determining the susceptibility of bacterial isolates to aztreonam and its combination with avibactam. The choice of method often depends on the laboratory's resources and workflow. The gold standard is broth microdilution (BMD), but other methods like disk diffusion and gradient diffusion strips (E-test) are also widely used.[4][5]

Broth Microdilution (BMD)

BMD is a quantitative method that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1][7][8] For aztreonam-avibactam testing, avibactam is used at a fixed concentration of 4 mg/L.[2][6][9]

Experimental Protocol: Broth Microdilution for Aztreonam-Avibactam

  • Preparation of Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB).

    • Pure aztreonam and avibactam powders.

    • Sterile 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

    • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603, Pseudomonas aeruginosa ATCC 27853).[1][6]

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of aztreonam and avibactam in a suitable solvent.

    • Prepare serial two-fold dilutions of aztreonam in CAMHB.

    • Prepare a working solution of avibactam to achieve a final concentration of 4 mg/L in each well.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation and Incubation:

    • Dispense 50 µL of the appropriate aztreonam dilution and 50 µL of the diluted bacterial suspension into each well of the microtiter plate. Each well will contain the final concentrations of the antimicrobial agent and the bacterial inoculum.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plates at 33-35°C in ambient air for 16-20 hours.[4]

  • Interpretation of Results:

    • The MIC is the lowest concentration of aztreonam that completely inhibits visible growth of the organism.

    • Compare the MIC value to the established clinical breakpoints to determine if the isolate is susceptible, intermediate, or resistant.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis PrepMedia Prepare Cation-Adjusted Mueller-Hinton Broth Inoculate Inoculate Microtiter Plate (Final Inoculum ~5x10^5 CFU/mL) PrepMedia->Inoculate PrepAntimicrobial Prepare Aztreonam-Avibactam Serial Dilutions PrepAntimicrobial->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate Incubate at 33-35°C for 16-20 hours Inoculate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC Interpret Interpret Results using Clinical Breakpoints ReadMIC->Interpret

Disk Diffusion (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test where a paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar plate inoculated with the test organism. The antimicrobial diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured.

Experimental Protocol: Disk Diffusion for Aztreonam-Avibactam

  • Preparation of Materials:

    • Mueller-Hinton agar (MHA) plates (4 mm depth).[10]

    • Aztreonam-avibactam disks (30/20 µg).[4][6]

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

    • Sterile cotton swabs.

    • QC strains.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described for the BMD method.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[10]

  • Disk Application and Incubation:

    • Aseptically apply the aztreonam-avibactam disk to the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C for 18-20 hours in ambient air.[4]

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

    • Compare the zone diameter to the established breakpoints to determine the susceptibility category.

DiskDiffusionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis PrepAgar Prepare Mueller-Hinton Agar Plates Inoculate Inoculate Agar Plate with Swab PrepAgar->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepInoculum->Inoculate ApplyDisk Apply Aztreonam-Avibactam Disk (30/20 µg) Inoculate->ApplyDisk Incubate Incubate at 35°C for 18-20 hours ApplyDisk->Incubate MeasureZone Measure Zone of Inhibition (mm) Incubate->MeasureZone Interpret Interpret Results using Zone Diameter Breakpoints MeasureZone->Interpret

Gradient Diffusion (E-test)

The E-test is a quantitative method that utilizes a plastic strip impregnated with a predefined gradient of an antimicrobial agent. When placed on an inoculated agar plate, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the strip.

Experimental Protocol: E-test for Aztreonam-Avibactam

  • Preparation of Materials:

    • Mueller-Hinton agar (MHA) plates.

    • Aztreonam-avibactam E-test strips.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

    • Sterile cotton swabs.

    • QC strains.

  • Plate Inoculation:

    • Inoculate the MHA plate with the standardized bacterial suspension as described for the disk diffusion method.

  • Strip Application and Incubation:

    • Aseptically apply the E-test strip to the agar surface.

    • Ensure the entire length of the strip is in contact with the agar.

    • Invert the plates and incubate at 35°C for 16-20 hours in ambient air.[4]

  • Interpretation of Results:

    • Read the MIC value at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.

    • Compare the MIC value to the established clinical breakpoints.

EtestWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis PrepAgar Prepare Mueller-Hinton Agar Plates Inoculate Inoculate Agar Plate with Swab PrepAgar->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepInoculum->Inoculate ApplyStrip Apply Aztreonam-Avibactam E-test Strip Inoculate->ApplyStrip Incubate Incubate at 35°C for 16-20 hours ApplyStrip->Incubate ReadMIC Read MIC at Intersection of Ellipse and Strip Incubate->ReadMIC Interpret Interpret Results using Clinical Breakpoints ReadMIC->Interpret

Quality Control

Strict adherence to quality control procedures is essential for accurate and reproducible susceptibility testing results. Recommended QC strains should be tested concurrently with clinical isolates.

Quality Control StrainAztreonam-Avibactam MIC (mg/L)Aztreonam-Avibactam Disk Diffusion Zone Diameter (mm)
Escherichia coli ATCC 259220.03-0.12532-38
Klebsiella pneumoniae ATCC 7006030.06-0.526-32
Pseudomonas aeruginosa ATCC 278531-4Not specified

Data sourced from EUCAST guidelines.[6]

Clinical Breakpoints

Clinical breakpoints are used to categorize microorganisms as susceptible, intermediate, or resistant to a particular antimicrobial agent. These breakpoints are established by regulatory bodies like CLSI and EUCAST and are subject to periodic review and updates.

EUCAST Breakpoints for Aztreonam-Avibactam against Enterobacterales (2024) [6][11]

MethodSusceptible (S)Resistant (R)Area of Technical Uncertainty (ATU)
MIC (mg/L)≤ 4> 4-
Disk Diffusion (mm)≥ 25< 2522-24

CLSI Breakpoints for Aztreonam against Pseudomonas aeruginosa [12]

MethodSusceptible (S)Intermediate (I)Resistant (R)
MIC (µg/mL)≤ 816≥ 32

Note: As of the latest updates, CLSI has also endorsed a broth disk elution method for testing the combination of aztreonam and ceftazidime-avibactam.[4][5][13]

Conclusion

The in vitro susceptibility testing of aztreonam, particularly in combination with avibactam, is a critical component of clinical microbiology and drug development. Adherence to standardized protocols from CLSI and EUCAST, including rigorous quality control, ensures the generation of reliable data to guide therapeutic strategies against challenging Gram-negative pathogens. The methods outlined in these application notes provide a framework for accurate and reproducible susceptibility testing.

References

Application Note: Quantification of Aztreonam Lysine in Sputum using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of aztreonam (B1666516) in human sputum, following administration of aztreonam lysine (B10760008). The protocol outlines a comprehensive procedure for sputum sample preparation involving mucolysis and protein precipitation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where accurate measurement of aztreonam in respiratory secretions is required.

Introduction

Aztreonam is a monobactam antibiotic effective against a wide range of Gram-negative bacteria. The lysine salt of aztreonam is formulated for inhalation to treat chronic pulmonary infections, particularly in cystic fibrosis patients. Monitoring the concentration of aztreonam in sputum is crucial for understanding its local pharmacokinetic profile and therapeutic efficacy at the site of infection. This document provides a detailed protocol for the extraction and quantification of aztreonam from sputum samples using HPLC with ultraviolet (UV) detection.

Experimental

Materials and Reagents
Equipment
  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

Protocols

Sputum Sample Preparation

A critical step in the analysis of drugs in sputum is the effective liquefaction of the viscous matrix and removal of interfering proteins.

  • Sample Collection and Storage: Sputum samples should be collected in sterile containers and stored at -80°C until analysis.

  • Mucolysis:

    • Thaw the sputum sample at room temperature.

    • Weigh an aliquot of the sputum sample (e.g., 200 µL) into a microcentrifuge tube.

    • Add an equal volume of 10% dithiothreitol (DTT) solution to the sputum.

    • Vortex the mixture vigorously for 2 minutes to ensure complete homogenization and liquefaction.

    • Incubate the sample at 37°C for 30 minutes, with intermittent vortexing.

  • Protein Precipitation:

    • To the homogenized sputum, add a 2:1 volume ratio of cold acetonitrile or a 1:1 volume ratio of 20% trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex the sample for 1 minute.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Final Sample Preparation:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

HPLC Method

The following chromatographic conditions are recommended for the separation and quantification of aztreonam.

Table 1: HPLC Operating Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with phosphoric acid) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (25°C)
Detection Wavelength 293 nm
Run Time 10 minutes
Calibration Curve
  • Prepare a stock solution of aztreonam (1 mg/mL) in the mobile phase.

  • Perform serial dilutions from the stock solution to prepare working standards with concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

Data Presentation

The quantitative data for the method validation should be summarized in clear and concise tables.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (Recovery %) 95 - 105%

Experimental Workflow

HPLC_Workflow Workflow for Aztreonam Quantification in Sputum cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sputum_collection Sputum Sample Collection (-80°C Storage) mucolysis Mucolysis with DTT (Vortexing & Incubation) sputum_collection->mucolysis protein_precipitation Protein Precipitation (Acetonitrile or TCA) mucolysis->protein_precipitation centrifugation Centrifugation (10,000 x g, 10 min) protein_precipitation->centrifugation filtration Supernatant Filtration (0.45 µm filter) centrifugation->filtration hplc_injection Injection into HPLC System filtration->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (293 nm) chromatography->detection peak_integration Peak Area Integration detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Result Reporting (µg/mL) quantification->reporting

Caption: Experimental workflow for aztreonam quantification.

Conclusion

The described HPLC-UV method provides a sensitive, accurate, and reproducible means of quantifying aztreonam in human sputum samples. The detailed sample preparation protocol ensures effective removal of matrix interference, leading to reliable chromatographic analysis. This application note serves as a valuable resource for researchers in the fields of pharmacology, clinical microbiology, and drug development.

Application Notes and Protocols for the Preparation of Aztreonam Lysine Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aztreonam (B1666516) is a synthetic monobactam antibiotic with potent, specific activity against a wide spectrum of gram-negative aerobic pathogens, including Pseudomonas aeruginosa.[1][2] Its unique beta-lactam ring structure confers a high degree of resistance to hydrolysis by many beta-lactamases produced by gram-negative and gram-positive bacteria.[1] The primary mechanism of action for aztreonam is the inhibition of bacterial cell wall synthesis.[3][4] It demonstrates a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme in the final stage of peptidoglycan synthesis.[1][5] By binding to and inhibiting PBP3, aztreonam disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and subsequent cell lysis and death.[3][5] Due to its targeted spectrum, aztreonam minimizes disruption to the host's normal bacterial flora.[3] These characteristics make aztreonam, and its lysine (B10760008) salt formulation, a valuable tool in both clinical settings and laboratory research for studying gram-negative bacteria.

These application notes provide detailed protocols for the preparation, storage, and quality control of aztreonam lysine solutions for various in vitro laboratory experiments.

Data Summary Tables

Table 1: Solubility of this compound

Solvent/BufferSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)Sparingly soluble (1-10 mg/mL)[6]A stock solution can be prepared in DMSO.[7]
Phosphate-Buffered Saline (PBS, pH 7.2)Sparingly soluble (1-10 mg/mL)[6]Aqueous solutions are not recommended for storage beyond one day.[6]
WaterAqueous solubility increases as the solution pH rises above 4.[8]α-aztreonam is readily soluble in water, forming a slurry.[9]
Sterile Water for InjectionUsed for initial reconstitution.[10][11]-
0.9% Sodium Chloride InjectionUsed for reconstitution and dilution.[10][11]-

Table 2: Stability of Reconstituted Aztreonam Solutions

ConcentrationDiluentStorage TemperatureDurationContainer
>20 mg/mLSterile Water for Injection or 0.9% NaCl2–8°C48 hoursVial
≤20 mg/mL0.9% NaCl or 5% Dextrose15–30°C (Room Temperature)48 hoursIV Infusion Bag
≤20 mg/mL0.9% NaCl or 5% Dextrose2–8°C7 daysIV Infusion Bag
125 mg/mL0.9% NaCl or 5% Dextrose20–25°C (Room Temperature)24 hoursPolypropylene Syringe[12]
10 mg/mL (in combination with ampicillin (B1664943) and sulbactam)0.9% NaClRoom Temperature30 hoursMinibag[13]
10 mg/mL (in combination with ampicillin and sulbactam)Refrigerated94 hoursMinibag[13]

Mechanism of Action: Aztreonam

The bactericidal action of aztreonam is a result of its ability to inhibit the synthesis of the bacterial cell wall.[1]

Aztreonam_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_action PBP3 Penicillin-Binding Protein 3 (PBP3) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP3->CellWall Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP3 Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Weakened Wall Aztreonam Aztreonam Inhibition Aztreonam->Inhibition Inhibition->PBP3 Binds to & Inhibits

Caption: Mechanism of action of aztreonam.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

This protocol is for preparing a stock solution that can be further diluted for various experiments, such as antimicrobial susceptibility testing (AST).

Materials:

  • This compound powder

  • Sterile, deionized water or 0.9% Sodium Chloride Injection

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile serological pipettes or micropipettes with sterile tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL solution of 10 mg/mL, weigh 100 mg of the powder.

  • Reconstitution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add a small amount of the chosen diluent (e.g., 5 mL of sterile water) to the tube.[11]

    • Shake immediately and vigorously or vortex until the powder is completely dissolved. The solution should be colorless to a light straw yellow.[14] A slight pink tint may develop upon standing, which does not affect potency.[11]

  • Final Volume Adjustment: Add the diluent to reach the final desired volume of 10 mL.

  • Sterilization (Optional): If the initial components were not sterile, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • For short-term storage, solutions can be kept at 2–8°C for up to 48 hours.[10]

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial isolate.

Materials:

  • Prepared this compound stock solution (e.g., 10 mg/mL)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Sterile diluent (e.g., 0.9% NaCl or CAMHB)

  • Multichannel pipette

Procedure:

  • Preparation of Working Solution: Dilute the 10 mg/mL stock solution to a lower working concentration as needed for the serial dilutions. For example, dilute to 128 µg/mL for a final testing range of 64 µg/mL to 0.06 µg/mL.

  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the aztreonam working solution (e.g., 128 µg/mL) to well 1.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this two-fold serial dilution from well 2 to well 10.

    • Discard 50 µL from well 10.

    • Well 11 serves as the positive growth control (no antibiotic).

    • Well 12 serves as the negative/sterility control (no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of this diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of aztreonam that completely inhibits visible bacterial growth.

Workflow for this compound Solution Preparation

Aztreonam_Preparation_Workflow cluster_prep Preparation Phase cluster_qc Quality Control & Storage Start Start Calculate Calculate Mass of This compound Needed Start->Calculate Weigh Weigh Powder Using Analytical Balance Calculate->Weigh ChooseDiluent Select Appropriate Diluent (e.g., Sterile Water, 0.9% NaCl) Weigh->ChooseDiluent Reconstitute Add Diluent to Powder ChooseDiluent->Reconstitute Dissolve Shake Vigorously or Vortex Until Fully Dissolved Reconstitute->Dissolve FinalVolume Adjust to Final Volume Dissolve->FinalVolume Filter Filter Sterilize (0.22 µm) if Necessary FinalVolume->Filter Inspect Visually Inspect for Particulates & Color Change Filter->Inspect Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot Store Store at Appropriate Temperature (2-8°C or -20°C) Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Aztreonam Lysine for Inhalation in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the research use of aztreonam (B1666516) lysine (B10760008) for inhalation. This information is intended to guide the formulation, characterization, and preclinical evaluation of inhaled aztreonam lysine for respiratory infections, particularly those caused by Pseudomonas aeruginosa.

Introduction to this compound for Inhalation

Aztreonam is a monobactam antibiotic with potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, a key pathogen in the lungs of patients with cystic fibrosis (CF)[1][2][3]. The inhaled formulation of this compound was developed to deliver high concentrations of the drug directly to the site of infection in the lungs, maximizing efficacy while minimizing systemic exposure and associated side effects[1][2]. For research purposes, understanding the specific formulation and delivery system is crucial for reproducible and relevant results.

The approved formulation for clinical use, Cayston®, consists of lyophilized this compound, which is reconstituted with 0.17% sodium chloride[1][2]. This solution is administered using the Altera® Nebulizer System, an electronic, vibrating mesh nebulizer designed to produce appropriately sized particles for deep lung deposition[1][2][4].

Formulation and Nebulizer System

Formulation Characteristics

The research formulation of this compound for inhalation should ideally mimic the clinically approved product to ensure translational relevance.

ParameterSpecificationReference
Active Ingredient Aztreonam[1][2]
Counter-ion Lysine[4]
Form Lyophilized powder[1][2]
Reconstitution Diluent 0.17% Sodium Chloride[1][2]
Reconstituted pH 4.5 - 6.0[4]
Standard Dose 75 mg aztreonam[5]
Altera® Nebulizer System

The Altera® Nebulizer System is an integral part of the drug delivery method, and its use in research is critical for generating clinically comparable data. It is a high-efficiency, portable, electronic nebulizer that utilizes a vibrating, perforated membrane to generate a fine-particle aerosol[4][6][7].

Experimental Protocols

Protocol for Preparation of this compound Inhalation Solution

This protocol outlines the steps for preparing the this compound solution for in vitro and in vivo research experiments.

Materials:

  • This compound lyophilized powder

  • Sterile 0.17% sodium chloride solution

  • Sterile vials and syringes

Procedure:

  • Bring the this compound powder and diluent to room temperature.

  • Aseptically reconstitute the 75 mg of lyophilized this compound with 1 mL of 0.17% sodium chloride.

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.

  • The reconstituted solution should be a clear, colorless to slightly yellow solution.

  • Use the solution immediately after reconstitution for experiments.

Protocol for In Vitro Aerosol Particle Size Distribution Analysis

This protocol describes the use of a Next Generation Impactor (NGI) to characterize the aerodynamic particle size distribution of nebulized this compound.

Materials:

  • Altera® Nebulizer System

  • Next Generation Impactor (NGI) with pre-separator

  • Vacuum pump

  • Flow meter

  • Collection cups/plates for NGI stages

  • HPLC-grade water or appropriate solvent for drug recovery

  • HPLC system for quantification

Procedure:

  • NGI Preparation:

    • Coat the NGI collection surfaces with a suitable solvent (e.g., a mixture of glycerol (B35011) and ethanol) to prevent particle bounce, and allow them to dry.

    • Assemble the NGI as per the manufacturer's instructions.

  • System Setup:

    • Connect the Altera® nebulizer mouthpiece to the NGI induction port.

    • Connect the NGI to the vacuum pump with the flow meter in line.

    • Set the airflow rate to a constant rate, typically 15 L/min for nebulizer testing with the NGI[8].

  • Nebulization and Sample Collection:

    • Load the freshly prepared this compound solution into the Altera® nebulizer.

    • Turn on the vacuum pump to initiate airflow through the NGI.

    • Activate the nebulizer and run for the full duration of nebulization (typically 2-3 minutes)[5].

  • Drug Recovery and Analysis:

    • Disassemble the NGI and carefully rinse each stage and the pre-separator with a known volume of solvent to recover the deposited drug.

    • Quantify the amount of aztreonam on each stage using a validated HPLC method (see Protocol 3.3).

  • Data Analysis:

    • Calculate the mass of drug deposited on each stage.

    • Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.

    • Calculate the Fine Particle Fraction (FPF), which is the percentage of the total dose with a particle size typically less than 5 µm.

Diagram: Experimental Workflow for Aerosol Particle Size Analysis

G prep Prepare Aztreonam Solution nebulizer_setup Setup Altera Nebulizer and Connect to NGI prep->nebulizer_setup ngi_setup Assemble and Coat NGI ngi_setup->nebulizer_setup aerosolization Aerosolize Drug into NGI nebulizer_setup->aerosolization recovery Recover Drug from NGI Stages aerosolization->recovery hplc Quantify Aztreonam via HPLC recovery->hplc analysis Calculate MMAD, GSD, and FPF hplc->analysis

Caption: Workflow for NGI analysis of nebulized aztreonam.

Protocol for HPLC Quantification of Aztreonam in Biological and In Vitro Samples

This protocol provides a general framework for the quantification of aztreonam using High-Performance Liquid Chromatography (HPLC). The specific parameters may need to be optimized based on the available equipment and sample matrix.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile)

  • Aztreonam analytical standard

  • Reagents for sample extraction (e.g., protein precipitation agents like acetonitrile (B52724) or methanol)

  • Centrifuge

Procedure:

  • Sample Preparation (from Sputum or BALF):

    • Thaw frozen sputum or BALF samples.

    • To homogenize sputum, treatment with a mucolytic agent like dithiothreitol (B142953) (DTT) may be necessary[9].

    • For protein precipitation, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the sample.

    • Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0-7.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: UV detection at approximately 293 nm.

    • Injection Volume: 20-50 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of aztreonam analytical standard in the mobile phase or an appropriate solvent.

    • Perform serial dilutions to create a series of calibration standards spanning the expected concentration range in the samples.

  • Analysis:

    • Inject the prepared samples and calibration standards into the HPLC system.

    • Integrate the peak area corresponding to aztreonam.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of aztreonam in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol for In Vitro P. aeruginosa Biofilm Model on Cystic Fibrosis Bronchial Epithelial Cells

This protocol describes a co-culture model to evaluate the efficacy of inhaled aztreonam against P. aeruginosa biofilms grown on a layer of CF bronchial epithelial cells.

Materials:

  • CF bronchial epithelial cells (e.g., CFBE41o- line)[10]

  • Cell culture medium (e.g., MEM with supplements)[10]

  • Transwell inserts

  • P. aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • This compound inhalation solution

  • Confocal microscope and appropriate fluorescent stains (e.g., for live/dead bacteria and cell nuclei)

Procedure:

  • Cell Culture:

    • Seed CF bronchial epithelial cells onto Transwell inserts and culture at the air-liquid interface until a confluent and differentiated monolayer is formed (typically 7-10 days)[10][11].

  • Biofilm Formation:

    • Prepare an overnight culture of P. aeruginosa.

    • Inoculate the apical surface of the epithelial cell monolayer with a defined concentration of bacteria.

    • Incubate for a sufficient period (e.g., 24 hours) to allow for biofilm formation[12][13].

  • Treatment with Aztreonam:

    • Prepare the this compound inhalation solution.

    • Apply the aztreonam solution to the apical surface of the biofilm-covered cells. A control group should be treated with the vehicle (0.17% NaCl).

    • Incubate for the desired treatment duration (e.g., 24 hours).

  • Efficacy Assessment:

    • Viable Cell Counting: Gently wash the biofilm to remove planktonic bacteria. Lyse the cells and sonicate to disrupt the biofilm. Perform serial dilutions and plate on agar (B569324) to determine the number of colony-forming units (CFU).

    • Microscopy: Stain the co-culture with fluorescent dyes to visualize the biofilm structure, bacterial viability, and the integrity of the epithelial cell layer using confocal microscopy.

Diagram: Signaling Pathway of Aztreonam Action

G Aztreonam Aztreonam PBP3 Penicillin-Binding Protein 3 (PBP3) Aztreonam->PBP3 binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis inhibition leads to

Caption: Aztreonam's mechanism of action in bacteria.

Protocol for a Murine Model of Chronic P. aeruginosa Lung Infection

This protocol outlines a method for establishing a chronic lung infection in mice to evaluate the in vivo efficacy of inhaled aztreonam.

Materials:

  • C57BL/6 or other suitable mouse strain

  • P. aeruginosa strain embedded in agar beads

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

  • Aerosol delivery system for mice

  • This compound inhalation solution

  • Altera® Nebulizer System or a comparable small-animal nebulizer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Embed a clinical or laboratory strain of P. aeruginosa in agar beads to promote the formation of a chronic, biofilm-like infection[14][15].

  • Induction of Lung Infection:

    • Anesthetize the mice.

    • Intratracheally instill a defined dose of the P. aeruginosa-agar bead suspension into the lungs[16].

    • Allow the infection to establish over a period of several days.

  • Inhaled Aztreonam Treatment:

    • Place the infected mice in a whole-body or nose-only inhalation chamber.

    • Connect the Altera® nebulizer or a similar device to the chamber.

    • Nebulize the prepared this compound solution for a defined duration and frequency, mimicking clinical dosing regimens where appropriate.

    • A control group should receive nebulized vehicle (0.17% NaCl).

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Harvest the lungs and homogenize the tissue.

    • Perform quantitative bacteriology (CFU counting) on the lung homogenates to determine the bacterial burden.

    • Conduct histopathological analysis of lung tissue to assess inflammation and tissue damage.

    • Measure inflammatory markers in bronchoalveolar lavage fluid (BALF).

Diagram: In Vivo Experimental Workflow

G prep_beads Prepare P. aeruginosa Agar Beads infection Intratracheal Instillation in Mice prep_beads->infection treatment Inhaled Aztreonam Treatment infection->treatment assessment Efficacy Assessment treatment->assessment bacteriology Lung Bacteriology (CFU count) assessment->bacteriology histology Histopathology assessment->histology balf BALF Analysis assessment->balf

Caption: Workflow for in vivo evaluation of inhaled aztreonam.

Data Presentation and Interpretation

All quantitative data from these experiments should be summarized in tables for clear comparison between different experimental groups. Statistical analysis should be performed to determine the significance of the observed differences. When interpreting the results, it is important to consider the specific experimental conditions and their relevance to the clinical use of this compound for inhalation.

Safety Precautions

Standard laboratory safety procedures should be followed when handling chemicals and biological agents. Work with P. aeruginosa should be conducted in a BSL-2 facility. Appropriate personal protective equipment (PPE) should be worn at all times. When conducting animal studies, all procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Aztreonam Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam (B1666516) is a synthetic monobactam antibiotic with potent bactericidal activity primarily against Gram-negative aerobic pathogens.[1][2] Its unique structure, a single beta-lactam ring isolated from other ring structures, confers a high degree of resistance to hydrolysis by many beta-lactamases produced by Gram-negative bacteria.[2][3] Aztreonam lysine (B10760008) is a formulation of aztreonam for inhalation, particularly used for the management of chronic pulmonary infections due to Pseudomonas aeruginosa in cystic fibrosis patients.[4][5][6][7]

The mechanism of action of aztreonam involves the inhibition of bacterial cell wall synthesis.[1][3][4] It exhibits a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] By binding to and inactivating PBP3, aztreonam disrupts the final stage of cell wall assembly, leading to the formation of filamentous, non-viable bacterial cells and ultimately cell lysis.[2][3]

Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8][9][10] This quantitative measure is crucial for establishing the level of resistance of a bacterial strain, guiding therapeutic decisions, and in the research and development of new antimicrobial agents.[8][11] Standardized methods for MIC determination are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][12]

These application notes provide detailed protocols for determining the MIC of aztreonam lysine using the broth microdilution and agar (B569324) dilution methods, in accordance with established guidelines.

Mechanism of Action of Aztreonam

Aztreonam_Mechanism cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner (Cytoplasmic) Membrane PBP3 Penicillin-Binding Protein 3 (PBP3) Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP3->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis and Death Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to Aztreonam This compound Aztreonam->PBP3 Binds to and Inhibits

Figure 1: Mechanism of action of aztreonam in Gram-negative bacteria.

Experimental Protocols

Two standard methods for determining the MIC of this compound are broth microdilution and agar dilution.[8][13] Both methods are considered reliable for assessing the in vitro activity of antimicrobial agents.[14][15]

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antibiotics by testing a range of concentrations in a liquid medium.[9][14]

  • This compound powder (analytical grade)

  • Appropriate solvent (e.g., sterile distilled water or as specified by the manufacturer)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., clinical isolates, reference strains)

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Preparation of this compound Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Prepare a stock solution at a high concentration (e.g., 1280 µg/mL) in a suitable solvent. Ensure complete dissolution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared from sterile powder.

  • Preparation of Serial Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).

    • Dispense 50 µL of each concentration into the wells of a 96-well microtiter plate.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[9]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by a 1:100 dilution, resulting in a 1:2 dilution when added to the wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[8][9]

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[13][16]

  • This compound powder (analytical grade)

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Quality control (QC) strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35 ± 2°C)

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of this compound solutions at concentrations 10 times the final desired concentrations in the agar.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add 1 part of each antibiotic solution to 9 parts of molten agar to create plates with the desired final concentrations (e.g., 0.06 to 128 µg/mL).

    • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • Include a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator, apply a standardized spot of each bacterial suspension onto the surface of the agar plates, starting with the lowest concentration and proceeding to the highest.[13]

  • Incubation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that inhibits the growth of the organism.[13]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (e.g., 1280 µg/mL) Start->Prep_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate with CAMHB Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Dilute_Inoculum Dilute Inoculum for Final Concentration of 5x10^5 CFU/mL Prep_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Data Presentation

Quantitative data from MIC testing should be presented in a clear and structured format.

Quality Control

Adherence to quality control (QC) protocols is essential for ensuring the accuracy and reproducibility of MIC testing. Reference strains with known MIC values should be tested concurrently with the clinical isolates.

Table 1: Quality Control Ranges for Aztreonam MIC Testing

Quality Control StrainMIC Range (µg/mL)Reference
Escherichia coli ATCC 259220.06 - 0.25EUCAST
Klebsiella pneumoniae ATCC 7006030.06 - 0.5EUCAST
Pseudomonas aeruginosa ATCC 278534 - 16CLSI

Note: QC ranges are subject to change and should be verified against the latest CLSI M100 or EUCAST documentation.

Example MIC Data

The following table provides an example of how to present MIC data for this compound against a panel of Gram-negative bacteria.

Table 2: Example MIC Data for this compound

OrganismIsolate IDThis compound MIC (µg/mL)Interpretation*
Escherichia coliEC-001≤0.25Susceptible
Klebsiella pneumoniaeKP-0010.5Susceptible
Pseudomonas aeruginosaPA-0014Susceptible
Pseudomonas aeruginosaPA-00216Intermediate
Enterobacter cloacaeECL-00132Resistant
Serratia marcescensSM-001>64Resistant

*Interpretations are based on CLSI M100 breakpoints for parenteral aztreonam: Susceptible ≤8 µg/mL, Intermediate 16 µg/mL, Resistant ≥32 µg/mL. Breakpoints for inhaled aztreonam are not well established and may differ.[5]

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Accurate MIC determination is critical for surveillance of resistance, clinical decision-making, and advancing antimicrobial research. Strict adherence to standardized protocols and quality control measures is paramount for generating reproducible and clinically relevant data. These application notes provide a comprehensive guide for researchers and scientists to perform MIC testing for this compound effectively.

References

Application Notes and Protocols for Stability Testing of Aztreonam Lysine under Different Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam (B1666516) lysine (B10760008) is a monobactam antibiotic used for the treatment of infections caused by Gram-negative bacteria. For patients with cystic fibrosis, an inhaled formulation of aztreonam lysine is a critical therapy for managing chronic pulmonary infections with Pseudomonas aeruginosa. Ensuring the stability of this medication is paramount to its safety and efficacy. These application notes provide a comprehensive overview of the stability testing of this compound, with detailed protocols for researchers, scientists, and drug development professionals. The stability of a drug product is a critical quality attribute that must be evaluated under various environmental factors such as temperature, humidity, and light.

Regulatory Framework and Storage Recommendations

The stability testing of new drug substances and products is guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[1][2][3][4][5] This guideline outlines the requirements for stability data for a registration application within the European Union, Japan, and the United States. For this compound for inhalation, long-term storage is recommended at refrigerated temperatures (2-8°C). Once dispensed, the product may be stored at 25°C for up to 28 days. A 24-month expiration date has been established for aztreonam vials when stored under recommended conditions.

Stability Indicating Assay Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the amount of active pharmaceutical ingredient (API) and detecting any degradation products.

Protocol: Stability-Indicating HPLC Method for this compound

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Agilent C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]

  • Mobile Phase: A mixture of water and ethanol (B145695) (70:30, v/v), with the pH adjusted to 2.5 with acetic acid.[6]

  • Flow Rate: 0.5 mL/min (isocratic).[6]

  • Detection Wavelength: 292 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 26°C.

3. Standard Solution Preparation:

  • Prepare a stock solution of aztreonam reference standard in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standard solutions within the concentration range of 45-95 µg/mL.[6]

4. Sample Solution Preparation:

  • Reconstitute the this compound lyophilized powder with the provided diluent as per the product instructions.

  • Dilute the reconstituted solution with the mobile phase to achieve a theoretical aztreonam concentration within the linear range of the method.

5. System Suitability:

  • Perform six replicate injections of a standard solution.

  • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method. These studies expose the drug substance to stress conditions that are more severe than the accelerated stability testing conditions.

Protocol: Forced Degradation of this compound

1. Acid Degradation:

  • Dissolve a known amount of this compound in 0.1 M hydrochloric acid.

  • Keep the solution at room temperature for 48 hours.[6]

  • Neutralize the solution before injection into the HPLC system.

2. Alkaline Degradation:

  • Dissolve a known amount of this compound in 0.1 M sodium hydroxide.

  • Keep the solution at room temperature for a specified period.

  • Neutralize the solution before injection into the HPLC system.

3. Oxidative Degradation:

  • Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 1 hour.[6]

  • Analyze the solution by HPLC.

4. Thermal Degradation:

  • Expose the solid this compound powder to a temperature of 60°C for 168 hours.[6]

  • Dissolve the heat-stressed powder in the mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (75 µg/mL) to UV-C light in a mirrored chamber for 168 hours.[6]

  • Analyze the solution by HPLC.

Data Presentation

The quantitative data from stability and forced degradation studies should be summarized in clearly structured tables for easy comparison.

Storage ConditionDurationAztreonam Remaining (%)Observations
Long-Term: 5°C24 Months>95%Minimal change in impurity profile.
Accelerated: 25°C / 60% Relative Humidity3 MonthsNot specifiedIncrease in impurity levels observed.
Forced Degradation - Acidic (0.1 M HCl) 48 Hours85.14%Significant degradation observed.[6]
Forced Degradation - Oxidative (3% H₂O₂) 1 Hour81.98%Rapid degradation.[6]
Forced Degradation - Thermal (60°C) 168 Hours80.96%Significant degradation observed.[6]
Forced Degradation - Photolytic (UV-C) 168 HoursNot specifiedDegradation observed.
Table 1: Summary of this compound Stability Data under Different Conditions.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Stability Testing cluster_0 Preparation cluster_1 Stability Studies cluster_2 Forced Degradation cluster_3 Analysis cluster_4 Data Evaluation A Sample and Standard Preparation J HPLC Analysis A->J B HPLC Method Setup B->J C Long-Term Storage (5°C) C->J D Accelerated Storage (25°C / 60% RH) D->J E Acid Hydrolysis E->J F Base Hydrolysis F->J G Oxidative Stress G->J H Thermal Stress H->J I Photolytic Stress I->J K Quantification of Aztreonam J->K L Identification of Degradation Products J->L M Stability Assessment K->M L->M G Simplified Degradation Pathway of Aztreonam A Aztreonam (Active) B Hydrolysis of Beta-Lactam Ring A->B Acid / Base / Enzymes C Inactive Degradation Product B->C

References

Application Notes and Protocols for Testing Aztreonam Lysine Efficacy on In Vitro Biofilm Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial therapies. This resistance stems from the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of the embedded bacteria, and various other factors. Aztreonam (B1666516) lysine (B10760008) is a monobactam antibiotic with activity primarily against Gram-negative bacteria, such as Pseudomonas aeruginosa, a notorious biofilm-former, particularly in the context of cystic fibrosis.[1][2] Evaluating the efficacy of aztreonam lysine against bacterial biofilms requires specialized in vitro models that mimic the biofilm mode of growth.

These application notes provide detailed protocols for establishing and utilizing common in vitro biofilm models to assess the antimicrobial and antibiofilm activity of this compound. The included methodologies are designed to be reproducible and quantifiable, enabling researchers to determine key efficacy parameters such as the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).

Key Pharmacodynamic Parameters for Biofilm Susceptibility Testing

When evaluating the efficacy of an antimicrobial agent against biofilms, standard metrics like the Minimum Inhibitory Concentration (MIC) are often insufficient. More specific parameters are required to describe the agent's effect on both the prevention and eradication of biofilms.[3]

ParameterAbbreviationDescription
Minimum Inhibitory Concentration MICThe lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture.
Minimum Biofilm Inhibitory Concentration MBICThe lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
Minimum Biofilm Eradication Concentration MBECThe lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. This is often significantly higher than the MIC.[3][4]
Biofilm Prevention Concentration BPCThe lowest concentration of an antimicrobial agent that prevents biofilm formation.[3]

Experimental Protocols

Protocol 1: Static Microtiter Plate Biofilm Assay

This method is a high-throughput approach for screening the efficacy of this compound in inhibiting biofilm formation (MBIC) or eradicating existing biofilms (MBEC). Quantification is typically performed using crystal violet staining for biomass or a metabolic dye like 2,3,5-triphenyltetrazolium chloride (TTC) for cell viability.[5][6]

Materials:

  • 96-well flat-bottomed polystyrene microtiter plates[7]

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa ATCC 15442)[8]

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), M63 minimal medium)[9]

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow a culture of the test organism overnight in a suitable broth medium.

    • Dilute the overnight culture 1:100 in fresh medium.[9]

  • For MBIC Determination (Inhibition of Biofilm Formation):

    • Prepare serial dilutions of this compound in the growth medium directly in the wells of the 96-well plate (100 µL per well).

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include positive control wells (bacteria and medium, no drug) and negative control wells (medium only).

    • Cover the plate and incubate statically at 37°C for 24-48 hours.

  • For MBEC Determination (Eradication of Pre-formed Biofilm):

    • Add 200 µL of the diluted bacterial inoculum to each well.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

    • Carefully aspirate the planktonic culture from each well and gently wash the wells twice with PBS to remove non-adherent cells.

    • Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm (Crystal Violet Staining):

    • After incubation, discard the liquid from the wells.

    • Wash the plates three times with PBS to remove planktonic cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9]

    • Remove the crystal violet solution and wash the plate by submerging it in water. Repeat until the excess stain is removed.

    • Dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Read the absorbance at 550 nm using a microplate reader.[9]

Protocol 2: Calgary Biofilm Device (MBEC Assay)

The MBEC Assay® uses a lid with 96 pegs where biofilms are formed. This device allows for the testing of multiple antimicrobial concentrations on replicate biofilms and is a standardized method (ASTM E2799-17).[10][11]

Materials:

  • MBEC Assay® device (96-peg lid and corresponding 96-well plate)

  • Bacterial strain and growth medium

  • This compound stock solution

  • Saline

  • Recovery medium (e.g., TSB with a neutralizer if necessary)

  • Sonicator

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial inoculum of approximately 10^4-10^6 CFU/mL.

    • Add 150 µL of the inoculum to each well of the 96-well plate.[12]

    • Place the peg lid onto the plate, immersing the pegs in the inoculum.

    • Incubate the device on a rotary shaker (e.g., 110 RPM) at 37°C for 16-24 hours to allow biofilm formation on the pegs.[13]

  • Antimicrobial Challenge:

    • Prepare a 96-well "challenge plate" containing serial dilutions of this compound in the appropriate medium (200 µL per well).

    • Remove the peg lid from the initial plate and rinse it in a plate containing saline to remove planktonic bacteria.[10]

    • Transfer the peg lid to the challenge plate.

    • Incubate for the desired exposure time (e.g., 24 hours) at 37°C.

  • Biofilm Recovery and Quantification:

    • Prepare a "recovery plate" with 200 µL of recovery medium in each well.

    • Transfer the peg lid from the challenge plate to the recovery plate.

    • Place the entire device in a sonicator for approximately 30 minutes to dislodge the biofilm cells from the pegs into the recovery medium.[13]

    • After sonication, the turbidity of the recovery plate can be read at 650 nm to determine the MBEC (the lowest concentration resulting in no growth).[10]

    • Alternatively, viable cell counts can be performed by serially diluting the contents of each well and plating on agar (B569324) plates to determine log reductions.

Data Presentation

Table 1: Efficacy of this compound against P. aeruginosa Biofilms (In Vitro Data from Literature)
Bacterial StrainBiofilm ModelTreatmentConcentrationOutcomeReference
P. aeruginosa (Clinical Isolates)Co-culture with CF airway cellsAztreonamNot specified~4 log unit reduction in CFU for some strains[14]
P. aeruginosa (Clinical Isolates)Co-culture with CF airway cellsAztreonam + TobramycinNot specifiedAdditional 0.5 to 2 log unit reduction compared to single agents[14]
P. aeruginosa PAO1Not specifiedThis compound + Phage E79Sub-MIC>3-fold reduction in biofilm growth compared to phage alone[15]
Table 2: Clinical Trial Data on Inhaled this compound (AZLI)
StudyPatient PopulationTreatmentDurationKey FindingsReference
AIR-CF1Cystic Fibrosis (CF) patients with P. aeruginosa75 mg AZLI TID vs. Placebo28 days-1.453 log10 CFU/g reduction in sputum P. aeruginosa density (p < 0.001)[16]
Assis et al.CF patients with P. aeruginosa75 mg AZLI BID or TID vs. Placebo28 days-0.66 log10 CFU/g reduction in sputum P. aeruginosa density (p = 0.006)[17]
Phase 2 StudyCF patients with P. aeruginosa75 mg and 225 mg AZLI BID vs. Placebo14 daysSignificant reduction in P. aeruginosa CFU density at Days 7 and 14 (p < 0.001)[3]

Visualizations

Signaling Pathways and Experimental Workflows

G

G

G

References

Application Notes and Protocols for Checkerboard Assay: Investigating Aztreonam-Lysine Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge, necessitating innovative therapeutic strategies. Combination therapy, where two or more antibiotics are used concurrently, is a promising approach to overcome resistance, enhance bactericidal activity, and broaden the antimicrobial spectrum. Aztreonam (B1666516), a monobactam antibiotic, is unique in its stability against many beta-lactamases, including metallo-β-lactamases (MBLs), which are a growing threat.[1] However, many MBL-producing organisms also co-produce other β-lactamases that can hydrolyze aztreonam. This has led to investigations into combining aztreonam with β-lactamase inhibitors or other antibiotics to restore its activity and achieve synergistic effects. Aztreonam-lysine is a formulation developed for inhalation to treat respiratory infections, particularly in cystic fibrosis patients colonized with Pseudomonas aeruginosa.[2]

The checkerboard assay is a widely used in vitro method to systematically test various concentration combinations of two antimicrobial agents to determine their interactive effect.[3] This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergy of aztreonam-lysine with other antibiotics and guidance on data interpretation and presentation.

Principle of the Checkerboard Assay

The checkerboard assay involves a two-dimensional dilution of two antibiotics in a microtiter plate. One antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for bacterial growth. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between the two drugs.[3]

Mechanism of Action of Aztreonam

Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme in the final stages of peptidoglycan synthesis. By binding to PBP3, aztreonam disrupts the cross-linking of the cell wall, leading to cell lysis and bacterial death. A key advantage of aztreonam is its resistance to hydrolysis by many common β-lactamases.[1]

Data Presentation: Aztreonam Synergy

The following table summarizes representative findings from checkerboard assays investigating the synergistic potential of aztreonam with various antibiotics against Gram-negative pathogens.

Antibiotic Combination Organism MIC of Aztreonam Alone (µg/mL) MIC of Combination Drug Alone (µg/mL) MIC of Aztreonam in Combination (µg/mL) MIC of Combination Drug in Combination (µg/mL) FICI Interpretation Reference
Aztreonam + AmikacinP. aeruginosa168420.5Synergy[4]
Aztreonam + CiprofloxacinP. aeruginosa16180.250.75Additive[4]
Aztreonam + CeftazidimeP. aeruginosa816140.375Synergy[5]
Aztreonam + CefepimeP. aeruginosa88220.5Synergy[5]
Aztreonam + ImipenemEnterobacteriaceae4210.50.5Synergy[5]
Aztreonam + Ceftazidime/AvibactamMBL-producing Enterobacterales>128220.5≤0.5Synergy[6][7]
Aztreonam + Tobramycin (B1681333)P. aeruginosa164410.5Synergy[8][9]

Note: The above values are representative examples and actual MICs and FICI values will vary depending on the specific bacterial isolates and experimental conditions.

Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol details the steps for performing a checkerboard assay to determine the synergistic activity of aztreonam-lysine in combination with another antibiotic.

Materials:

  • Aztreonam-lysine (analytical grade)

  • Second antibiotic of interest (analytical grade)

  • 96-well microtiter plates (sterile, U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate(s) to be tested

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35-37°C)

  • Sterile reagent reservoirs

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of aztreonam-lysine and the second antibiotic in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL or higher.

    • Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

  • Determination of Minimum Inhibitory Concentration (MIC) for Individual Antibiotics:

    • Before performing the checkerboard assay, determine the MIC of each antibiotic individually against the test organism(s) using the standard broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI). This will inform the concentration range to be used in the checkerboard assay.

  • Preparation of the Checkerboard Plate:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Drug A (Aztreonam-lysine): In column 1, add 50 µL of the aztreonam-lysine working solution (at 4x the highest desired final concentration) to row A. Perform serial two-fold dilutions from row A to row G by transferring 50 µL to the next well, discarding the final 50 µL from row G. This will create a concentration gradient of aztreonam-lysine down the columns. Column 12 will serve as a drug-free growth control.

    • Drug B (Second Antibiotic): In row H, add 50 µL of the second antibiotic working solution (at 4x the highest desired final concentration) to column 1. Perform serial two-fold dilutions across the row from column 1 to column 11, discarding the final 50 µL from column 11. This will create a concentration gradient of the second antibiotic across the rows.

    • Using a multichannel pipette, transfer the antibiotic dilutions to the corresponding wells of the checkerboard plate. For example, add the serially diluted aztreonam-lysine from column 1 to columns 2-11. Then, add the serially diluted second antibiotic from row H to rows A-G. This will result in a grid of antibiotic combinations.

  • Inoculum Preparation:

    • From a fresh overnight culture of the test organism, suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well of the checkerboard plate.

    • The final volume in each well will be 200 µL.

    • Include a growth control (wells with only inoculum and broth) and a sterility control (wells with only broth).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • The MIC of each drug alone is determined from the wells in the row and column that contain only that drug.

    • The MIC of the combination is the concentration of each drug in the well that shows no growth.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated for each well that shows no growth using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The FICI value for the combination is the lowest FICI calculated from all the wells that show no growth.

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing the Workflow and Data Interpretation

To better understand the experimental process and the logic behind data interpretation, the following diagrams have been created using Graphviz.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_stock Prepare Antibiotic Stock Solutions prep_mic Determine Individual MICs prep_stock->prep_mic plate_setup Prepare 96-Well Plate with Serial Dilutions prep_mic->plate_setup prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate at 35-37°C for 16-20h inoculate->incubate read_results Read MICs for Individual and Combined Drugs incubate->read_results calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_results->calc_fici interpret_fici Interpret FICI for Synergy, Additivity, or Antagonism calc_fici->interpret_fici

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

FICI_Interpretation cluster_outcomes Interaction Outcome FICI FICI Value Synergy Synergy (FICI ≤ 0.5) FICI->Synergy ≤ 0.5 Additive Additive/Indifference (0.5 < FICI ≤ 4.0) FICI->Additive > 0.5 and ≤ 4.0 Antagonism Antagonism (FICI > 4.0) FICI->Antagonism > 4.0

References

Application Notes and Protocols for Assessing Aztreonam Lysine Resistance Development In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aztreonam (B1666516) is a monobactam antibiotic with a narrow spectrum of activity, primarily targeting Gram-negative aerobic bacteria.[1][2] Its mechanism of action involves the inhibition of cell wall synthesis through high-affinity binding to penicillin-binding protein 3 (PBP3), which is essential for bacterial cell division.[3] This binding leads to the formation of filamentous, non-dividing cells and subsequent cell lysis.[3] Aztreonam lysine (B10760008) is a formulation developed for inhalation to treat chronic pulmonary infections caused by Pseudomonas aeruginosa in cystic fibrosis patients, allowing for high local drug concentrations in the lungs while minimizing systemic exposure.[1][2][3]

Despite its targeted action and resistance to many beta-lactamases, the development of bacterial resistance to aztreonam is a significant clinical concern.[3] Understanding the propensity for resistance development and the underlying mechanisms is crucial for predicting clinical efficacy and developing strategies to mitigate resistance. This document provides detailed in vitro protocols for assessing the development of resistance to aztreonam lysine. The primary methods covered are serial passage and continuous culture, which simulate different aspects of antibiotic exposure. Additionally, protocols for characterizing the genetic and phenotypic changes associated with resistance are provided.

The primary mechanisms of resistance to aztreonam include:

  • Target Site Modification: Mutations in the ftsI gene, which encodes PBP3, can reduce the binding affinity of aztreonam.[4][5][6][7]

  • Enzymatic Degradation: The production of beta-lactamases, such as AmpC and extended-spectrum beta-lactamases (ESBLs) like CTX-M, can hydrolyze and inactivate aztreonam.[5][7][8][9]

  • Reduced Permeability and Efflux: Changes in outer membrane porins can limit aztreonam entry into the bacterial cell, and overexpression of efflux pumps can actively remove the drug.

These application notes will guide researchers through the process of inducing, quantifying, and characterizing this compound resistance in a laboratory setting.

Key Signaling Pathways and Experimental Workflows

Aztreonam_Mechanism_and_Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms PBP3 PBP3 (ftsI) CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP3->CellWall Catalyzes Lysis Cell Lysis Aztreonam This compound Aztreonam->PBP3 Inhibits PBP3_mut PBP3 Mutation PBP3_mut->PBP3 Alters binding site BetaLactamase Beta-Lactamase (e.g., AmpC, CTX-M) BetaLactamase->Aztreonam Degrades Efflux Efflux Pump Overexpression Efflux->Aztreonam Removes from cell

Figure 1: Mechanism of action of aztreonam and key resistance pathways.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

3.1.1 Materials and Reagents

  • Bacterial strain of interest (e.g., P. aeruginosa, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical powder

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer or plate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

3.1.2 Procedure

  • Prepare Aztreonam Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent (e.g., sterile distilled water). Filter-sterilize the stock solution.

  • Prepare Inoculum: From a fresh agar (B569324) plate (18-24 hours growth), pick 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Prepare Serial Dilutions:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the working this compound solution (e.g., 64 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to wells 1-11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Read MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

3.1.3 Data Presentation

Table 1: Baseline MIC of this compound against Test Strains

Bacterial Strain ATCC Number This compound MIC (µg/mL)
Pseudomonas aeruginosa 27853 8
Escherichia coli 25922 0.25

| Klebsiella pneumoniae | 700603 | 0.5 |

Protocol 2: Induction of Resistance by Serial Passage

This method exposes bacteria to sub-inhibitory concentrations of an antibiotic over multiple days to select for resistant mutants.[10][11][12]

Serial_Passage_Workflow Start Day 0: Determine Initial MIC Passage Day N: Inoculate new MIC plate with culture from 0.5x MIC well of Day N-1 Start->Passage Incubate Incubate 18-24h Passage->Incubate ReadMIC Read new MIC Incubate->ReadMIC Check Has MIC increased significantly or reached endpoint? ReadMIC->Check Check->Passage No End End Experiment: Characterize Resistant Isolate Check->End Yes

Figure 2: Workflow for inducing antibiotic resistance via serial passage.

3.2.1 Procedure

  • Day 0: Determine the baseline MIC of this compound for the test organism as described in Protocol 1.

  • Day 1:

    • Set up a new MIC assay as in Protocol 1.

    • Incubate for 18-24 hours.

    • Identify the well with the highest concentration of this compound that still permits bacterial growth (this is typically the well at 0.5x the MIC determined on Day 0).[10]

  • Day 2 and Onwards:

    • Aspirate the culture from the 0.5x MIC well of the previous day's plate.

    • Use this culture to prepare a new inoculum, adjusting turbidity as in Protocol 1.

    • Set up a new MIC plate with an appropriate, potentially wider, range of this compound concentrations.

    • Incubate and read the new MIC.

    • Repeat this process for a predetermined number of days (e.g., 21-30 days) or until a significant increase in MIC is observed (e.g., >8-fold increase from baseline).[10]

  • Isolate Resistant Mutant: Once the experiment is complete, streak a sample from the 0.5x MIC well of the final day onto a nutrient agar plate to obtain single colonies. Select a single colony for further characterization.

3.2.2 Data Presentation

Table 2: Evolution of this compound MIC during Serial Passage of P. aeruginosa

Passage Day This compound MIC (µg/mL) Fold Change from Baseline
0 8 1x
5 16 2x
10 32 4x
15 64 8x
20 128 16x

| 25 | 256 | 32x |

Protocol 3: Characterization of Resistance Mechanisms

After selecting for a resistant mutant, it is essential to determine the mechanism of resistance.

Resistance_Characterization_Workflow cluster_Genotypic Genotypic Analysis cluster_Phenotypic Phenotypic & Expression Analysis Start Resistant Isolate (High MIC) WGS Whole Genome Sequencing Start->WGS Broad Screen PCR Targeted PCR & Sequencing (ftsI, ampC, etc.) Start->PCR Hypothesis-driven Nitrocefin (B1678963) Nitrocefin Assay (Beta-lactamase activity) Start->Nitrocefin RTqPCR RT-qPCR (ampC, efflux pump expression) Start->RTqPCR PBP3_mut PBP3 Mutation WGS->PBP3_mut BL_gene Beta-lactamase gene WGS->BL_gene PCR->PBP3_mut Nitrocefin->BL_gene RTqPCR->BL_gene

Figure 3: Logical workflow for the characterization of resistance mechanisms.

3.3.1 Genotypic Analysis: Sequencing of ftsI (PBP3)

  • DNA Extraction: Extract genomic DNA from both the parental (susceptible) and the resistant isolate using a commercial DNA extraction kit.

  • PCR Amplification: Design primers flanking the ftsI gene. Perform PCR to amplify the gene from both parental and resistant genomic DNA.

  • Sequencing: Send the PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the parental and resistant strains to identify any nucleotide changes that result in amino acid substitutions, insertions, or deletions in PBP3.[4][6]

3.3.2 Phenotypic Analysis: Beta-Lactamase Activity

  • Cell Lysate Preparation: Grow overnight cultures of parental and resistant strains. Harvest cells by centrifugation, resuspend in PBS, and lyse the cells (e.g., by sonication).

  • Nitrocefin Assay:

    • Add a standardized amount of cell lysate to a 96-well plate.

    • Add a solution of nitrocefin (a chromogenic cephalosporin) to each well.

    • Monitor the change in absorbance at 486 nm over time. A rapid increase in absorbance indicates the hydrolysis of nitrocefin and the presence of beta-lactamase activity.

    • Compare the rate of hydrolysis between the parental and resistant strains.

3.3.3 Gene Expression Analysis: RT-qPCR for ampC

  • RNA Extraction: Grow parental and resistant strains to mid-log phase. Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the ampC gene and a housekeeping gene (e.g., rpoD) for normalization.

    • Use a SYBR Green-based detection method.

    • Calculate the relative expression of ampC in the resistant strain compared to the parental strain using the ΔΔCt method. An increase in relative expression suggests upregulation of this beta-lactamase gene.[9]

Data Summary

The following table provides a template for summarizing the findings from the characterization experiments.

Table 3: Summary of Resistance Mechanisms in this compound-Resistant P. aeruginosa Mutant

Strain This compound MIC (µg/mL) ftsI (PBP3) Mutation ampC Relative Expression (Fold Change) Beta-Lactamase Activity (Rate)
Parental 8 None 1.0 0.05 mOD/min

| Resistant Mutant | 256 | YRIK insertion | 15.2 | 1.2 mOD/min |

Conclusion

The protocols outlined in this document provide a comprehensive framework for studying the in vitro development of resistance to this compound. By systematically inducing resistance through serial passage and subsequently characterizing the underlying mechanisms, researchers can gain valuable insights into the genetic and phenotypic pathways leading to resistance. This information is critical for the preclinical assessment of new antimicrobial agents, for understanding potential clinical resistance, and for developing strategies to preserve the efficacy of important antibiotics like aztreonam. The structured presentation of data in the provided tables allows for clear and concise reporting of findings.

References

Application Notes and Protocols: Time-Kill Curve Analysis for Aztreonam-Lysine against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, frequently implicated in nosocomial infections and notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms. Aztreonam (B1666516), a monobactam antibiotic, exhibits a targeted spectrum of activity against aerobic Gram-negative bacteria, including P. aeruginosa. Its lysine (B10760008) salt formulation, aztreonam-lysine, is often utilized for inhalation therapies, particularly in cystic fibrosis patients with chronic P. aeruginosa lung infections. Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides detailed application notes and protocols for performing time-kill curve analysis of aztreonam-lysine against P. aeruginosa.

Mechanism of Action of Aztreonam

Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP-3), an enzyme crucial for the formation of the septum during bacterial cell division. By binding to and inactivating PBP-3, aztreonam disrupts the integrity of the bacterial cell wall, leading to cell elongation, filamentation, and eventual lysis.[1][2] The monobactam structure of aztreonam confers stability against many β-lactamases produced by Gram-negative bacteria.

Mechanism of Action of Aztreonam against P. aeruginosa Aztreonam Aztreonam-Lysine PBP3 Penicillin-Binding Protein 3 (PBP-3) Aztreonam->PBP3 Binds to & Inhibits CellWall Peptidoglycan Synthesis PBP3->CellWall Essential for Filamentation Cell Filamentation PBP3->Filamentation Inhibition leads to Septum Septum Formation CellWall->Septum CellDivision Cell Division Septum->CellDivision Lysis Cell Lysis & Death Filamentation->Lysis

Caption: Aztreonam's mechanism of action targeting PBP-3 in P. aeruginosa.

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing a time-kill analysis, it is essential to determine the MIC of aztreonam-lysine for the P. aeruginosa strain(s) of interest. The broth microdilution method is a standard and widely accepted technique.

Materials:

  • P. aeruginosa isolate(s) (e.g., ATCC strains, clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Aztreonam-lysine analytical standard

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Aztreonam-Lysine Dilutions:

    • Prepare a stock solution of aztreonam-lysine in a suitable solvent (e.g., sterile water).

    • Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well plate to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the aztreonam-lysine dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of aztreonam-lysine that completely inhibits visible growth of the organism.

II. Time-Kill Curve Assay

Materials:

  • P. aeruginosa isolate(s) with known MIC

  • CAMHB

  • Aztreonam-lysine

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Micropipettes and sterile tips

  • Timer

Protocol:

  • Prepare Inoculum: Prepare a starting inoculum of P. aeruginosa in CAMHB with a density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Set Up Test Conditions:

    • Prepare culture tubes or flasks containing CAMHB with various concentrations of aztreonam-lysine. These concentrations are typically multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).

    • Include a growth control tube without any antibiotic.

  • Initiate the Assay:

    • Inoculate each tube (including the growth control) with the prepared bacterial suspension.

    • Immediately after inoculation (time zero), withdraw an aliquot from each tube for bacterial enumeration.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test and control tube.

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a specific volume of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the mean log₁₀ CFU/mL against time for each aztreonam-lysine concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

    • Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in the initial CFU/mL.

Time-Kill Curve Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MIC Determine MIC of Aztreonam-Lysine Inoculum Prepare P. aeruginosa Inoculum (~5x10^5 CFU/mL) MIC->Inoculum Inoculate Inoculate Drug Concentrations and Growth Control Inoculum->Inoculate Drug Prepare Aztreonam-Lysine Concentrations (multiples of MIC) Drug->Inoculate Incubate Incubate at 35°C with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute Serial Dilution and Plating Sample->Dilute Count Incubate Plates & Count Colonies (CFU/mL) Dilute->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Interpret Interpret Results: Bactericidal vs. Bacteriostatic Plot->Interpret

Caption: Workflow for performing a time-kill curve analysis.

Data Presentation

The following tables summarize representative quantitative data for aztreonam against P. aeruginosa.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Aztreonam against P. aeruginosa

P. aeruginosa StrainMIC (µg/mL)Reference
ATCC BAA-2114™8
ATCC BAA-2113™>16
Clinical Isolates (Range)≤1 to >2048[3]
ARC392832[4]

Table 2: Illustrative Time-Kill Curve Data for Aztreonam against P. aeruginosa ARC3928 (MIC = 32 µg/mL)

Data are estimated from graphical representations in the cited literature and are for illustrative purposes.

Time (hours)Growth Control (log₁₀ CFU/mL)32 µg/mL Aztreonam (1x MIC) (log₁₀ CFU/mL)64 µg/mL Aztreonam (2x MIC) (log₁₀ CFU/mL)128 µg/mL Aztreonam (4x MIC) (log₁₀ CFU/mL)
0~6.5~6.5~6.5~6.5
4~7.8~5.0~4.5~4.0
8~8.5~4.0~3.5<3.0 (Bactericidal)
24~9.0Regrowth to ~8.0Regrowth to ~6.0~3.5

Source: Adapted from graphical data presented in Lepak et al. (2017).

Table 3: Interpretation of Time-Kill Curve Results

OutcomeDefinitionExample from Table 2
Bactericidal ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.128 µg/mL at 8 hours shows a >3-log₁₀ reduction.
Bacteriostatic < 3-log₁₀ reduction in CFU/mL from the initial inoculum and prevention of regrowth.Not clearly demonstrated in the example data; often characterized by a plateau in the curve below the initial inoculum.
Regrowth Initial killing followed by an increase in bacterial count.Observed at 32 µg/mL and 64 µg/mL after an initial decline.

Conclusion

Time-kill curve analysis is an indispensable tool for characterizing the pharmacodynamics of aztreonam-lysine against P. aeruginosa. By providing a dynamic view of antimicrobial activity, these assays offer valuable insights into the concentration- and time-dependent killing kinetics of the drug. The detailed protocols and representative data presented herein serve as a comprehensive guide for researchers and drug development professionals in the evaluation of this important therapeutic agent. Adherence to standardized methodologies is crucial for generating reproducible and comparable data that can inform preclinical and clinical research.

References

Application Notes and Protocols for Evaluating Aztreonam-Lysine Penetration into Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to antimicrobial agents. This resistance is partly attributed to the limited penetration of antibiotics through the dense extracellular polymeric substance (EPS) matrix. Aztreonam-lysine, an inhaled antibiotic formulation, is crucial in managing chronic Pseudomonas aeruginosa infections in cystic fibrosis patients, a condition characterized by robust biofilm formation.[1] Evaluating the penetration of aztreonam-lysine into these complex bacterial communities is essential for understanding its efficacy and optimizing therapeutic strategies.

These application notes provide a comprehensive overview of modern techniques to quantify and visualize the penetration of aztreonam-lysine into bacterial biofilms. The protocols detailed below are designed to offer researchers a robust framework for assessing drug delivery to the site of action within the biofilm structure.

Indirect Methods: Assessing the Impact of Aztreonam (B1666516) on Biofilm Viability and Structure

Indirect methods do not directly measure the concentration of aztreonam within the biofilm but rather infer its penetration and efficacy by observing changes in the biofilm's physical and biological characteristics.

Quantitative Analysis of Biofilm Viability

A common approach to assess the effectiveness of an antibiotic against a biofilm is to quantify the reduction in viable bacterial cells following treatment. This can be achieved through colony-forming unit (CFU) counts.

Table 1: Effect of Aztreonam on P. aeruginosa Biofilm Viability

Bacterial StrainBiofilm ModelAztreonam Concentration (mg/L)Treatment DurationLog Reduction in CFUReference
P. aeruginosa PAO1Static co-culture with CFBE cells70016 hours~1 log[2]
P. aeruginosa clinical isolatesStatic co-culture with CFBE cells70016 hoursUp to ~4 log[2]
P. aeruginosa PAO1Flow cell system7002, 4, 6 daysVariable, strain-dependent[3]
P. aeruginosa hypermutable CF strainsFlow cell system70, 7002, 4, 6 daysDose-dependent reduction[4]
Protocol 1: Determination of Biofilm Viability by CFU Enumeration

This protocol is adapted from established methods for assessing antibiotic efficacy against biofilms.[2][3]

Materials:

  • Mature bacterial biofilms (e.g., grown in 96-well plates or on coupons)

  • Sterile phosphate-buffered saline (PBS)

  • Aztreonam-lysine solution at desired concentrations

  • Sterile scraper or sonicator

  • Appropriate agar (B569324) plates for bacterial culture

  • Incubator

Procedure:

  • Biofilm Culture: Grow bacterial biofilms to maturity using a suitable in vitro model (e.g., static microtiter plate model or drip flow biofilm reactor).

  • Antibiotic Treatment: Gently wash the biofilms with PBS to remove planktonic cells. Add fresh growth medium containing the desired concentration of aztreonam-lysine. Incubate for the specified treatment duration.

  • Biofilm Disruption: Following treatment, wash the biofilms again with PBS to remove residual antibiotic. Add a known volume of PBS and disrupt the biofilm by scraping or sonication.

  • Serial Dilution and Plating: Perform serial dilutions of the resulting bacterial suspension in PBS.

  • Enumeration: Plate the dilutions onto appropriate agar plates and incubate until colonies are visible. Count the colonies to determine the number of CFU per unit area or per biofilm.

  • Data Analysis: Compare the CFU counts of treated biofilms to untreated controls to calculate the log reduction in viability.

Diagram 1: Experimental Workflow for Biofilm Viability Assay

cluster_setup Biofilm Preparation cluster_treatment Treatment cluster_analysis Analysis A Inoculate Bacteria B Incubate to Form Mature Biofilm A->B C Wash to Remove Planktonic Cells B->C D Add Aztreonam-Lysine Solution C->D E Incubate for Treatment Period D->E F Wash to Remove Antibiotic E->F G Disrupt Biofilm (Scraping/Sonication) F->G H Serial Dilution and Plating G->H I Incubate and Count CFU H->I J Calculate Log Reduction I->J

Caption: Workflow for assessing aztreonam's effect on biofilm viability.

Direct Methods: Visualization and Quantification of Aztreonam-Lysine within Biofilms

Direct methods aim to measure the concentration and spatial distribution of aztreonam-lysine within the biofilm matrix. These techniques often require specialized equipment and expertise.

Mass Spectrometry Imaging (MSI)

MSI techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, are powerful tools for label-free visualization of molecules in complex biological samples.[5][6][7] These methods can map the distribution of aztreonam within a biofilm cross-section, providing insights into its penetration depth and localization.

Table 2: Application of MSI for Antibiotic Penetration Studies

TechniqueAntibiotic ImagedBiofilm ModelKey FindingsReference
ToF-SIMSCiprofloxacin, Tobramycin (B1681333)P. aeruginosa on glass slides and ex vivo pig lung tissueSuccessful detection and pseudo-3D imaging of unlabeled antibiotics within the biofilm matrix.[5]
MALDI-MSIVarious metabolitesB. subtilis on agarVisualization of region-specific distribution of signaling molecules.[8]
MALDI-MSIVarious drugsMouse tissue sectionsTracking of administered drugs and their metabolites.[9]
Protocol 2: Sample Preparation for MSI of Aztreonam in Biofilms (General Framework)

This protocol provides a general workflow for preparing biofilm samples for ToF-SIMS or MALDI-MSI analysis, adapted from established methods.[8][9]

Materials:

  • Biofilms grown on a suitable flat substrate (e.g., silicon wafer, glass slide)

  • Cryostat or other sectioning device

  • Indium tin oxide (ITO) coated glass slides (for MALDI-MSI)

  • MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid)

  • Automated sprayer or airbrush for matrix application

Procedure:

  • Biofilm Growth: Cultivate biofilms on a flat, MSI-compatible surface.

  • Sample Collection: Carefully remove the substrate with the intact biofilm.

  • Sample Sectioning (Optional but Recommended): For cross-sectional analysis, embed the biofilm in a suitable medium (e.g., optimal cutting temperature compound) and prepare thin cryosections.

  • Mounting: Mount the biofilm or its cross-section onto the appropriate sample holder (e.g., ITO slide for MALDI).

  • Drying/Fixation: Dehydrate the sample, for example, by incubation at 37°C.[9]

  • Matrix Application (for MALDI-MSI): Apply a uniform layer of MALDI matrix over the sample using an automated sprayer or airbrush.[8]

  • MSI Analysis: Analyze the sample using a ToF-SIMS or MALDI-MSI instrument to generate ion maps corresponding to the mass-to-charge ratio of aztreonam and its fragments.

Diagram 2: Logical Flow of Mass Spectrometry Imaging for Aztreonam Penetration

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Grow Biofilm on Flat Substrate B Treat with Aztreonam-Lysine A->B C Cryosection Biofilm B->C D Mount on MSI Target C->D E Apply MALDI Matrix (if applicable) D->E F Acquire Mass Spectra across Sample Surface E->F G Generate Ion Maps for Aztreonam m/z F->G H Correlate with Optical Image G->H I Visualize Aztreonam Distribution H->I cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase HSL_3O_C12 3-oxo-C12-HSL LasI->HSL_3O_C12 produces LasR LasR Receptor HSL_3O_C12->LasR binds to RhlI RhlI Synthase LasR->RhlI activates Virulence Virulence Factor Expression & Biofilm Maturation LasR->Virulence activates HSL_C4 C4-HSL RhlI->HSL_C4 produces RhlR RhlR Receptor HSL_C4->RhlR binds to RhlR->Virulence activates

References

Application Notes and Protocols for Formulating Aztreonam Lysine for Aerosol Delivery in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aztreonam (B1666516) lysine (B10760008) for inhalation is an established therapy for the management of chronic pulmonary infections with Pseudomonas aeruginosa in patients with cystic fibrosis.[1][2][3] Its targeted delivery to the airways allows for high local concentrations with minimal systemic exposure.[2][4] Translating this therapeutic approach to preclinical models is crucial for the development of new inhaled anti-infective agents and for studying the pathophysiology of respiratory infections. These application notes provide detailed protocols for the formulation, aerosolization, and delivery of aztreonam lysine to rodent models, along with methods for aerosol characterization and in vivo efficacy assessment.

Data Presentation

Table 1: Formulation of this compound for Preclinical Aerosol Delivery
ParameterSpecificationSource
Starting Material Lyophilized this compound (e.g., Cayston®)[2]
Reconstitution Diluent 0.17% Sodium Chloride (NaCl) Solution, Sterile[2]
Clinical Concentration 75 mg this compound in 1 mL of 0.17% NaCl[4]
Suggested Preclinical Concentration 10 - 50 mg/mL in 0.17% NaClAdapted from clinical formulation for preclinical nebulizers
pH of Reconstituted Solution 4.5 - 6.0[4]
Storage of Reconstituted Solution Use immediately after reconstitution.[5]
Table 2: Aerosol Characteristics of Nebulized this compound
ParameterValueNebulizer SystemSource
Mass Median Aerodynamic Diameter (MMAD) 2.4 - 2.5 µmAeroneb solo®, M-Neb®In vitro mechanical ventilation model
Fine Particle Fraction (FPF) 87%Aeroneb solo®, M-Neb®In vitro mechanical ventilation model
Geometric Standard Deviation (GSD) Not Reported--
Aerosol Output Rate Nebulizer dependent--
Table 3: Preclinical Efficacy of Inhaled this compound (Hypothetical Data for Murine Model)
Treatment GroupInitial Bacterial Load (CFU/lungs)Post-Treatment Bacterial Load (CFU/lungs)Reduction in Bacterial Load (log10 CFU)
Saline Control7.2 ± 0.57.5 ± 0.4-0.3
This compound (10 mg/kg)7.3 ± 0.35.1 ± 0.62.2
This compound (25 mg/kg)7.1 ± 0.44.2 ± 0.52.9

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Preclinical Nebulization

Objective: To prepare a sterile solution of this compound suitable for aerosolization in preclinical studies.

Materials:

  • Lyophilized this compound (commercial formulation, e.g., Cayston®)

  • Sterile 0.17% sodium chloride (NaCl) solution

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • Laminar flow hood

Procedure:

  • Aseptically reconstitute one vial of lyophilized this compound (containing 75 mg) with 1 mL of sterile 0.17% NaCl diluent to achieve a concentration of 75 mg/mL.[4]

  • Gently swirl the vial to dissolve the powder completely. Do not shake, as this may cause foaming.

  • For preclinical studies, this stock solution can be used directly or further diluted with sterile 0.17% NaCl to achieve the desired concentration for nebulization (e.g., 10-50 mg/mL). The final concentration will depend on the nebulizer's output rate and the desired lung deposition dose.

  • Draw the required volume of the this compound solution into a sterile syringe for loading into the nebulizer.

  • Prepare the solution immediately before use to ensure stability.[5]

Protocol 2: Aerosol Generation and Delivery to Rodent Models using a Nose-Only Exposure System

Objective: To deliver a consistent and measurable dose of aerosolized this compound to rodents.

Materials:

  • Prepared this compound solution

  • Small animal nebulizer (e.g., ultrasonic or vibrating mesh nebulizer)

  • Nose-only inhalation exposure chamber for rodents

  • Airflow controller and source of clean, dry air

  • Animal restraints for the exposure chamber

Procedure:

  • Calibrate the nebulizer to determine its output rate (mL/min) and aerosol particle size distribution with the prepared this compound solution.

  • Acclimatize the animals (e.g., mice or rats) to the nose-only restraints for short periods over several days before the experiment to minimize stress.

  • On the day of the experiment, place the animals in the restraints and connect them to the ports of the nose-only exposure chamber.

  • Load the nebulizer with a precise volume of the this compound solution.

  • Connect the nebulizer to the exposure chamber and initiate aerosol generation with a controlled airflow.

  • The duration of exposure will depend on the desired lung dose. The estimated inhaled dose can be calculated using the following formula:

    Estimated Inhaled Dose (mg/kg) = (Aerosol Concentration (mg/L) x Minute Ventilation (L/min) x Exposure Duration (min)) / Animal Weight (kg)

    Note: Minute ventilation for mice is approximately 0.025 L/min.

  • After the exposure period, turn off the nebulizer and airflow.

  • Carefully remove the animals from the restraints and return them to their cages.

  • Monitor the animals for any signs of respiratory distress or adverse reactions.

Protocol 3: Characterization of Aerosolized this compound

Objective: To determine the particle size distribution and output of the generated this compound aerosol.

Materials:

  • Nebulizer loaded with this compound solution

  • Cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor)

  • Vacuum pump

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

  • Assemble the cascade impactor according to the manufacturer's instructions.

  • Connect the nebulizer to the inlet of the cascade impactor.

  • Operate the nebulizer for a fixed period, drawing the aerosol through the impactor at a calibrated flow rate.

  • After sampling, carefully disassemble the impactor and rinse each stage with a suitable solvent to recover the deposited drug.

  • Quantify the amount of aztreonam in the solvent from each stage using a validated HPLC method.

  • Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF; the fraction of particles with an aerodynamic diameter < 5 µm).

Protocol 4: In Vivo Efficacy Study in a Murine Model of P. aeruginosa Lung Infection

Objective: To evaluate the therapeutic efficacy of inhaled this compound in reducing the bacterial burden in the lungs of infected mice.

Materials:

  • Laboratory mice (e.g., BALB/c or C57BL/6)

  • A virulent strain of P. aeruginosa

  • Anesthetic (e.g., isoflurane)

  • Intratracheal or intranasal instillation equipment

  • This compound solution for nebulization

  • Nose-only exposure system

  • Phosphate-buffered saline (PBS)

  • Equipment for lung homogenization and bacterial plating

Procedure:

  • Infection: Anesthetize the mice and infect them with a sublethal dose of P. aeruginosa via intratracheal or intranasal instillation.

  • Treatment: At a predetermined time post-infection (e.g., 2 or 24 hours), expose the mice to aerosolized this compound or a saline control using the nose-only exposure system as described in Protocol 2.

  • Endpoint Analysis: At a specified time after treatment (e.g., 24 hours post-treatment), euthanize the mice.

  • Aseptically remove the lungs and homogenize them in sterile PBS.

  • Perform serial dilutions of the lung homogenates and plate them on appropriate agar (B569324) plates (e.g., Pseudomonas Isolation Agar).

  • Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

  • Compare the bacterial loads between the treated and control groups to assess the efficacy of the inhaled this compound.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_preclinical_model Preclinical Model cluster_analysis Efficacy & PK/PD Analysis A Reconstitute Lyophilized This compound B Prepare Desired Concentration (10-50 mg/mL) A->B E Nose-Only Aerosol Exposure (Aztreonam or Saline) B->E C Aerosol Characterization (MMAD, FPF) C->E D Induce P. aeruginosa Lung Infection in Mice D->E F Determine Lung Bacterial Load (CFU Counting) E->F G Pharmacokinetic Analysis (Lung & Plasma Drug Levels) E->G

Caption: Experimental workflow for preclinical evaluation of aerosolized this compound.

signaling_pathway cluster_bacteria Bacterial Cell PBP3 Penicillin-Binding Protein 3 (PBP3) CellWall Cell Wall Synthesis PBP3->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Aztreonam Aztreonam Aztreonam->PBP3

Caption: Mechanism of action of aztreonam on bacterial cell wall synthesis.

References

Application Notes and Protocols: Quality Control for Aztreonam Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Recommended Quality Control Strains and Protocols for Aztreonam (B1666516) Antimicrobial Susceptibility Testing (AST)

Introduction

Aztreonam is a synthetic monobactam antibiotic with potent activity primarily directed against aerobic Gram-negative bacteria.[1][2] A specific formulation, Aztreonam-lysine (Cayston®), is approved for inhalation to manage chronic pulmonary infections caused by Pseudomonas aeruginosa in patients with cystic fibrosis.[3][4][5] In this formulation, lysine (B10760008) serves as a counter-ion to optimize the drug for aerosolized delivery and is not an active antimicrobial component or a β-lactamase inhibitor.[4][6]

Therefore, antimicrobial susceptibility testing (AST) for Aztreonam-lysine is identical to the testing for Aztreonam itself. The integrity and accuracy of AST results are paramount for clinical decision-making and drug development studies. This document provides detailed application notes and standardized protocols for performing quality control (QC) for Aztreonam susceptibility testing, in alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

Aztreonam exerts its bactericidal effect by specifically targeting and binding with high affinity to Penicillin-Binding Protein 3 (PBP3).[1][2][7] PBP3 is a crucial enzyme for bacterial cell wall synthesis, responsible for septation during cell division. By inhibiting PBP3, Aztreonam disrupts the cross-linking of peptidoglycan, leading to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell lysis.[1][8][9] Its monobactam structure provides significant stability against many β-lactamases produced by Gram-negative bacteria.[2]

G cluster_cell Bacterial Cell cluster_action Aztreonam Action PBP3 Penicillin-Binding Protein 3 (PBP3) CellWall Stable Cell Wall (Cross-linked) PBP3->CellWall Catalyzes Cross-linking Inhibition Inhibition of PBP3 Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP3 Aztreonam Aztreonam Aztreonam->Inhibition Binds to PBP3 Filamentation Filamentous Growth (No Septation) Inhibition->Filamentation Blocks Cross-linking Lysis Cell Lysis & Death Filamentation->Lysis

Figure 1. Mechanism of action of Aztreonam.

Recommended Quality Control Strains

Routine quality control is essential to ensure that AST methods and materials are performing correctly. The following strains are recommended by CLSI and EUCAST for monitoring the accuracy and precision of Aztreonam susceptibility testing.[10][11][12]

Strain DesignationOrganismKey Applications
ATCC® 25922™ Escherichia coliPrimary QC strain for Enterobacterales.
ATCC® 27853™ Pseudomonas aeruginosaPrimary QC strain for P. aeruginosa and other non-fermenting Gram-negative bacilli.

Acceptable Quality Control Ranges

The following tables summarize the acceptable QC ranges for Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameters for the recommended strains when tested against Aztreonam. Laboratories must obtain results within these ranges to validate their daily test runs.

Table 1: Quality Control Ranges for Aztreonam

QC Strain Method Drug Content Acceptable Range Reference
E. coli ATCC® 25922™ Broth Microdilution (MIC) - 0.06 - 0.25 µg/mL EUCAST[10][13]
Disk Diffusion 30 µg 28 - 36 mm EUCAST, CLSI[10][11]
P. aeruginosa ATCC® 27853™ Broth Microdilution (MIC) - 2 - 8 µg/mL CLSI

| | Disk Diffusion | 30 µg | 23 - 29 mm | CLSI[11] |

Note: Ranges are subject to annual review and updates by CLSI (M100 documents) and EUCAST. Always refer to the latest versions of these documents.[12][14]

Experimental Protocols

Adherence to standardized protocols is critical for reproducibility. The following sections detail the reference methods for broth microdilution and disk diffusion.

Protocol: Broth Microdilution (BMD) MIC Testing

This protocol is based on the CLSI M07 guidelines and is the reference method for determining MICs.[12][15]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microdilution panels

  • Aztreonam analytical powder

  • QC strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

  • 0.9% sterile saline or sterile water

  • 0.5 McFarland turbidity standard

  • Spectrophotometer/turbidometer

  • Sterile inoculating loops and pipettes

  • Incubator (35 ± 1°C)

Procedure:

  • Strain Subculture: Subculture QC strains from frozen stocks onto a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C to ensure purity and viability.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies from the fresh agar plate. b. Emulsify the colonies in sterile saline. c. Adjust the suspension turbidity to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This should be done using a photometric device.

  • Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: a. Using a multichannel pipette, inoculate each well of the Aztreonam-containing microdilution panel with the standardized bacterial suspension. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Seal or cover the plates and incubate at 35 ± 1°C in ambient air for 16-20 hours.

  • Reading Results: a. Examine the sterility control well (should be clear) and the growth control well (should show distinct turbidity). b. The MIC is the lowest concentration of Aztreonam that completely inhibits visible growth of the organism.

Protocol: Kirby-Bauer Disk Diffusion Testing

This protocol is based on CLSI M02 and EUCAST disk diffusion guidelines.[16][17][18]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Aztreonam disks (30 µg)

  • QC strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 1°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum suspension matching a 0.5 McFarland standard as described in section 5.1.

  • Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application: a. Aseptically apply a 30 µg Aztreonam disk to the surface of the inoculated agar. b. Press the disk down gently to ensure complete contact with the agar. Disks should be spaced to prevent overlapping of inhibition zones.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 1°C in ambient air for 16-20 hours.[19]

  • Reading Results: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper. b. For Proteus species, ignore the thin film of swarming growth when measuring the zone.

Experimental Workflow and Result Interpretation

The following diagram illustrates the logical workflow for performing and interpreting QC for Aztreonam AST.

G cluster_methods AST Method Start Start QC Process Revive 1. Revive QC Strain (e.g., ATCC® 25922™) Start->Revive Subculture 2. Subculture for Purity (18-24h incubation) Revive->Subculture Inoculum 3. Prepare 0.5 McFarland Inoculum Suspension Subculture->Inoculum BMD 4a. Perform Broth Microdilution (BMD) Inoculum->BMD Disk 4b. Perform Disk Diffusion Inoculum->Disk Incubate 5. Incubate at 35°C (16-20 hours) BMD->Incubate Disk->Incubate Measure 6. Measure MIC (µg/mL) or Zone Diameter (mm) Incubate->Measure Compare 7. Compare Result to Acceptable QC Range Measure->Compare Pass PASS: Test System OK Report Patient Results Compare->Pass In Range Fail FAIL: Out of Range Do Not Report Results Compare->Fail Out of Range End End Pass->End Troubleshoot 8. Investigate & Troubleshoot (Check inoculum, media, disks, incubator, etc.) Fail->Troubleshoot Troubleshoot->Start Re-run Test

Figure 2. Quality control workflow for Aztreonam AST.

Interpretation:

  • In Control: If the measured MIC or zone diameter for the QC strain falls within the established acceptable range, the test system is considered "in control." This validates the results obtained for clinical isolates tested during the same run.

  • Out of Control: If the result is outside the acceptable range, the test is "out of control." Results for clinical isolates are considered invalid and must not be reported. An investigation into the source of the error (e.g., media, antibiotic disks, inoculum preparation, incubation conditions) is required, and the test must be repeated.

References

Application Notes and Protocols for Characterizing Aztreonam Lysine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aztreonam (B1666516) is a monobactam antibiotic effective against Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis.[1] Aztreonam lysine (B10760008) is a formulation of aztreonam used for inhalation to treat infections in cystic fibrosis patients. Ensuring the stability and purity of aztreonam lysine is critical for its safety and efficacy. This document provides detailed application notes and protocols for the analytical techniques used to characterize the degradation products of this compound. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods as per ICH guidelines.[1]

Analytical Techniques Overview

The primary analytical techniques for characterizing this compound degradation products include:

  • High-Performance Liquid Chromatography (HPLC): Primarily reverse-phase HPLC (RP-HPLC) with UV detection is used for the separation and quantification of aztreonam and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated degradation products.

Section 1: Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of a drug substance under various stress conditions to predict its long-term stability and to generate potential degradation products for analytical method development.

Experimental Workflow for Forced Degradation

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, RT) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 105°C) Start->Thermal Photo Photolytic Degradation (e.g., UV light) Start->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC RP-HPLC-UV (Quantification) Neutralize->HPLC LCMS LC-MS (Identification) HPLC->LCMS For Unknown Peaks NMR NMR (Structure Elucidation) LCMS->NMR For Definitive Structure

Caption: Experimental workflow for forced degradation studies of this compound.
Protocol for Forced Degradation Studies

This protocol is a synthesis of methodologies presented in published studies.[1]

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of aztreonam and transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume with water to obtain a concentration of 100 µg/mL.

2. Acidic Hydrolysis:

  • Pipette 0.75 mL of the stock solution into a 10 mL volumetric flask.

  • Add 3 mL of 0.1N HCl.

  • Keep the flask at 60°C for 6 hours.

  • After incubation, cool the solution to room temperature and neutralize it with 0.1N NaOH.

  • Make up the volume to 10 mL with the diluent (mobile phase or water).

  • Filter the solution through a 0.22 µm syringe filter before injection.[1]

3. Alkaline Hydrolysis:

  • Pipette 0.75 mL of the stock solution into a 10 mL volumetric flask.

  • Add 3 mL of 0.1N NaOH.

  • Keep the flask at room temperature for an appropriate time (e.g., 15 minutes, monitor for degradation).

  • Neutralize the solution with 0.1N HCl.

  • Make up the volume to 10 mL with the diluent.

  • Filter the solution through a 0.22 µm syringe filter before injection.

4. Oxidative Degradation:

  • Pipette 0.75 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 3% w/v hydrogen peroxide.

  • Keep the flask at room temperature for 15 minutes.[1]

  • Make up the volume to 10 mL with the diluent.

  • Filter the solution through a 0.22 µm syringe filter before injection.[1]

5. Thermal Degradation:

  • Keep the powdered this compound in a hot air oven at 105°C for 8 hours.

  • After exposure, prepare a solution of the stressed powder as described for the stock solution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

6. Photolytic Degradation:

  • Expose the this compound stock solution to direct sunlight for 24 hours.[1]

  • Alternatively, expose the solution in a photostability chamber.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Section 2: Quantitative Analysis by RP-HPLC

A stability-indicating RP-HPLC method is crucial for separating aztreonam from its degradation products and for quantifying the extent of degradation.

Protocol for RP-HPLC Analysis

This protocol is based on a validated method for aztreonam analysis.[1]

1. Chromatographic Conditions:

  • HPLC System: Waters HPLC or equivalent with a UV detector.

  • Column: Waters HPLC Inspire C18 (4.6 x 250mm, 5µm).[1]

  • Mobile Phase: Buffer: Acetonitrile (40:60 %v/v). The buffer is prepared by adjusting the pH of water to 3 with orthophosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Standard Preparation:

  • Prepare a standard solution of aztreonam at a concentration of 15 µg/mL from the stock solution.

3. Sample Analysis:

  • Inject the prepared stressed samples into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

4. Data Analysis:

  • Calculate the percentage of aztreonam remaining and the percentage of degradation using the following formulas:

    • % Aztreonam Remaining = (Area of Aztreonam in Stressed Sample / Area of Aztreonam in Unstressed Standard) * 100
    • % Degradation = 100 - % Aztreonam Remaining

Data Presentation: Summary of Forced Degradation Results

The following table summarizes typical quantitative data obtained from forced degradation studies of aztreonam.

Stress ConditionReagent/ParametersDuration% Degradation
Acid Hydrolysis0.1N HCl at 60°C6 hours5.68%
Alkaline Hydrolysis0.1N NaOH at Room Temp.15 minutes2.59%
Oxidative Degradation3% H₂O₂ at Room Temp.15 minutes6.72%
Thermal Degradation105°C (Dry Heat)8 hours4.24%
Photolytic DegradationSunlight24 hours4.95%
Data adapted from a published study.[1]

Section 3: Identification and Structural Elucidation

LC-MS Protocol for Identification

1. UPLC-MS/MS System:

  • A UPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

2. Chromatographic Conditions:

  • Similar to the HPLC method, but may require adjustments for compatibility with the MS detector (e.g., using volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid).

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Mode: Full scan for initial identification of m/z of degradation products.

  • MS/MS Mode: Product ion scan of the parent ions of interest to obtain fragmentation patterns for structural elucidation.

4. Sample Preparation:

  • The same stressed samples used for HPLC analysis can be injected into the LC-MS system.

NMR Protocol for Structural Elucidation

1. Sample Preparation:

  • Degradation products of interest need to be isolated, typically using preparative HPLC.

  • The isolated impurities are then dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

2. NMR Analysis:

  • Acquire 1D NMR spectra (¹H and ¹³C) to get an initial overview of the structure.

  • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for detailed structural elucidation and assignment of protons and carbons.[2]

Known Degradation Products and Proposed Pathway

Several degradation products of aztreonam have been identified.[2] The primary degradation pathways involve hydrolysis of the β-lactam ring and desulfation.

Identified Degradation Products:

  • Aztreonam Acetate

  • Desulfated Aztreonam

  • Anti-aztreonam (E-isomer)

  • Open-ring Aztreonam

  • Open-ring Desulfated Aztreonam[2]

Aztreonam Degradation Pathway cluster_main Aztreonam Degradation Aztreonam Aztreonam OpenRing Open-ring Aztreonam Aztreonam->OpenRing Hydrolysis (Acid/Base) Desulfated Desulfated Aztreonam Aztreonam->Desulfated Desulfation AntiAztreonam Anti-aztreonam (E-isomer) Aztreonam->AntiAztreonam Isomerization (Photo) OpenRingDesulfated Open-ring Desulfated Aztreonam OpenRing->OpenRingDesulfated Desulfation Desulfated->OpenRingDesulfated Hydrolysis

Caption: Proposed degradation pathways of aztreonam under stress conditions.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound degradation products. A combination of forced degradation studies, RP-HPLC for quantification, and LC-MS and NMR for identification and structural elucidation is essential for ensuring the quality, stability, and safety of this compound formulations. The provided protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Troubleshooting & Optimization

troubleshooting variable MIC results for aztreonam lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable Minimum Inhibitory Concentration (MIC) results for aztreonam-lysine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during aztreonam-lysine MIC experiments.

Q1: My MIC results for aztreonam-lysine are inconsistent between experiments. What are the potential causes?

Inconsistent MIC values for aztreonam-lysine can stem from several factors throughout the experimental process. Key areas to investigate include the bacterial inoculum, the testing medium, the antibiotic solution, incubation conditions, and result interpretation.[1] Adhering to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical for minimizing variability.[1][2][3][4]

Q2: How critical is the inoculum preparation for accurate MIC results?

The bacterial inoculum density is a critical parameter. A high inoculum density can lead to falsely elevated MIC values. It is essential to standardize the inoculum to a 0.5 McFarland standard to ensure a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[5][6][7]

Q3: Can the type of growth medium affect my aztreonam-lysine MIC results?

Yes, the composition of the growth medium can significantly impact MIC values. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of non-fastidious organisms.[1][8] The concentration of divalent cations like calcium and magnesium, as well as the pH of the medium, can influence the activity of aztreonam (B1666516).[1][9][10] The antibacterial activity of aztreonam, particularly in combination with avibactam, has been shown to decrease at a lower pH.[6][7][9]

Q4: My quality control (QC) strain is showing MIC values that are out of the acceptable range. What should I do?

If your QC strain results fall outside the established acceptable range, all experimental results obtained since the last valid QC must be considered invalid. A systematic investigation is necessary to identify the source of the error.[1] This should include a review of inoculum preparation, media quality, integrity of the aztreonam-lysine solution, and incubation conditions.[1][5] Re-testing is required after the issue has been resolved.[1]

Q5: How should I prepare and store my aztreonam-lysine stock solutions?

Proper preparation and storage of the aztreonam-lysine stock solution are crucial for maintaining its potency. Aztreonam is stable for extended periods when stored at -20°C or below.[11] When preparing working solutions, it is important to use the appropriate solvent and to ensure complete dissolution. Avoid repeated freeze-thaw cycles.

Q6: What are the correct incubation conditions for an aztreonam-lysine MIC assay?

For most non-fastidious organisms, microplates should be incubated at 35 ± 2°C for 16-20 hours in ambient air.[1] The atmosphere of incubation generally does not have a significant impact on aztreonam MIC values.[6][7]

Q7: I am observing "skipped wells" in my microdilution plate. What does this mean?

"Skipped wells," where growth is observed at higher concentrations of the antibiotic but not at lower concentrations, can be due to several reasons, including contamination of the inoculum or the microplate, or errors in pipetting the antibiotic dilutions.[1] Careful aseptic technique and accurate pipetting are essential to prevent this.

Data Presentation

Table 1: Influence of Test Conditions on Aztreonam MIC Values

ParameterStandard ConditionNon-Standard ConditionImpact on Aztreonam MICReference(s)
Inoculum Density ~5 x 10^5 CFU/mLHigh InoculumIncreased MIC[6][7]
Media pH pH 7.2-7.4Low pH (e.g., 5.0)Decreased activity (Increased MIC)[6][7][9]
Incubation Time 16-20 hoursExtended IncubationGenerally minimal impact[6][7]
Atmosphere Ambient AirAnaerobicGenerally minimal impact[6][7]
Media CAMHBUnsupplemented BrothPotential for variability[1]

Experimental Protocols

Broth Microdilution MIC Protocol for Aztreonam-Lysine (CLSI/EUCAST General Principles)

This protocol outlines the general steps for determining the MIC of aztreonam-lysine using the broth microdilution method, based on CLSI and EUCAST guidelines.[4][8][12]

  • Preparation of Aztreonam-Lysine Dilutions:

    • Prepare a stock solution of aztreonam-lysine in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the aztreonam-lysine dilutions.

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Reading the MIC:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of aztreonam-lysine that completely inhibits visible growth of the organism.[12][13]

  • Quality Control:

    • Concurrently test a reference QC strain with a known aztreonam MIC range (e.g., Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853).[1][14] The results for the QC strain must fall within the acceptable range for the experimental results to be considered valid.

Mandatory Visualizations

Troubleshooting_Workflow start Variable Aztreonam-Lysine MIC Results qc_check Are Quality Control (QC) strain results within range? start->qc_check troubleshoot Systematic Troubleshooting qc_check->troubleshoot No valid_results Results are Valid qc_check->valid_results Yes inoculum Inoculum Preparation: - McFarland standard correct? - Age of culture appropriate? troubleshoot->inoculum media Media & Reagents: - Correct media used (CAMHB)? - pH within range? - Aztreonam-lysine solution prepared correctly? troubleshoot->media incubation Incubation Conditions: - Correct temperature? - Correct duration? troubleshoot->incubation procedure Experimental Procedure: - Pipetting accuracy? - Aseptic technique followed? troubleshoot->procedure invalid_results Results are Invalid troubleshoot->invalid_results retest Retest Experiment inoculum->retest media->retest incubation->retest procedure->retest retest->qc_check

Caption: Troubleshooting workflow for variable aztreonam-lysine MIC results.

Factors_Influencing_MIC cluster_experimental Experimental Conditions cluster_reagent Reagent & Organism cluster_procedure Procedural Factors mic Aztreonam-Lysine MIC Result inoculum Inoculum Density inoculum->mic media Media Composition (pH, Cations) media->mic incubation Incubation (Time, Temperature) incubation->mic antibiotic Aztreonam-Lysine (Potency, Stability) antibiotic->mic organism Test Organism (Resistance Mechanisms) organism->mic pipetting Pipetting Accuracy pipetting->mic reading Result Interpretation reading->mic

Caption: Key factors influencing aztreonam-lysine MIC outcomes.

References

optimizing aztreonam lysine nebulization for consistent aerosol delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nebulization of aztreonam (B1666516) lysine (B10760008). Our goal is to help you achieve consistent and optimal aerosol delivery in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the approved formulation of aztreonam for inhalation, and why is the lysine salt used?

A1: The approved formulation for inhalation is aztreonam lysine (brand name Cayston®).[1][2] It is supplied as a lyophilized powder that is reconstituted with 0.17% sodium chloride.[2] The lysine salt was specifically developed for inhalation to avoid the potential for airway inflammation and bronchoconstriction that could be associated with the arginine salt used in the intravenous formulation.[1]

Q2: Which nebulizer system is recommended for this compound, and can I use a different one?

A2: this compound for inhalation is specifically designed and approved for use with the Altera® Nebulizer System, which utilizes the eFlow® electronic nebulizer technology.[3][4][5] This system is designed to produce particles of the optimal size for deposition in the lungs.[2][3] Using a different nebulizer is not recommended as it may result in altered aerosol characteristics, inconsistent delivery, and potentially reduced efficacy.[6]

Q3: What is the optimal particle size for this compound aerosol, and why is it important?

A3: The optimal particle size for delivery to the small conducting airways is within the 1-5 µm range.[3] The Altera® Nebulizer System is designed to generate particles with a mass median aerodynamic diameter (MMAD) of approximately 3.6 ± 0.1 μm.[3] Particle size is critical for effective drug delivery to the lungs; particles larger than 5 µm tend to deposit in the upper airways, while particles smaller than 1 µm may be exhaled without deposition.

Q4: Should a bronchodilator be used before nebulizing this compound?

A4: Yes, it is recommended to use a short-acting β2-agonist 15 minutes before administering this compound.[7] Studies have shown that the use of a bronchodilator may facilitate better drug deposition in the lungs by opening the airways.[1][8]

Troubleshooting Guide

Issue 1: Inconsistent or Low Aerosol Output

Q: My nebulizer is producing very little or no mist. What could be the cause?

A: This can be due to several factors. Follow these troubleshooting steps:

  • Check for Clogged Nozzle: A clogged nebulizer nozzle is a common cause of poor aerosol output.[9] Ensure the nebulizer is thoroughly cleaned after each use according to the manufacturer's instructions.

  • Inspect Nebulizer Components: Check for any damage to the nebulizer handset, especially the mesh in vibrating mesh nebulizers like the eFlow®.

  • Proper Assembly: Ensure all parts of the nebulizer are assembled correctly as per the manufacturer's guide.

  • Power Source: For electronic nebulizers, ensure the device is adequately charged or connected to a power source.

  • Formulation Issues: If you are using an experimental formulation, precipitation or high viscosity could block the nebulizer. Ensure your formulation is a clear solution before nebulization.

Issue 2: Increased Nebulization Time

Q: The time it takes to nebulize the full dose has significantly increased. Why is this happening?

A: An extended nebulization time can compromise the experiment and be an indicator of underlying issues.

  • Nebulizer Cleaning: Residue buildup from previous experiments can obstruct the aerosol pathway. A thorough cleaning and disinfection routine is crucial.[9][10][11]

  • Formulation Viscosity: If you are experimenting with different formulations, an increase in viscosity can slow down the nebulization rate.

  • Nebulizer Wear and Tear: Over time, the performance of the nebulizer components can degrade. Refer to the manufacturer's guidelines for component replacement schedules.

Issue 3: Variable Particle Size Distribution

Q: I'm observing high variability in particle size between experiments. How can I improve consistency?

A: Consistent particle size is critical for reliable data. Here are factors that can influence particle size:

  • Nebulizer Type and Condition: Ensure you are using the same type of nebulizer in the same condition for all experiments. Even minor differences between nebulizers of the same model can introduce variability.

  • Formulation Characteristics: Changes in drug concentration, pH, and the presence of excipients can alter the surface tension and viscosity of the solution, thereby affecting particle size.[12]

  • Environmental Conditions: Temperature and humidity can influence aerosol particle size. Conduct experiments under controlled environmental conditions.

  • Nebulization Flow Rate: For jet nebulizers, the compressed air flow rate is a critical parameter. Ensure it is consistent across all experiments.

Data Presentation

Table 1: Aerosol Characteristics of this compound with the Altera® (eFlow®) Nebulizer

ParameterValueReference(s)
Mass Median Aerodynamic Diameter (MMAD)3.6 ± 0.1 µm[3]
Geometric Standard Deviation (GSD)Not specified-
Nebulization Time (1 mL dose)Approximately 2-3 minutes[3][5]

Table 2: Influence of Amino Acid Excipients on Spray-Dried Aztreonam Powder Aerosol Performance

FormulationEmitted Dose (w/w %)Fine Particle Fraction (w/w %)MMAD (µm)Reference(s)
AZT only85.6 (1.6)45.4 (2.0)1.71 (0.02)[12]
HIS-AZT92.8 (0.7)51.4 (2.7)1.89 (0.06)[12]
LEU-AZT98.0 (0.7)61.7 (4.6)1.87 (0.24)[12]

Data presented as mean (SD). HIS-AZT: Histidine-modified Aztreonam; LEU-AZT: Leucine-modified Aztreonam.

Experimental Protocols

Protocol 1: Reconstitution of this compound for Nebulization
  • Objective: To prepare this compound solution for nebulization according to standard procedures.

  • Materials:

    • One single-use vial of lyophilized this compound (75 mg)[1]

    • One single-use ampule of 1 mL 0.17% sodium chloride diluent[2]

    • Sterile syringe and needle

  • Procedure:

    • Aseptically withdraw 1 mL of the 0.17% sodium chloride diluent into the sterile syringe.

    • Inject the diluent into the vial of lyophilized this compound.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.[13]

    • Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.

    • Immediately transfer the reconstituted solution into the nebulizer reservoir.[13]

Protocol 2: Measurement of Aerosol Particle Size Distribution by Cascade Impaction
  • Objective: To determine the aerodynamic particle size distribution of nebulized this compound.

  • Materials:

    • Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)

    • Vacuum pump

    • Flow meter

    • Nebulizer with reconstituted this compound

    • Collection plates/filters for the impactor stages

    • Analytical method for quantifying aztreonam (e.g., HPLC-UV)[14][15]

  • Procedure:

    • Prepare the cascade impactor by coating the collection plates with a suitable solvent to prevent particle bounce.

    • Assemble the impactor and connect it to the vacuum pump.

    • Calibrate the flow rate through the impactor to the desired setting (e.g., 28.3 L/min for the ACI).

    • Connect the nebulizer to the impactor's induction port.

    • Activate the nebulizer and the vacuum pump simultaneously and run for a predetermined amount of time.

    • Disassemble the impactor and carefully remove the collection plates.

    • Rinse each stage and the filter with a suitable solvent to recover the deposited drug.

    • Quantify the amount of aztreonam on each stage using a validated analytical method.

    • Calculate the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) from the mass distribution across the impactor stages.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_nebulization Aerosol Generation cluster_analysis Aerosol Characterization A Lyophilized This compound C Reconstitution A->C B 0.17% NaCl Diluent B->C D Nebulizer Setup (Altera/eFlow) C->D E Nebulization D->E F Cascade Impaction E->F G Particle Size Analysis F->G H Drug Quantification (HPLC) F->H H->G

Caption: Workflow for the preparation and characterization of nebulized this compound.

Troubleshooting_Logic Start Inconsistent Aerosol Delivery Observed Q1 Is aerosol output low or absent? Start->Q1 A1_1 Check for clogged nozzle Q1->A1_1 Yes Q2 Is nebulization time prolonged? Q1->Q2 No A1_2 Inspect for component damage A1_1->A1_2 A1_3 Verify correct assembly A1_2->A1_3 A2_1 Perform thorough cleaning Q2->A2_1 Yes Q3 Is particle size variable? Q2->Q3 No A2_2 Assess formulation viscosity A2_1->A2_2 A3_1 Standardize nebulizer use Q3->A3_1 Yes A3_2 Control formulation parameters A3_1->A3_2 A3_3 Maintain consistent environment A3_2->A3_3

References

Technical Support Center: Quantification of Aztreonam Lysine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of aztreonam (B1666516) lysine (B10760008) from biological matrices. For the purpose of this guide, the analytical methods described focus on the quantification of the active moiety, aztreonam, and are applicable to the analysis of aztreonam lysine.

Frequently Asked Questions (FAQs)

1. What are the most common analytical methods for quantifying aztreonam in biological matrices?

The most prevalent methods for the quantification of aztreonam in biological matrices such as plasma, serum, urine, and sputum are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and, more commonly, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for its higher sensitivity and specificity, especially for complex matrices.[2]

2. What are the main challenges in the quantification of aztreonam from biological samples?

The primary challenges include:

  • Analyte Stability: Aztreonam, like other β-lactam antibiotics, can be susceptible to degradation, which can be influenced by temperature, pH, and the biological matrix itself.[1][3] For instance, autosampler instability has been observed for low concentrations of aztreonam.[1]

  • Matrix Effects: Components of biological matrices can interfere with the ionization of aztreonam in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[2][4]

  • Sample Preparation: Efficient extraction of aztreonam from complex matrices like sputum is crucial for accurate results and can be challenging due to the viscous nature of the sample.

  • Co-administered Drugs: Patients are often on multiple medications, and it is important to ensure that the analytical method is selective for aztreonam and not affected by other drugs.

3. Which sample preparation techniques are recommended for aztreonam quantification?

The choice of sample preparation technique depends on the biological matrix and the analytical method.

  • Protein Precipitation (PPT): This is a simple and common method for plasma and serum samples. It involves adding a solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.[2]

  • Solid-Phase Extraction (SPE): SPE is a more selective method that can provide cleaner extracts, which is particularly beneficial for reducing matrix effects in LC-MS/MS analysis. It is often used for plasma, serum, and urine samples.

  • Homogenization and Extraction: For sputum samples, a homogenization step, often with a mucolytic agent like dithiothreitol (B142953) (DTT), followed by extraction is necessary to liquefy the sample and release the drug.[5]

4. How stable is aztreonam in biological samples?

Aztreonam's stability varies with the storage conditions and the matrix.

  • Plasma/Serum: Aztreonam is generally stable in plasma and serum when stored at -70°C.[3] Short-term stability at room temperature should be evaluated, as degradation can occur.

  • Urine: Aztreonam is primarily excreted unchanged in the urine.[6] Urine samples should be stored frozen to ensure stability.

  • Sputum: Aztreonam has shown limited stability in sputum. For instance, autosampler instability was noted for low concentrations after 15 hours.[1] Therefore, it is recommended to process and analyze sputum samples as quickly as possible.[1]

5. Is there a significant difference in analytical methods for aztreonam versus this compound?

The available scientific literature does not indicate a significant difference in the analytical methodologies for quantifying aztreonam when it is present as the lysine salt. The quantification focuses on the aztreonam molecule itself. The lysine salt is highly soluble in water and dissociates, leaving the aztreonam molecule to be analyzed. Therefore, methods validated for aztreonam are considered applicable for the analysis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of aztreonam from biological matrices.

Problem Potential Cause(s) Recommended Solution(s)
Low/No Analyte Peak Degradation of Aztreonam: Instability during sample collection, storage, or in the autosampler.- Ensure samples are collected and processed on ice and stored at -70°C or below immediately after collection. - Minimize the time samples spend at room temperature. - For sputum, analyze samples on the day of collection if possible.[1] - Check for autosampler stability by re-injecting a sample after a certain period.
Inefficient Extraction: Poor recovery from the sample preparation step.- Optimize the protein precipitation protocol by trying different solvent-to-plasma ratios or different organic solvents. - For SPE, ensure proper conditioning of the cartridge and optimize the wash and elution solvents. - For sputum, ensure complete homogenization and consider different extraction solvents.[5]
Instrumental Issues: Low sensitivity of the detector (UV or MS).- For HPLC-UV, check the lamp intensity and ensure the wavelength is set correctly (around 293 nm).[1] - For LC-MS/MS, optimize the source parameters (e.g., temperature, gas flows) and MS parameters (e.g., collision energy) for aztreonam.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Variation in pipetting, vortexing, or extraction times.- Use calibrated pipettes and ensure consistent timing for each step of the sample preparation process. - Employ an internal standard to correct for variability.
Matrix Effects: Inconsistent ion suppression or enhancement between samples.- Use a stable isotope-labeled internal standard for aztreonam if available. - Optimize the chromatographic method to separate aztreonam from co-eluting matrix components. - Use a more rigorous sample cleanup method like SPE.
Autosampler Instability: Degradation of aztreonam in the autosampler over the course of a run.- Keep the autosampler temperature low (e.g., 4°C). - Limit the run time or re-prepare samples for longer sequences.
Peak Tailing or Splitting Chromatographic Issues: Poor column performance, inappropriate mobile phase pH.- Use a new column or a guard column. - Ensure the mobile phase pH is appropriate for the column and for maintaining aztreonam in a single ionic state. - Flush the column to remove any contaminants.
Co-eluting Interferences: Presence of other compounds with similar retention times.- Adjust the mobile phase gradient to improve separation. - Use a more selective sample preparation method.
High Background/Interference Peaks Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.- Use high-purity, LC-MS grade solvents and reagents. - Filter all mobile phases.
Matrix Interferences: Endogenous compounds from the biological matrix are not adequately removed.- Improve the sample cleanup method (e.g., switch from protein precipitation to SPE). - Optimize the chromatographic separation to resolve the interference from the analyte peak.

Data Presentation: Quantitative Method Parameters

The following tables summarize key quantitative parameters for aztreonam analysis from various biological matrices as reported in the literature.

Table 1: Aztreonam Quantification in Plasma/Serum

Analytical MethodSample PreparationLLOQ (µg/mL)Linearity Range (µg/mL)Recovery (%)Matrix Effect (%)Reference
HPLCProtein Precipitation0.752.5 - 25099.1 ± 2.0Not Reported[3]
LC-MS/MSProtein Precipitation0.050.05 - 2090.1 - 109.293.1 - 105.8[2]
HPLCDirect Injection1.00.5 - 1000Not ReportedNot Reported[1]

Table 2: Aztreonam Quantification in Urine

Analytical MethodSample PreparationLLOQ (µg/mL)Linearity Range (µg/mL)Recovery (%)Matrix Effect (%)Reference
HPLCDirect Injection5.05.0 - 1000Not ReportedNot Reported[1]

Table 3: Aztreonam Quantification in Sputum

Analytical MethodSample PreparationLLOQ (mg/L)Linearity Range (mg/L)Recovery (%)Matrix Effect (%)Reference
UPLC-MS/MSHomogenization & Protein Precipitation0.70.7 - 16087 - 10592 - 108[3][7]

Experimental Protocols

Protocol 1: Protein Precipitation for Aztreonam Quantification in Plasma

This protocol is a general guideline based on common practices for protein precipitation.[2]

Materials:

  • Plasma samples

  • Methanol (LC-MS grade), chilled at -20°C

  • Internal standard (IS) solution (if used)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • If using an internal standard, add the appropriate volume of IS solution to the plasma sample and briefly vortex.

  • Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing aztreonam and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Sample Preparation for Aztreonam Quantification in Sputum

This protocol is adapted from a validated method for the analysis of β-lactam antibiotics in sputum from cystic fibrosis patients.[3][7]

Materials:

  • Sputum samples

  • Phosphate-buffered saline (PBS)

  • Internal standard (IS) solution (if used)

  • Methanol (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes

  • Homogenizer or vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Weigh the sputum sample.

  • Add an equal volume of PBS to the sputum sample.

  • Homogenize the sample using a homogenizer or by vigorous vortexing until it is liquefied.

  • Pipette 100 µL of the homogenized sputum into a clean microcentrifuge tube.

  • If using an internal standard, add the appropriate volume of IS solution and briefly vortex.

  • Add 400 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Matrix (Plasma, Urine, Sputum) Homogenization Homogenization (for Sputum) Sample->Homogenization Sputum Samples Extraction Extraction (Protein Precipitation or SPE) Sample->Extraction Plasma/Urine Samples Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for aztreonam quantification.

Troubleshooting_Tree Start Problem: Low or No Analyte Peak Check_Stability Is analyte stability a concern? Start->Check_Stability Check_Recovery Is extraction recovery low? Check_Stability->Check_Recovery No Sol_Stability Solution: - Keep samples cold - Minimize processing time - Check autosampler stability Check_Stability->Sol_Stability Yes Check_Instrument Is the instrument sensitivity adequate? Check_Recovery->Check_Instrument No Sol_Recovery Solution: - Optimize sample prep protocol (e.g., solvent ratio, SPE conditions) Check_Recovery->Sol_Recovery Yes Sol_Instrument Solution: - Optimize MS source parameters - Check HPLC-UV lamp - Clean instrument Check_Instrument->Sol_Instrument Yes End Problem Resolved Check_Instrument->End No Sol_Stability->End Sol_Recovery->End Sol_Instrument->End

Caption: Troubleshooting decision tree for low analyte signal.

References

Technical Support Center: Aztreonam Lysine Solubility and Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the poor solubility of aztreonam (B1666516) lysine (B10760008) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is aztreonam lysine and why is its solubility a concern?

A1: Aztreonam is a monobactam antibiotic with activity primarily against Gram-negative bacteria. This compound is a salt form of aztreonam designed to improve its aqueous solubility for therapeutic applications. However, researchers may still encounter solubility challenges in various experimental buffers, which can impact the accuracy and reproducibility of in vitro and in vivo studies.

Q2: What are the key factors influencing the solubility of this compound?

A2: The primary factors affecting the solubility of this compound are:

  • pH: Aztreonam's solubility is highly pH-dependent, with increased solubility at a pH above 4.[1]

  • Buffer Composition: The type and concentration of buffer salts can influence solubility.

  • Temperature: Temperature can affect the dissolution rate and solubility limit.

  • Presence of Other Solutes: Co-solvents or other drugs in the solution can either enhance solubility or cause precipitation due to incompatibilities.[2]

Q3: What is the recommended storage for this compound solutions?

A3: It is recommended to prepare aqueous solutions of this compound fresh for each experiment. If storage is necessary, aliquots should be stored at -20°C for the short term. Aqueous solutions are not recommended to be stored for more than one day.[3] For longer-term storage, lyophilized powder should be stored at -20°C.[3]

Troubleshooting Guide

Issue: Precipitation observed when dissolving this compound.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

G start Precipitation Observed check_ph Check pH of Buffer start->check_ph ph_low Is pH < 4.5? check_ph->ph_low adjust_ph Adjust pH to > 4.5 (e.g., with dilute NaOH) ph_low->adjust_ph Yes check_concentration Check this compound Concentration ph_low->check_concentration No adjust_ph->check_concentration conc_high Is concentration too high? check_concentration->conc_high reduce_conc Reduce concentration or use a co-solvent (e.g., DMSO) conc_high->reduce_conc Yes check_temp Check Solution Temperature conc_high->check_temp No reduce_conc->check_temp temp_low Is the solution cold? check_temp->temp_low warm_solution Gently warm to 37°C temp_low->warm_solution Yes check_mixing Review Mixing Procedure temp_low->check_mixing No warm_solution->check_mixing mixing_issue Was the powder added too quickly or without adequate stirring? check_mixing->mixing_issue improve_mixing Add powder gradually to the vortex of the stirring buffer mixing_issue->improve_mixing Yes check_incompatibility Are other drugs or reagents present? mixing_issue->check_incompatibility No improve_mixing->check_incompatibility incompatibility_issue Potential incompatibility? check_incompatibility->incompatibility_issue consult_literature Consult literature for known incompatibilities incompatibility_issue->consult_literature Yes solution_clear Solution should be clear incompatibility_issue->solution_clear No consult_literature->solution_clear

Troubleshooting workflow for this compound precipitation.
Issue: this compound precipitates after addition to cell culture media.

Precipitation in complex biological media can be multifactorial.

G start Precipitation in Cell Culture Media check_stock_conc Check Stock Solution Concentration start->check_stock_conc stock_too_high Is stock concentration very high? check_stock_conc->stock_too_high dilute_stock Use a more dilute stock solution stock_too_high->dilute_stock Yes check_media_temp Check Media Temperature stock_too_high->check_media_temp No dilute_stock->check_media_temp media_cold Was media at room temperature or 37°C? check_media_temp->media_cold warm_media Pre-warm media to 37°C media_cold->warm_media No check_addition_method Review Addition Method media_cold->check_addition_method Yes warm_media->check_addition_method addition_issue Was stock added directly to cells or to a small volume of media? check_addition_method->addition_issue add_to_bulk Add stock solution dropwise to a larger volume of media while stirring addition_issue->add_to_bulk Yes check_final_conc Check Final Concentration in Media addition_issue->check_final_conc No add_to_bulk->check_final_conc final_conc_high Does final concentration exceed solubility in the media? check_final_conc->final_conc_high lower_final_conc Lower the final working concentration final_conc_high->lower_final_conc Yes stable_solution Stable Solution Achieved final_conc_high->stable_solution No lower_final_conc->stable_solution

Resolving precipitation in cell culture media.

Data on this compound Solubility

The following tables summarize the available quantitative data on the solubility of aztreonam and its formulations.

Table 1: Solubility in Common Solvents and Buffers

Solvent/BufferpHTemperatureSolubilityCitation
WaterNeutralNot Specified10 mg/mL (with ultrasound)[4]
Phosphate-Buffered Saline (PBS)7.2Not Specified1-10 mg/mL (sparingly soluble)[3]
DMSONot ApplicableNot Specified1-10 mg/mL (sparingly soluble)[3]
DMSONot ApplicableNot Specified50 mg/mL (with ultrasound)[4]
Water (with Arginine)4.5-7.5Not Specified100 mg/mL (freely soluble)[5]

Table 2: Stability of Aztreonam Solutions

ConcentrationSolvent/DiluentTemperatureDurationStabilityCitation
Not SpecifiedAqueous BuffersNot Specified> 1 dayNot Recommended[3]
125 mg/mL0.9% Sodium Chloride20-25°C24 hoursStable[6]
125 mg/mL5% Dextrose20-25°C24 hoursStable[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol is suitable for preparing a stock solution for subsequent dilution in experimental buffers or cell culture media.

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water or DMSO

    • Sterile conical tubes or vials

    • Vortex mixer

    • Optional: Water bath or sonicator

  • Procedure:

    • Determine the desired concentration of your stock solution (e.g., 10 mg/mL).

    • Weigh the appropriate amount of this compound powder in a sterile conical tube.

    • Add the required volume of sterile water or DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the powder is not fully dissolved, you can gently warm the solution in a 37°C water bath for 5-10 minutes or use a sonicator for short bursts.

    • Once fully dissolved, the solution should be clear.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Use the solution immediately or aliquot into smaller volumes and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in an Experimental Buffer

This protocol describes the dilution of a concentrated stock solution into a final working buffer.

  • Materials:

    • Concentrated stock solution of this compound (from Protocol 1)

    • Desired experimental buffer (e.g., PBS, Tris-HCl), pre-warmed to the experimental temperature.

    • Sterile tubes

  • Procedure:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.

    • In a sterile tube, add the required volume of the pre-warmed experimental buffer.

    • While gently vortexing or stirring the buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps prevent localized high concentrations that can lead to precipitation.

    • Mix the final solution thoroughly.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • The working solution is now ready for use in your experiment. It is recommended to use it on the same day of preparation.

References

Technical Support Center: Minimizing Aztreonam Lysine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of aztreonam (B1666516) lysine (B10760008) during sample preparation for analytical testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for aztreonam?

A1: The primary degradation pathway for aztreonam, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring.[1][2] This process inactivates the antibiotic. The rate of hydrolysis is significantly influenced by pH, with the lowest rates of decomposition occurring between pH 5 and 7 and maximum stability at approximately pH 6.[1] Specific base catalysis occurs at a pH greater than 6, while at a pH between 2 and 5, isomerization of the side chain is the predominant reaction.[1]

Q2: Why is lysine used in some aztreonam formulations, and does it impact stability?

A2: Lysine is used as a counter-ion in the inhaled formulation of aztreonam to avoid airway inflammation that can be caused by the arginine used in the parenteral formulation.[3][4] While specific studies on the direct reaction between aztreonam and lysine during sample preparation are not extensively detailed in the provided literature, the presence of a primary amine like lysine could potentially contribute to degradation through nucleophilic attack on the β-lactam ring.[5]

Q3: What are the key factors that can cause aztreonam lysine degradation during sample preparation?

A3: Several factors can contribute to the degradation of this compound during sample preparation:

  • pH: Extreme pH conditions (both acidic and alkaline) can accelerate the hydrolysis of the β-lactam ring.[1]

  • Temperature: Elevated temperatures can increase the rate of degradation.[6]

  • Light: Exposure to strong light may cause yellowing of the powder, although the impact on potency is not always specified.[1] It is a good practice to protect samples from light.[7]

  • Oxidizing Agents: Aztreonam is susceptible to oxidative degradation.[8][9]

  • Enzymatic Degradation: The presence of β-lactamases, enzymes that hydrolyze the β-lactam ring, will lead to rapid degradation.[2][10]

Q4: What are the recommended storage conditions for this compound samples and solutions?

A4: To minimize degradation, it is recommended to store this compound samples under the following conditions:

  • Solid State: Intact vials should be stored at a controlled room temperature (20°C to 25°C or 68°F to 77°F) and protected from excessive heat.[11][12]

  • Solutions: Aztreonam solutions for infusion at concentrations not exceeding 2% w/v are generally stable for up to 48 hours at controlled room temperature or up to 7 days if refrigerated (2°C to 8°C).[12][13] For analytical purposes, it is best to prepare solutions fresh and analyze them immediately. If short-term storage is necessary, refrigeration at 2-8°C is recommended.[14] For longer-term storage, freezing at -20°C has been shown to maintain stability for extended periods.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of Aztreonam Degradation during sample extraction: Inappropriate solvent pH, high temperature, or prolonged extraction time.- Use a buffered extraction solvent with a pH between 5 and 7.[1]- Perform extractions at reduced temperatures (e.g., on an ice bath).- Minimize the duration of the extraction process.
Hydrolysis of the β-lactam ring: Sample matrix has a high or low pH.- Adjust the pH of the sample to a neutral range (pH 6-7) as soon as possible after collection and before extraction.
Oxidative degradation: Presence of oxidizing agents in the sample or reagents.- Use high-purity solvents and reagents.- Consider adding an antioxidant if compatible with the analytical method.
Incomplete extraction: The chosen solvent is not efficiently extracting aztreonam from the sample matrix.- Optimize the extraction solvent system. A mixture of an aqueous buffer and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727) is often effective.[9]
Variable or Inconsistent Results Ongoing degradation in the autosampler: Samples degrading while waiting for injection.- Use a refrigerated autosampler set to 2-8°C.[15]- Limit the run time of the analytical batch to minimize the time samples spend in the autosampler.[15]- Prepare fresh standards and samples for each analytical run if possible.
Inconsistent sample handling: Variations in time, temperature, or pH during the preparation of different samples.- Standardize the sample preparation workflow, ensuring consistent timing for each step.- Use a consistent temperature for all sample processing steps.
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products: Stressful conditions during sample preparation leading to the breakdown of aztreonam.- Review the sample preparation procedure for potential stressors (high temperature, extreme pH, exposure to light).- Perform forced degradation studies to identify potential degradation products and ensure the analytical method can resolve them from the parent peak.[7][9][16]
Reaction with excipients or matrix components: Lysine or other components in the sample matrix may react with aztreonam.- Investigate potential interactions by analyzing placebo samples (matrix without aztreonam).- Consider sample cleanup techniques like solid-phase extraction (SPE) to remove interfering components.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of this compound

This protocol is designed to minimize degradation during the preparation of aqueous samples for HPLC analysis.

Materials:

  • This compound sample

  • HPLC-grade water

  • Phosphate (B84403) buffer (0.05 M, pH 6.0)

  • Acetonitrile (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Reconstitution: If the sample is a solid, accurately weigh a portion and reconstitute with cold (2-8°C) phosphate buffer (pH 6.0) to a known concentration. Vortex briefly to dissolve.

  • Dilution: Immediately perform any necessary serial dilutions using the same cold phosphate buffer to bring the concentration within the calibration range of the HPLC method.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Place the vial in a refrigerated autosampler (set to 4°C) and analyze as soon as possible.

Protocol 2: Stability-Indicating HPLC Method for Aztreonam

This method is suitable for separating aztreonam from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][16]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of approximately 60:40 (v/v).[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection: UV detection at 292 nm[16]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Studies on Aztreonam
Stress ConditionReagent/ConditionDurationApproximate Degradation (%)Reference(s)
Acid Hydrolysis0.1 M HCl48 hours14.86%[16]
Base Hydrolysis0.1 M NaOH1 hourSignificant degradation[9]
Oxidation3% H₂O₂1 hour18.02%[9][16]
Thermal Degradation60°C168 hours19.04%[16]
Photolytic DegradationUV light24 hoursMinimal degradation[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start This compound Sample reconstitute Reconstitute in Cold (2-8°C) pH 6.0 Phosphate Buffer start->reconstitute Minimize time dilute Serial Dilution with Cold Buffer reconstitute->dilute filter Filter (0.22 µm) dilute->filter autosampler Refrigerated Autosampler (4°C) filter->autosampler hplc HPLC System (C18 Column, UV 292 nm) autosampler->hplc data Data Acquisition and Analysis hplc->data degradation_pathways cluster_degradation Degradation Pathways aztreonam Aztreonam hydrolysis Hydrolysis (β-lactam ring opening) aztreonam->hydrolysis pH > 6 (Base-catalyzed) isomerization Side-chain Isomerization aztreonam->isomerization pH 2-5 (Acid-catalyzed) oxidation Oxidation Products aztreonam->oxidation Oxidizing agents

References

Technical Support Center: Interpreting Unexpected Results in Aztreonam-Lysine Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aztreonam-lysine synergy testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of aztreonam (B1666516), and why is it combined with other agents?

A1: Aztreonam is a monobactam antibiotic that specifically targets penicillin-binding protein 3 (PBP3) in Gram-negative bacteria.[1] This binding inhibits the final step of peptidoglycan synthesis, which is crucial for maintaining the bacterial cell wall, ultimately leading to cell lysis and death.[1] Aztreonam is often combined with other antimicrobial agents, such as β-lactamase inhibitors (e.g., avibactam) or other antibiotics, to broaden its spectrum of activity, particularly against multidrug-resistant strains that may produce β-lactamases capable of degrading aztreonam.[2][3]

Q2: How is synergy quantitatively measured in a checkerboard assay?

A2: Synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated by comparing the Minimum Inhibitory Concentration (MIC) of each drug when used in combination to the MIC of each drug when used alone. The formula is:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[4][5]

The results are typically interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[6][7]

Q3: Could the "lysine" component in aztreonam-lysine be the cause of unexpected results like antagonism?

A3: This is unlikely. L-lysine, on its own, has been shown in some studies to potentiate the activity of certain classes of antibiotics, such as aminoglycosides, against multidrug-resistant bacteria.[8][9] It can increase the bacterial proton motive force, leading to enhanced antibiotic uptake.[8][9] While the formulation of aztreonam-lysine is primarily for stability and delivery, particularly for inhalation[10], there is no evidence to suggest that lysine (B10760008) itself acts as an antagonist. Unexpected antagonism is more likely due to other experimental or biological factors.

Troubleshooting Unexpected Results

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Observed antagonism (FICI > 4.0) when synergy was expected.

Q: My checkerboard assay shows antagonism between aztreonam-lysine and my test compound, which is contrary to published data. What could be the cause?

A: Unexpected antagonism can stem from several sources. Here is a step-by-step guide to troubleshoot this issue.

  • Step 1: Verify Individual MICs and Quality Control.

    • Action: Re-run the MIC determination for each compound individually using a known quality control (QC) strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).[11]

    • Rationale: An error in determining the baseline MICs will lead to an incorrect FICI calculation. Ensure your QC strain results fall within the established acceptable ranges.[11]

  • Step 2: Check for Compound-Specific Issues.

    • Action: Visually inspect the wells of your assay plate for precipitation. If compounds are not fully soluble at the tested concentrations, especially when mixed, it can falsely appear as antagonism.[12]

    • Rationale: Compound precipitation reduces the effective concentration of the drugs in the solution, leading to bacterial growth at concentrations that would otherwise be inhibitory.

  • Step 3: Consider Biological Mechanisms.

    • Action: Investigate the resistance profile of your test organism. The presence of specific efflux pumps or enzymatic degradation pathways that are induced by one drug and act on the other can lead to true antagonism.

    • Rationale: Some drug combinations can induce resistance mechanisms. For example, one compound might induce an efflux pump that expels the other compound from the bacterial cell, reducing its efficacy.

  • Step 4: Review Assay Parameters.

    • Action: Ensure that the correct solvent is used for each compound and that it does not interfere with bacterial growth or drug activity at the concentrations used.

    • Rationale: Solvents like DMSO can have their own effects on bacterial growth and can interfere with the activity of some antibiotics if the final concentration is too high.

Problem 2: Lack of synergy (Indifference) and high MICs for the combination.

Q: I'm not seeing the expected synergistic effect; the MIC of the combination is not significantly lower than the individual agents. Why might this be?

A: This is often related to the bacterial inoculum size or the presence of specific resistance mechanisms.

  • Step 1: Standardize the Bacterial Inoculum.

    • Action: Carefully prepare and verify your bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), followed by the correct dilution to achieve the final desired concentration in the wells (typically 5 x 10⁵ CFU/mL).[13]

    • Rationale: Aztreonam is known to be subject to an "inoculum effect," where a higher-than-standard bacterial density can lead to a significant increase in the MIC.[14][15][16] If the inoculum is too high, the drug may be overwhelmed, masking any synergistic effect.[17][18]

  • Step 2: Investigate Potential Heteroresistance.

    • Action: Plate the bacterial culture from the wells showing growth at high drug concentrations onto antibiotic-free agar (B569324) and then re-test the MIC of individual colonies.

    • Rationale: The bacterial population may not be uniform. Heteroresistance occurs when a small subpopulation of resistant cells exists within a larger susceptible population.[19] These resistant cells can grow at higher antibiotic concentrations, making the overall population appear resistant and masking synergy.

  • Step 3: Consider Underlying Resistance Mechanisms.

    • Action: Characterize the resistance mechanisms of your bacterial strain. High-level resistance to aztreonam can occur through the accumulation of multiple mutations, such as in the target PBP3 or in regulators of efflux pumps (e.g., MexAB-OprM).[20]

    • Rationale: If the bacterium has highly efficient mechanisms to resist aztreonam, the addition of a synergistic agent may not be sufficient to overcome this resistance, resulting in indifference.

Problem 3: Discrepancy between Checkerboard and Time-Kill Assay Results.

Q: My checkerboard assay indicated synergy (FICI ≤ 0.5), but my time-kill assay does not show a ≥2-log10 reduction in CFU/mL for the combination compared to the most active single agent. What explains this discrepancy?

A: This is a common issue arising from the different endpoints these two assays measure.

  • Step 1: Understand the Assay Endpoints.

    • Checkerboard Assay: Measures the inhibition of growth (bacteriostatic effect) at a specific time point (e.g., 18-24 hours).[5][21]

    • Time-Kill Assay: Measures the rate and extent of bacterial killing (bactericidal effect) over time.[5][21]

    • Rationale: A combination can be synergistic in inhibiting growth without being synergistic in killing bacteria. This is often the case if one or both agents are primarily bacteriostatic. Most studies show that agreement between the two methods can be variable.[21][22]

  • Step 2: Evaluate for a "Paradoxical Effect" (Eagle Effect).

    • Action: In your time-kill assay, include a wider range of concentrations for the combination, especially concentrations well above the MIC.

    • Rationale: The paradoxical effect is a phenomenon where bacterial killing is reduced at antibiotic concentrations significantly above the MIC.[23] If the concentrations used in your time-kill assay fall into this paradoxical range, you may not observe the expected killing, leading to a discrepancy with the checkerboard result.

  • Step 3: Assess for "Trailing Growth".

    • Action: When reading your checkerboard MICs, be cautious of "trailing," which is the observation of reduced but still visible growth in wells with concentrations above the true MIC. This can be more pronounced at later time points (e.g., 48 hours).[12][24][25]

    • Rationale: If the MIC was read incorrectly due to trailing, the calculated FICI may falsely indicate synergy. Time-kill assays are less prone to this artifact as they directly measure viable cell counts. Reading checkerboard results at an earlier time point (e.g., 18 hours) may sometimes provide a more accurate MIC.[12]

Data Presentation

Table 1: FICI Interpretation and Corresponding Expected Outcomes

FICI ValueInterpretationExpected Checkerboard OutcomeExpected Time-Kill Outcome
≤ 0.5Synergy≥ 4-fold decrease in MIC of both agents≥ 2-log10 decrease in CFU/mL vs. most active agent
> 0.5 to ≤ 1.0Additive~2-fold decrease in MIC of both agents< 2-log10 decrease but > single agent effect
> 1.0 to ≤ 4.0IndifferenceNo significant change in MICsCombination effect equals the most active single agent
> 4.0AntagonismIncrease in MIC of one or both agentsCombination effect is less than the most active single agent

Table 2: Common Troubleshooting Scenarios and Key Parameters to Check

Unexpected ResultPrimary Suspect ParameterSecondary ChecksPotential Biological Cause
Antagonism Individual Drug MICs / QCCompound solubility, Solvent effectsInduction of resistance (e.g., efflux pumps)
Indifference Inoculum concentrationMIC of test strain, Drug stabilityHigh-level intrinsic or acquired resistance
Checkerboard/Time-Kill Discrepancy Assay endpoint (static vs. cidal)Drug concentrations testedParadoxical effect, Trailing growth

Experimental Protocols

Checkerboard Broth Microdilution Assay
  • Preparation: Prepare stock solutions of Aztreonam-Lysine (Drug A) and the test compound (Drug B) at a concentration of 100x the highest final concentration to be tested. Use appropriate solvents and ensure complete dissolution.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Create a two-dimensional serial dilution. Dispense 50 µL of a 4x final concentration of Drug B across the columns, performing a 2-fold serial dilution.

    • Dispense 50 µL of a 4x final concentration of Drug A down the rows, performing a 2-fold serial dilution. This will result in a matrix of drug combinations. Include rows and columns with each drug alone for individual MIC determination, as well as a growth control well without any drug.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL after adding 100 µL to each well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the drug (or drug combination) that completely inhibits visible growth.

  • Calculation: Calculate the FICI using the formula provided in the FAQs section.[4][13]

Time-Kill Assay
  • Preparation: Prepare fresh cultures of the test organism in CAMHB. Prepare stock solutions of the antibiotics.

  • Assay Setup: In sterile tubes or flasks, prepare the following conditions, each in a final volume of 10 mL of CAMHB:

    • Growth Control (no drug)

    • Drug A alone (e.g., at 1x MIC)

    • Drug B alone (e.g., at 1x MIC)

    • Drug A + Drug B in combination (at the same concentrations as above)

  • Inoculation: Inoculate each tube with the test organism to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot (e.g., 100 µL) from each tube. Perform serial dilutions of the aliquot in sterile saline or broth. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies (CFU) on each plate.

  • Data Analysis: Calculate the CFU/mL for each time point and condition. Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 reduction in CFU/mL for the combination compared to the most active single agent at 24 hours.[6]

Visualizations

Synergy_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Interpretation QC Select QC Strain (e.g., ATCC 25922) Checkerboard Perform Checkerboard Assay (Determine FICI) QC->Checkerboard Inoculum Prepare Inoculum (0.5 McFarland) Inoculum->Checkerboard TimeKill Perform Time-Kill Assay (Determine log10 Kill) Inoculum->TimeKill Drugs Prepare Drug Stocks (Aztreonam-Lysine + Compound B) Drugs->Checkerboard Drugs->TimeKill Expected Result as Expected? (Synergy) Checkerboard->Expected FICI <= 0.5 Unexpected Unexpected Result? (Antagonism/Indifference) Checkerboard->Unexpected FICI > 0.5 TimeKill->Expected >= 2-log kill TimeKill->Unexpected < 2-log kill Report Report Expected->Report Report Results Troubleshoot Consult Troubleshooting Guide: - Check Inoculum - Verify MICs - Assess for Resistance Unexpected->Troubleshoot Troubleshoot->Checkerboard Re-run Assay Antagonism_Troubleshooting Start Unexpected Antagonism (FICI > 4.0) Check_QC 1. Verify Individual MICs with QC Strain Start->Check_QC Check_Sol 2. Check for Compound Precipitation Check_QC->Check_Sol QC Pass Result_Error Result: Experimental Error Check_QC->Result_Error QC Fail Check_Bio 3. Investigate Biological Mechanisms (e.g., Induction) Check_Sol->Check_Bio No Precipitate Check_Sol->Result_Error Precipitate Found Result_True Result: True Antagonism Check_Bio->Result_True signaling_pathway cluster_cell Bacterial Cell PBP3 PBP3 (Cell Wall Synthesis) Wall Peptidoglycan Cell Wall PBP3->Wall builds Lysis Cell Lysis Wall->Lysis weakened Aztreonam Aztreonam Aztreonam->PBP3 inhibits

References

factors affecting aztreonam lysine activity in different culture media

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors influencing the in vitro activity of aztreonam-lysine. Understanding these factors is critical for obtaining accurate and reproducible results in antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors in culture media that can affect the activity of aztreonam-lysine?

A1: The in vitro activity of aztreonam-lysine can be significantly influenced by several components of the culture medium. The most critical factors include the pH of the medium and the concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺). The presence of chelating agents can also impact the availability of these cations and indirectly affect aztreonam's performance.

Q2: How does the pH of the culture medium impact the Minimum Inhibitory Concentration (MIC) of aztreonam (B1666516)?

A2: The antibacterial activity of aztreonam can decrease in acidic conditions. A lower pH can lead to an increase in the MIC value, suggesting reduced efficacy. For instance, studies have shown that the MIC of aztreonam against certain Gram-negative bacteria can be higher at a pH of 5.0 compared to the standard pH of 7.2-7.4 used in cation-adjusted Mueller-Hinton broth (CAMHB)[1].

Q3: What is the effect of divalent cations like calcium and magnesium on aztreonam-lysine activity?

A3: While some antibiotics are highly sensitive to variations in divalent cation concentrations, the activity of aztreonam appears to be less affected by changes in calcium and magnesium levels within the typical ranges found in standard testing media[1]. However, it is crucial to use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and comparable results[2][3].

Q4: Can the type of culture medium (e.g., Mueller-Hinton Broth vs. RPMI) influence aztreonam-lysine MIC results?

A4: Yes, the basal composition of the culture medium can impact bacterial growth and the apparent activity of an antibiotic. While direct comparative studies on aztreonam-lysine are limited, research on other antibiotics has demonstrated significant variations in MICs between different media like Mueller-Hinton Broth and RPMI. These differences can arise from variations in nutrient content, pH, and ionic strength. Therefore, adherence to standardized media, such as CAMHB, is essential for consistent antimicrobial susceptibility testing[2][3].

Troubleshooting Guide

Issue 1: Inconsistent or higher-than-expected MIC values for aztreonam-lysine.

  • Possible Cause 1: Incorrect pH of the culture medium.

    • Troubleshooting Step: Verify the pH of your prepared Mueller-Hinton broth. The recommended pH range is 7.2 to 7.4. Acidic conditions can antagonize the activity of aztreonam. If necessary, adjust the pH of the medium before sterilization.

  • Possible Cause 2: Inappropriate cation concentration.

    • Troubleshooting Step: Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB) for your experiments. The concentrations of Ca²⁺ and Mg²⁺ should be within the CLSI-recommended ranges. If preparing your own medium, verify the final concentrations of these cations.

  • Possible Cause 3: High inoculum density.

    • Troubleshooting Step: An excessively high bacterial inoculum can lead to falsely elevated MIC values. Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and follow the CLSI guidelines for dilution to achieve the final desired inoculum concentration in the wells[4].

Issue 2: Unexpected loss of aztreonam-lysine activity during the experiment.

  • Possible Cause 1: Drug instability.

    • Troubleshooting Step: Prepare fresh stock solutions of aztreonam-lysine for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at the recommended temperature (typically -20°C or colder) in small aliquots.

  • Possible Cause 2: Interaction with media components.

    • Troubleshooting Step: While less common for aztreonam, some media components could potentially interact with the antibiotic. If you are using a non-standard or supplemented medium, consider performing a control experiment in standard CAMHB to rule out media-specific effects.

Quantitative Data Summary

The following table summarizes the impact of pH and divalent cation concentrations on the Minimum Inhibitory Concentration (MIC) of aztreonam against E. coli ATCC 25922, based on data adapted from studies on aztreonam activity under nonstandard conditions[1].

ConditionParameterConcentrationMIC (µg/mL) of AztreonamFold Change in MIC
pH StandardpH 7.20.125Baseline
AcidicpH 5.00.54-fold increase
Divalent Cations Standard CAMHBCa²⁺: 20-25 mg/L, Mg²⁺: 10-12.5 mg/L0.125Baseline
Low CationsCa²⁺: 10 mg/L, Mg²⁺: 5 mg/L0.125No significant change
High CationsCa²⁺: 40 mg/L, Mg²⁺: 20 mg/L0.125No significant change

Experimental Protocols

Protocol: Determination of Aztreonam-Lysine Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.

1. Materials:

  • Aztreonam-lysine powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or nephelometer

2. Preparation of Aztreonam-Lysine Stock Solution: a. Prepare a stock solution of aztreonam-lysine at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water). b. Filter-sterilize the stock solution using a 0.22 µm syringe filter. c. Prepare serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for the MIC assay (e.g., 0.06 to 64 µg/mL).

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

4. Assay Procedure: a. To each well of a 96-well microtiter plate, add 50 µL of the appropriate aztreonam-lysine dilution in CAMHB. b. To each well, add 50 µL of the diluted bacterial inoculum (1 x 10⁶ CFU/mL). This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and the desired final antibiotic concentrations. c. Include a growth control well (containing only inoculum and CAMHB) and a sterility control well (containing only CAMHB). d. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of aztreonam-lysine that completely inhibits visible growth of the organism.

Visualizations

Aztreonam_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Aztreonam Aztreonam-Lysine OuterMembrane Outer Membrane (Porin Channel) Aztreonam->OuterMembrane Enters via porins PBP3 Penicillin-Binding Protein 3 (PBP3) OuterMembrane->PBP3 Binds to PBP3 Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Inhibits transpeptidation CellLysis Cell Wall Weakening & Cell Lysis Peptidoglycan->CellLysis

Caption: Mechanism of action of aztreonam-lysine.

Troubleshooting_Workflow Start Inconsistent Aztreonam-Lysine MIC Results Check_pH Verify Media pH (7.2-7.4) Start->Check_pH Check_Cations Confirm Use of Cation-Adjusted MHB Check_pH->Check_Cations pH OK Consult_Support Consult Further Technical Support Check_pH->Consult_Support pH Incorrect Check_Inoculum Standardize Inoculum (0.5 McFarland) Check_Cations->Check_Inoculum Cations OK Check_Cations->Consult_Support Cations Incorrect Prepare_Fresh Prepare Fresh Drug Stocks Check_Inoculum->Prepare_Fresh Inoculum OK Check_Inoculum->Consult_Support Inoculum Incorrect Results_OK Results Consistent Prepare_Fresh->Results_OK Issue Resolved Prepare_Fresh->Consult_Support Issue Persists

Caption: Troubleshooting workflow for inconsistent aztreonam-lysine MIC results.

References

preventing contamination in aztreonam lysine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing contamination in aztreonam (B1666516) lysine (B10760008) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is aztreonam lysine and why is preventing contamination crucial?

A1: this compound is a salt form of aztreonam, a monobactam antibiotic effective against a wide range of Gram-negative aerobic bacteria.[1][2] It works by inhibiting bacterial cell wall synthesis, leading to cell death.[3] Contamination of stock solutions with bacteria, fungi, or other chemical substances can lead to inaccurate experimental results, including misleading minimum inhibitory concentration (MIC) values and failure of selection experiments. Microbial contamination can also degrade the antibiotic, reducing its potency.

Q2: What are the primary sources of contamination for this compound stock solutions?

A2: The main sources of contamination are:

  • Microbial Contamination: Introduction of bacteria, fungi (yeast and mold), or mycoplasma from non-sterile equipment, reagents, or poor aseptic technique.

  • Chemical Contamination: Introduction of interfering substances, such as residues from cleaning agents, endotoxins from bacteria, or cross-contamination from other chemicals.

  • Physical Contamination: Introduction of particulate matter from the environment or supplies.

Q3: What are the visible signs of a contaminated this compound stock solution?

A3: Regularly inspect your stock solutions for the following signs of contamination:

  • Turbidity or Cloudiness: A previously clear solution that becomes hazy is a strong indicator of microbial growth.

  • Color Change: Any deviation from the expected color of the solution may indicate chemical degradation or contamination.

  • Precipitate Formation: While not always a sign of contamination (see Troubleshooting Guide), unexpected particulate matter should be investigated.

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4:

  • Powder: The lyophilized powder should be stored at 2-8°C, protected from light.[4]

  • Stock Solutions: For long-term storage, it is recommended to store aliquoted stock solutions at -20°C in the dark.[5][6] Avoid repeated freeze-thaw cycles. For short-term use, some antibiotic solutions can be stored at 4°C for a limited time, but always refer to specific stability data if available.[5][6]

Q5: What solvents should I use to prepare my this compound stock solution?

A5: For research purposes, sterile dimethyl sulfoxide (B87167) (DMSO) or sterile water are commonly used solvents. Aztreonam has been prepared in DMSO at a concentration of 25 mg/mL.[7][8] The aqueous solubility of aztreonam is pH-dependent, increasing at a pH greater than 4.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Cloudy or Turbid Solution Microbial contamination.Discard the solution immediately. Prepare a fresh stock using strict aseptic technique. Review your sterile filtration procedure.
Poor solubility.Ensure you are not exceeding the solubility limit of this compound in the chosen solvent. Gentle warming (to 37°C) may aid dissolution, but avoid overheating.
Color Change in Solution Chemical degradation.Discard the solution. Prepare a fresh stock and ensure it is protected from light and stored at the correct temperature. Aztreonam is sensitive to hydrolysis.[4]
Precipitate Forms After Thawing The solution was prepared at a concentration too high for stable storage at -20°C.Gently warm the solution to 37°C to redissolve the precipitate. For future preparations, consider using a lower concentration or a different solvent.
Loss of Antibiotic Activity Chemical degradation due to improper storage (temperature, light exposure) or repeated freeze-thaw cycles.Discard the solution and prepare a fresh, aliquoted stock. Verify the activity of the new stock with a quality control assay.
pH of the medium affects stability.Aztreonam is most stable in acidic conditions (around pH 5).[7] Be aware that the pH of your experimental medium can affect the antibiotic's half-life.

Quantitative Data Summary

ParameterValueSolvent/ConditionsReference(s)
Aqueous Solubility (Aztreonam) 0.15 g/L (intrinsic)Buffered aqueous solutions[4]
> 75 mg/mLpH > 4.2[4]
Stock Concentration Example 25 mg/mLDMSO[7][8]
Storage (Lyophilized Powder) 2-8°C-[4]
Storage (Stock Solution) -20°C (long-term)DMSO or sterile water[5][6]
Reconstituted Solution (Clinical) Use immediately0.17% NaCl[9]
Stability (Aztreonam) Half-life > 6 hoursMOPS medium, 37°C, pH 7.4[7][8]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in sterile water. Adjust the mass and volume as needed for your desired concentration.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile conical tubes (e.g., 50 mL)

  • Sterile serological pipettes or micropipettes with sterile tips

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile, single-use aliquot tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-sterilize Materials: Autoclave all necessary equipment (e.g., tubes, pipette tips) or use pre-sterilized disposable items.

  • Work in a Sterile Environment: Perform all steps in a laminar flow hood or biological safety cabinet. Sanitize the work surface with 70% ethanol (B145695) before starting.

  • Calculate Required Mass: To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound powder.

  • Weigh the Powder: Under aseptic conditions, carefully weigh the calculated amount of this compound into a sterile conical tube.

  • Add Solvent: Aseptically add the desired volume of sterile water to the tube. For a 10 mg/mL solution, add 10 mL of sterile water.

  • Dissolve the Powder: Tightly cap the tube and vortex or swirl gently at room temperature until the powder is completely dissolved. The solution should be clear.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contamination.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label and Store: Clearly label each aliquot with the name of the antibiotic, concentration, preparation date, and your initials. Store the aliquots at -20°C, protected from light.

Protocol 2: Quality Control of this compound Stock Solution

This protocol describes a basic method to check for microbial contamination.

Materials:

  • Prepared this compound stock solution

  • Sterile nutrient broth or agar (B569324) plates (e.g., LB or Tryptic Soy Broth/Agar)

  • Sterile inoculation loop or pipette tip

  • Incubator

Procedure:

  • Inoculation: Aseptically transfer a small amount (e.g., 5-10 µL) of your prepared stock solution to a tube of sterile nutrient broth or streak onto a sterile agar plate.

  • Incubation: Incubate the broth or plate at 37°C for 24-48 hours.

  • Observation:

    • Broth: Check for any signs of turbidity (cloudiness), which would indicate bacterial growth.

    • Plate: Examine the plate for any colony formation.

  • Interpretation: If any growth is observed, your stock solution is contaminated and should be discarded. Prepare a new stock, paying close attention to aseptic technique.

Visualizations

Contamination_Prevention_Workflow cluster_prep Preparation Phase cluster_storage Storage & Use cluster_qc Quality Control cluster_troubleshoot Troubleshooting start Start: Need this compound Stock ppe 1. Don PPE (Lab coat, gloves, glasses) start->ppe sanitize 2. Sanitize Workspace (Laminar Flow Hood) ppe->sanitize weigh 3. Aseptically Weigh This compound Powder sanitize->weigh dissolve 4. Dissolve in Sterile Solvent weigh->dissolve filter 5. Sterile Filter (0.22 µm filter) dissolve->filter aliquot 6. Aliquot into Single-Use Tubes filter->aliquot qc_check QC Check: Culture small sample on nutrient agar/broth filter->qc_check label_store 7. Label and Store at -20°C (Protected from Light) aliquot->label_store use 8. Use One Aliquot per Experiment label_store->use observe Incubate & Observe for growth qc_check->observe observe->label_store No Growth contamination Contamination Detected observe->contamination Growth Observed discard Discard Stock contamination->discard Re-prepare review Review Aseptic Technique discard->review Re-prepare review->start Re-prepare

Caption: Workflow for preparing sterile this compound stock solutions.

Troubleshooting_Logic start Issue with Stock Solution q_cloudy Is the solution cloudy/turbid? start->q_cloudy q_color Has the color changed? q_cloudy->q_color No a_microbial Likely Microbial Contamination. Discard and reprepare using strict aseptic technique. q_cloudy->a_microbial Yes q_precipitate Is there a precipitate after thawing? q_color->q_precipitate No a_degradation Likely Chemical Degradation. Discard and reprepare. Ensure protection from light. q_color->a_degradation Yes a_solubility Concentration may be too high. Try gentle warming (37°C). Consider lower concentration for future stocks. q_precipitate->a_solubility Yes a_ok Solution appears OK. Proceed with caution. Perform QC check if concerned. q_precipitate->a_ok No

Caption: Troubleshooting logic for common this compound stock issues.

References

optimizing incubation time for aztreonam lysine susceptibility assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the optimization of incubation times and other critical parameters for aztreonam (B1666516) susceptibility assays.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for aztreonam susceptibility testing?

For most standard methods, including broth microdilution (BMD), disk diffusion (DD), and broth disk elution (BDE), the recommended incubation time is 16 to 20 hours .[1][2][3] Some specific disk diffusion protocols may narrow this to 18 to 20 hours.[4] These timeframes are recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Q2: What is the role of lysine (B10760008) in "aztreonam-lysine" and does it affect the required incubation time?

Aztreonam-lysine is a specific formulation of aztreonam developed for inhalation, primarily for treating Pseudomonas aeruginosa infections in cystic fibrosis patients.[5][6][7] In this formulation, lysine is used as a stabilizing agent instead of arginine to prevent airway inflammation and coughing during aerosol administration.[8] For laboratory in vitro susceptibility testing, the compound tested is aztreonam itself (or in combination with an inhibitor like avibactam). The lysine component is not part of the in vitro assay, so it does not alter the standard incubation times or testing protocols.

Q3: What is the impact of incubating my susceptibility tests for longer than 20 hours?

Prolonged incubation can lead to variable results, particularly when testing aztreonam in combination with a β-lactamase inhibitor like avibactam (B1665839). While aztreonam activity alone may be unaffected by longer incubation, the inhibitor component can be impacted.[9][10] One study noted that for the aztreonam/avibactam combination, minimum inhibitory concentration (MIC) values increased against certain isolates when incubation was extended to 48 hours.[9] This can potentially lead to a false resistance interpretation.

Q4: Is it possible to read disk diffusion results in less than 16 hours?

While some research has explored rapid antimicrobial susceptibility testing (RAST) with reading times as short as 6 to 10 hours, these are not standard procedures for aztreonam and require specific validation.[11][12][13][14] Readable inhibition zones may be visible after 7 hours for most Enterobacteriaceae, but the zone diameters can change significantly with further incubation.[13][14] Using standard interpretive breakpoints with non-standard, shorter incubation times can lead to inaccurate results. For reliable and standardized results, the 16-20 hour incubation period should be followed.

Q5: What is the correct incubation temperature and atmosphere?

The standard incubation temperature is 35°C .[4][15] EUCAST guidelines specify a narrow range of 35 ± 1°C, while CLSI allows for 35 ± 2°C.[15] All standard methods for aztreonam against Enterobacterales require incubation in ambient air.[4]

Troubleshooting Guide

Issue 1: The Quality Control (QC) strain result is out of the acceptable range.

Possible CauseRecommended Solution
Incorrect Incubation Time Ensure plates/tubes are incubated for 16-20 hours. Both shorter and longer times can affect results.
Incorrect Incubation Temperature Verify incubator temperature is stable and set to 35°C.[15]
Inoculum Density Too High/Low Prepare a new inoculum, carefully adjusting the turbidity to a 0.5 McFarland standard (equivalent to 1 x 10⁸ to 2 x 10⁸ CFU/mL).[9][16] An overly dense inoculum is a common cause of false resistance.[9][10]
Improper Agar (B569324) Depth (Disk Diffusion) The agar medium depth should be 4.0 ± 0.5 mm.[15][17] Plates that are too shallow or too deep will affect drug diffusion and zone size.
Expired Reagents Check the expiration dates on Mueller-Hinton agar/broth, antibiotic disks, and MIC panels.
Improper Storage of Materials Ensure antibiotic disks and other reagents are stored at the recommended temperature and humidity to maintain potency.

Issue 2: Inconsistent MIC or zone diameter results between test replicates.

Possible CauseRecommended Solution
Inoculum Preparation Variability Ensure the inoculum is homogenous before use. Vortex the standardized suspension gently before inoculating plates or wells.
Inconsistent Reading of Endpoints For MICs, ensure you are reading the lowest concentration that completely inhibits visible growth. For disk diffusion, measure the zone diameter carefully. Having a second trained individual confirm the reading can be beneficial.
Variation in Incubation Conditions Avoid stacking plates too high in the incubator, as this can lead to uneven temperature distribution.

Issue 3: Unexpectedly high resistance rates across multiple isolates.

Possible CauseRecommended Solution
Systematic Inoculum Error Re-standardize your 0.5 McFarland turbidity standard or use a commercial standard to ensure accuracy.[16] A consistently heavy inoculum will lead to smaller zones or higher MICs.[9]
Prolonged Incubation If tests are being left to incubate over a weekend (e.g., >24 hours), this may be affecting the stability of the antimicrobial agent, especially inhibitor combinations.[9] Adhere strictly to the 16-20 hour window.
Media pH Issues Low pH of the test media can negatively impact the activity of aztreonam/avibactam.[9][10] Use media from a reputable supplier and ensure it is within its specified shelf life and stored correctly.

Data Summary

Table 1: Standard Incubation Parameters for Aztreonam Susceptibility Testing

MethodStandardization BodyIncubation TimeTemperatureAtmosphere
Broth Microdilution (BMD)CLSI / EUCAST16 - 20 hours[3]35°C[15]Ambient Air[4]
Disk Diffusion (DD)CLSI / EUCAST16 - 20 hours[1] (sometimes 18-20h)[4]35°C[15]Ambient Air[4]
Broth Disk Elution (BDE)CLSI16 - 20 hours[1][4]33 - 35°C[4]Ambient Air[4]
MIC Test Strip (MTS)EUCAST16 - 20 hours[1][4]35°C[4]Ambient Air[4]

Table 2: Example of Prolonged Incubation Effect on Aztreonam/Avibactam (ATM/AVI) MICs

Data summarized from a study on nonstandard testing conditions. The table illustrates the potential for MIC values to increase with extended incubation, particularly for the combination agent.

OrganismIncubation TimeATM MIC (µg/mL)AVI MIC (µg/mL)ATM/AVI MIC (µg/mL)
E. coli ATCC 2592218 hours (Standard)0.1280.12
24 hours0.12160.12
48 hours0.12320.25
K. pneumoniae ATCC 70060318 hours (Standard)>64160.25
24 hours>64320.25
48 hours>64320.25

Source: Adapted from data presented in the study by Hufnagel et al., 2022.[9]

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Method

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate cultured overnight.

    • Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth) or saline (0.85%).[15]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.[16]

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (90 or 150 mm) in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Using sterile forceps, place the aztreonam (or aztreonam/avibactam) disk onto the inoculated agar surface.[17]

    • Gently press the disk down to ensure complete contact with the agar. Do not move the disk once it has been placed.[17]

  • Incubation:

    • Invert the plates and place them in an incubator set to 35°C ± 2°C (for CLSI) or 35°C ± 1°C (for EUCAST).[15]

    • Incubate for 16 to 20 hours in ambient air.[1]

  • Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

    • Interpret the result (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the breakpoints published by CLSI or EUCAST.

Protocol 2: Broth Microdilution (BMD) Method

  • Reagent Preparation:

    • Prepare serial two-fold dilutions of aztreonam in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 mg/L.[3]

    • If testing aztreonam/avibactam, the concentration of avibactam is typically fixed (e.g., at 4 mg/L) across all wells.[18]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Seal the plate and incubate at 35°C ± 2°C for 16 to 20 hours in ambient air.[3]

  • Interpretation:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Compare the resulting MIC value to established breakpoints to determine the susceptibility category.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_test Testing cluster_results Results start 1. Select Colonies prep_inoculum 2. Prepare Inoculum Suspension start->prep_inoculum standardize 3. Adjust to 0.5 McFarland prep_inoculum->standardize inoculate_plate 4. Streak Mueller-Hinton Agar Plate standardize->inoculate_plate dry_plate 5. Allow Plate to Dry (3-5 min) inoculate_plate->dry_plate apply_disk 6. Apply Aztreonam Disk dry_plate->apply_disk incubate 7. Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone 8. Measure Zone of Inhibition incubate->measure_zone interpret 9. Compare to Breakpoints (S/I/R) measure_zone->interpret

Caption: Standard workflow for the Kirby-Bauer disk diffusion susceptibility test.

troubleshooting_flow start QC Result Out of Range check_incubation Incubation Time 16-20h? start->check_incubation check_temp Incubation Temp 35°C? check_incubation->check_temp Yes fix_time Action: Correct Incubation Time & Repeat check_incubation->fix_time No check_inoculum Inoculum = 0.5 McFarland? check_temp->check_inoculum Yes fix_temp Action: Verify Incubator & Repeat check_temp->fix_temp No check_materials Reagents/Disks Expired? check_inoculum->check_materials Yes fix_inoculum Action: Remake Inoculum & Repeat check_inoculum->fix_inoculum No fix_materials Action: Use New Materials & Repeat check_materials->fix_materials Yes pass All Parameters Correct (Consider other factors like media pH, technique, or QC strain viability) check_materials->pass No

Caption: Troubleshooting logic for out-of-range Quality Control (QC) results.

References

Aztreonam Lysine Stability and Activity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and antimicrobial activity of aztreonam (B1666516) lysine (B10760008). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with aztreonam lysine that may be related to pH.

Issue Potential Cause Recommended Solution
Loss of Antimicrobial Activity in an In Vitro Assay The pH of the culture medium is outside the optimal range for aztreonam activity (pH 6-8)[1]. The solution may have been stored at an inappropriate pH, leading to degradation.Ensure the pH of the experimental medium is maintained between 6 and 8. Prepare fresh solutions of this compound for each experiment and verify the pH of the stock solution.
Unexpected Peaks in HPLC Chromatogram Degradation of aztreonam due to improper pH of the solution or mobile phase. At acidic pH (2-5), isomerization of the side chain can occur, while at pH greater than 6, hydrolysis of the β-lactam ring is more prevalent[2].Adjust the pH of the sample and mobile phase to the optimal range for aztreonam stability (pH 5-7)[2]. One study found good separation with a mobile phase at pH 3[3][4]. If degradation is suspected, perform a forced degradation study to identify potential degradant peaks.
Peak Splitting or Tailing in HPLC The pH of the mobile phase may not be optimal for the chromatography conditions.One study noted that at a pH of 2.6, aztreonam showed a split peak with tailing, which was resolved by using a mobile phase with a pH of 3[3].
Precipitation of this compound in Solution The pH of the solution may be too low, reducing the solubility of aztreonam.Ensure the pH of the solution is within the recommended range for the desired concentration. The aqueous solubility of aztreonam increases with increasing pH.
Variability in Experimental Results Inconsistent pH across different experimental setups or degradation of aztreonam during the experiment.Standardize the pH of all buffers and media used. Minimize the duration of experiments at non-optimal pH values and consider the stability of aztreonam at the experimental temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in aqueous solutions?

A1: The lowest rates of decomposition for aztreonam in aqueous solutions occur in the pH range of 5 to 7, with maximum stability observed at pH 6[2]. The reconstituted inhalational formulation of this compound has a pH between 4.5 and 6.0[1].

Q2: How does pH affect the antimicrobial activity of aztreonam?

A2: The antimicrobial activity of aztreonam is not significantly affected over a pH range of 6 to 8[1].

Q3: What are the primary degradation pathways for aztreonam at different pH values?

A3: The primary degradation pathways for aztreonam are pH-dependent. In acidic solutions (pH 2 to 5), isomerization of the side chain is the predominant degradation pathway. In solutions with a pH greater than 6, hydrolysis of the β-lactam ring, which is base-catalyzed, is the main route of degradation[2].

Q4: Can the lysine in the this compound formulation influence experimental results?

A4: Lysine is included in the formulation to stabilize the pH of the reconstituted solution. For most in vitro experiments, the concentration of lysine is unlikely to have a significant biological effect. However, for specific sensitive assays, it is advisable to run a control with a corresponding concentration of lysine.

Q5: What should I consider when preparing a stock solution of this compound?

A5: When preparing a stock solution, it is crucial to use a buffer system that maintains the pH in the optimal stability range of 5 to 7[2]. It is recommended to prepare fresh solutions for each experiment to minimize degradation. If storage is necessary, refer to the stability data tables below.

Quantitative Data on Aztreonam Stability

The following tables summarize the stability of aztreonam under various pH and temperature conditions.

Table 1: Degradation Half-Life of Aztreonam in Cation-Adjusted Mueller-Hinton Broth at 36°C

pHDegradation Half-Life (hours)
6.801,824
7.001,488
7.251,190
7.401,025
7.80685

Data from a comprehensive stability analysis of various β-lactams[5].

Table 2: Stability of Aztreonam in a Portable Pump Reservoir (60 mg/mL)

Storage TemperatureDurationRemaining Concentration
5°C8 daysStable (No significant decrease)
-20°C6 monthsStable (No statistically significant decrease)
37°C (during pumping)24 hours96.4%

During this study, no color changes or pH differences were observed in any of the solutions[6].

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Aztreonam

This protocol is based on a forced degradation study and is suitable for assessing the stability of aztreonam.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Waters HPLC Inspire C18 (4.6 x 250mm, 5µm particle size)[3][4].

  • Mobile Phase: Buffer: Acetonitrile (40:60 v/v). The buffer is adjusted to pH 3 with orthophosphoric acid[3][4].

  • Flow Rate: 1.0 mL/min[3][4].

  • Detection Wavelength: 293 nm[7].

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Prepare aztreonam standard solutions and samples in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Quantify the aztreonam peak based on the retention time and peak area of the standard.

Protocol 2: Forced Degradation Study of Aztreonam

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis:

    • Treat a solution of aztreonam with 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 48 hours).

    • Neutralize the solution before HPLC analysis.

  • Base Hydrolysis:

    • Treat a solution of aztreonam with 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Treat a solution of aztreonam with 3% hydrogen peroxide.

    • Keep at room temperature for a short duration (e.g., 15 minutes)[3].

  • Thermal Degradation:

    • Expose a solid sample or solution of aztreonam to elevated temperatures (e.g., 110°C) for 24 hours[3].

  • Photolytic Degradation:

    • Expose a solution of aztreonam to sunlight or a UV lamp for 24 hours[3].

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (such as Protocol 1) to separate the parent drug from any degradation products.

Visualizations

degradation_pathway cluster_acid Acidic Conditions (pH 2-5) cluster_base Basic Conditions (pH > 6) Aztreonam1 Aztreonam Isomer Side-chain Isomer Aztreonam1->Isomer Isomerization Aztreonam2 Aztreonam Hydrolyzed Hydrolyzed Product (Inactive) Aztreonam2->Hydrolyzed β-Lactam Ring Hydrolysis

Caption: pH-dependent degradation pathways of aztreonam.

experimental_workflow prep Prepare this compound Solution (Control pH 5-7) stability Stability Assessment (Vary pH, Temp) prep->stability activity Activity Assay (Control pH 6-8) prep->activity hplc HPLC Analysis stability->hplc data Data Analysis activity->data hplc->data

Caption: General experimental workflow for studying aztreonam.

References

troubleshooting aztreonam lysine HPLC assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of aztreonam (B1666516) lysine (B10760008) HPLC assay variability. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in aztreonam lysine HPLC assays?

A1: Variability in this compound HPLC assays can stem from several factors. The most common include the chemical instability of aztreonam, which is susceptible to degradation, issues with sample preparation, and problems with the HPLC system itself. Aztreonam can degrade under various conditions, including exposure to certain pH levels, temperatures, and oxidative stress, leading to the formation of related substances that can interfere with the main peak.[1][2][3] Inconsistent sample handling and preparation can introduce errors. HPLC system issues such as leaks, pump malfunctions, or column degradation can also contribute significantly to assay variability.[4]

Q2: My aztreonam peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing for aztreonam can be caused by several factors. One common reason is the interaction of the analyte with active sites on the HPLC column, particularly with low-purity silica-based columns.[5] To address this, ensure you are using a high-quality, end-capped C18 or a similar recommended column. Another potential cause is a mismatch between the sample solvent and the mobile phase. Whenever possible, dissolve and inject your samples in the initial mobile phase. Also, check the pH of your mobile phase; an inappropriate pH can lead to peak shape issues.[3]

Q3: I am observing unexpected peaks in my chromatogram. What are they and what should I do?

A3: Unexpected peaks in your chromatogram are likely degradation products of aztreonam or impurities. Aztreonam is known to degrade into several related substances, such as open-ring aztreonam, desulfated aztreonam, and aztreonam E-isomer.[6] The presence and intensity of these peaks can vary depending on sample handling, storage conditions, and the age of the standards and samples. To identify these peaks, you may need to use a validated stability-indicating method and compare your chromatograms to reference standards of known impurities.[7] To minimize the formation of these degradation products, it is crucial to control sample temperature (refrigeration is often recommended) and pH, and to analyze samples promptly after preparation.[3][8]

Q4: My retention times are shifting from one run to the next. What is causing this?

A4: Retention time shifts can be frustrating and are often indicative of an unstable HPLC system or changing mobile phase conditions. Common causes include:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile phase composition changes: This can be due to improper mixing, evaporation of a volatile solvent component, or degradation of a mobile phase additive. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.[5]

  • Fluctuations in column temperature: Use a column oven to maintain a consistent temperature.

  • Pump issues: Inconsistent flow rates due to air bubbles in the pump, failing pump seals, or check valve problems can cause retention time drift.

  • Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Q5: How can I ensure the stability of my aztreonam samples during a long analysis sequence?

A5: Aztreonam degradation during long autosampler runs can introduce significant variability.[1] To maintain sample stability, it is recommended to use a temperature-controlled autosampler set to a low temperature, typically 5°C.[6] Preliminary studies should be performed to characterize the degradation of aztreonam over the expected duration of the autosampler run.[1] If significant degradation is observed, consider preparing smaller batches of samples or injecting them in a shorter timeframe.

Troubleshooting Guides

Common HPLC Problems and Solutions
Problem Symptom Potential Causes Recommended Solutions
Peak Shape Issues Peak Tailing- Interaction with active silanols on the column.- Sample solvent incompatible with mobile phase.- Incorrect mobile phase pH.- Use a high-quality, end-capped column.- Inject samples in the starting mobile phase.- Adjust and buffer the mobile phase pH.[5]
Peak Fronting- Column overload.- Column collapse or void.- Reduce the sample concentration or injection volume.- Replace the column.[4]
Split Peaks- Partially blocked column frit.- Co-eluting peaks.- Sample solvent stronger than mobile phase.- Reverse and flush the column.- Optimize the method for better resolution.- Inject the sample in a weaker solvent or mobile phase.
Retention Time Variability Drifting Retention Times- Inadequate column equilibration.- Changing mobile phase composition.- Temperature fluctuations.- Ensure sufficient equilibration time.- Prepare fresh mobile phase daily.- Use a column oven.[5]
Sudden Retention Time Shifts- Air bubbles in the pump.- Pump seal failure.- Change in mobile phase.- Degas the mobile phase and prime the pump.- Replace pump seals.- Verify the correct mobile phase is being used.
Baseline Issues Noisy Baseline- Air bubbles in the detector.- Contaminated mobile phase.- Detector lamp failing.- Purge the detector.- Use fresh, HPLC-grade solvents.- Replace the detector lamp.
Drifting Baseline- Inadequate column equilibration.- Mobile phase contamination.- Temperature changes.- Allow for longer equilibration.- Use fresh mobile phase.- Control the column and mobile phase temperature.

Experimental Protocols

System Suitability Testing for Aztreonam HPLC Assay
  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Prepare a system suitability solution containing aztreonam and a known related substance (e.g., aztreonam E-isomer).

    • Inject the system suitability solution five or six replicate times.

    • Evaluate the following parameters:

      • Tailing factor (Asymmetry factor): For the aztreonam peak, it should typically be ≤ 2.0.

      • Theoretical plates (N): For the aztreonam peak, it should generally be ≥ 2000.

      • Relative Standard Deviation (RSD) of peak area: For the replicate injections of aztreonam, the RSD should be ≤ 2.0%.

      • Resolution (Rs): The resolution between the aztreonam peak and the nearest eluting peak should be ≥ 2.0.[6]

Sample Preparation for this compound Assay
  • Purpose: To accurately prepare the this compound sample for HPLC analysis.

  • Procedure:

    • Accurately weigh a suitable amount of the this compound sample.

    • Dissolve the sample in a pre-determined volume of a suitable diluent (often the mobile phase or a component of it). Use sonication if necessary to ensure complete dissolution.

    • Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.[6]

    • Transfer the filtered solution to an HPLC vial.

    • If not analyzed immediately, store the vials in a refrigerated autosampler (e.g., at 5°C).[6]

Visualizations

HPLC_Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed (e.g., Peak Tailing, RT Shift) check_system Check HPLC System (Pressure, Leaks, Temp) start->check_system check_method Review Method Parameters (Mobile Phase, Flow Rate) start->check_method check_sample Examine Sample Prep (Solvent, Concentration) start->check_sample system_issue System Malfunction (e.g., Pump, Detector, Column) check_system->system_issue method_issue Methodological Error (e.g., pH, Composition) check_method->method_issue sample_issue Sample Integrity Issue (e.g., Degradation, Contamination) check_sample->sample_issue perform_maintenance Perform Maintenance (e.g., Purge, Replace Seals) system_issue->perform_maintenance optimize_method Optimize Method (e.g., Adjust pH, Equilibrate) method_issue->optimize_method improve_prep Improve Sample Handling (e.g., Use Fresh Samples, Control Temp) sample_issue->improve_prep end_point Problem Resolved perform_maintenance->end_point optimize_method->end_point improve_prep->end_point

Caption: A logical workflow for troubleshooting common HPLC issues.

Aztreonam_Degradation_Pathway cluster_stressors Stress Conditions cluster_degradants Degradation Products aztreonam Aztreonam hydrolysis Hydrolysis (Acidic/Basic pH) aztreonam->hydrolysis oxidation Oxidation aztreonam->oxidation heat Heat aztreonam->heat open_ring Open-Ring Aztreonam hydrolysis->open_ring desulfated Desulfated Aztreonam hydrolysis->desulfated other Other Related Substances oxidation->other isomer Aztreonam E-Isomer heat->isomer heat->other

Caption: Factors leading to the degradation of aztreonam.

References

strategies to reduce experimental variability in aztreonam lysine biofilm assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in aztreonam-lysine biofilm assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during aztreonam-lysine biofilm experiments, offering potential causes and solutions to enhance assay consistency and reliability.

Section 1: General Assay Variability

Question: What are the most common sources of variability in biofilm assays?

Answer: Variability in biofilm assays can stem from several factors:

  • Inoculum Preparation: Inconsistent cell density and growth phase of the starting bacterial culture.

  • Growth Medium: Variations in media composition, pH, and nutrient availability.

  • Incubation Conditions: Fluctuations in temperature, humidity, and atmospheric conditions (aerobic vs. anaerobic).

  • Washing Steps: Inconsistent or overly aggressive washing can remove biofilm biomass, leading to an underestimation.

  • Assay-Specific Parameters: For crystal violet assays, inconsistencies in staining and solubilization times. For metabolic assays (like MTT or XTT), differences in incubation times with the dye and formazan (B1609692) solubilization.

Question: How does the choice of bacterial strain affect assay variability?

Answer: Different strains of the same bacterial species can exhibit significant variability in their ability to form biofilms. It is crucial to use a well-characterized, robust biofilm-forming strain as a positive control in your experiments. For Pseudomonas aeruginosa, common laboratory strains used for biofilm studies include PAO1 and ATCC 27853.

Question: Can the type of microtiter plate used impact biofilm formation?

Answer: Yes, the surface properties of the microtiter plate can influence bacterial attachment and biofilm development. Polystyrene plates are commonly used and are generally effective. However, tissue-culture treated plates, which have a more hydrophilic surface, can sometimes enhance biofilm formation for certain bacterial species. It is recommended to test different plate types during assay optimization and use the same type consistently.

Section 2: Crystal Violet (CV) Assay Troubleshooting

Question: My crystal violet staining is uneven, or I have high background in my control wells. What could be the cause?

Answer:

  • Cause: Incomplete removal of planktonic (free-floating) cells before staining. Overly aggressive washing can also lead to partial biofilm detachment, causing uneven staining. Incomplete solubilization of the crystal violet dye can also be a factor.

  • Solution: Ensure gentle and thorough washing to remove all non-adherent cells. Use a consistent and gentle washing technique, such as submerging the plate in a beaker of water rather than using a strong stream from a wash bottle. For solubilization, ensure the solvent (e.g., 30% acetic acid or ethanol) is added to each well and the plate is agitated sufficiently to dissolve all the stain.

Question: My replicate wells show high variability in crystal violet absorbance readings. What can I do to improve reproducibility?

Answer:

  • Cause: Inconsistent washing, pipetting errors, or the "edge effect" where wells on the perimeter of the plate evaporate more quickly, leading to altered biofilm growth.

  • Solution:

    • Standardize Washing: Use a multichannel pipette for washing steps to ensure uniformity across wells.

    • Pipetting Technique: Ensure proper pipetting technique to avoid bubbles and ensure accurate liquid handling.

    • Mitigate Edge Effect: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile media or water to create a humidity barrier. Using a humidified incubator can also help.

Section 3: Metabolic Assays (MTT/XTT) Troubleshooting

Question: My metabolic assay (MTT or XTT) results are not correlating well with my crystal violet assay results. Why might this be?

Answer:

  • Cause: Crystal violet stains the total biofilm biomass (living cells, dead cells, and extracellular matrix), while metabolic assays like MTT and XTT measure the metabolic activity of viable cells only. Aztreonam-lysine may inhibit metabolic activity without immediately killing the cells or disrupting the biofilm matrix, leading to a discrepancy between the two assays.

  • Solution: It is often beneficial to use multiple assay types to get a more complete picture of the antibiofilm effect. For example, crystal violet for biomass, a metabolic assay for viability, and colony-forming unit (CFU) counting for bactericidal effects.

Question: I am seeing low signal or high background in my XTT/MTT assay when testing aztreonam-lysine. What are some potential issues?

Answer:

  • Cause:

    • Low Signal: Insufficient incubation time with the tetrazolium salt, a low number of viable cells in the biofilm, or reduced metabolic activity due to the experimental conditions.

    • High Background: Contamination of the media or reagents, or interference from components in the culture medium. Phenol (B47542) red in the medium can sometimes interfere with absorbance readings.

  • Solution:

    • Optimize Incubation Time: Determine the optimal incubation time for the tetrazolium salt to allow for sufficient color development without reaching a plateau.

    • Use Appropriate Controls: Include a no-cell control (media and dye only) to determine background absorbance.

    • Consider Media Composition: If high background is an issue, consider using a medium without phenol red for the assay.

Section 4: Colony-Forming Unit (CFU) Counting Troubleshooting

Question: I am having difficulty obtaining reproducible CFU counts from my aztreonam-lysine treated biofilms. What could be the problem?

Answer:

  • Cause: Incomplete disruption of the biofilm matrix, leading to clumping of bacteria and an underestimation of the true CFU count. The presence of aztreonam-lysine in the sample being plated can also inhibit the growth of viable bacteria on the agar (B569324) plate.

  • Solution:

    • Optimize Biofilm Disruption: Use a combination of physical (e.g., scraping, vortexing) and enzymatic (e.g., DNase I to break down extracellular DNA in the matrix) methods to ensure complete biofilm dispersal. Sonication can also be an effective method.

    • Neutralize Antibiotic: If carryover of aztreonam-lysine is a concern, consider a neutralization step before plating. This could involve diluting the sample sufficiently or using a specific neutralizing agent if available.

Data Presentation

The following table summarizes the differences in susceptibility of Pseudomonas aeruginosa to various antibiotics when grown in a planktonic (free-floating) state versus a biofilm state. The data highlights the increased resistance often observed in biofilms.

AntibioticMedian Planktonic MIC (μg/ml)Median Biofilm BIC (μg/ml)Fold Increase (BIC/MIC)
Aztreonam 4>128>32
Ceftazidime212864
Piperacillin-tazobactam425664
Ticarcillin-clavulanate1651232
Doxycycline16>64>4
Meropenem≤ 14≥4
Ciprofloxacin10.50.5
Amikacin16322
Gentamicin8162
Tobramycin242

Data adapted from a study on clinical isolates from cystic fibrosis patients. The Biofilm Inhibitory Concentration (BIC) is defined as the lowest drug concentration that results in a significant reduction in biofilm growth.

Experimental Protocols

Crystal Violet Biofilm Assay Protocol

This protocol provides a general method for quantifying biofilm biomass.

  • Inoculum Preparation: Prepare an overnight culture of the bacterial strain in a suitable broth medium (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

  • Biofilm Formation: Add 200 µL of the diluted bacterial suspension to the wells of a 96-well microtiter plate. Include negative control wells containing sterile medium only. Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: Gently remove the planktonic bacteria by aspirating the medium from the wells. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Remove the methanol and allow the plate to air dry.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet. Incubate for 15-30 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

XTT Metabolic Assay Protocol

This protocol measures the metabolic activity of viable cells within the biofilm.

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet Assay Protocol (steps 1-3).

  • XTT Solution Preparation: Prepare an XTT solution (e.g., 1 mg/mL in PBS) and a menadione (B1676200) solution (e.g., 10 mM in acetone). Immediately before use, mix the XTT solution with the menadione solution (e.g., a 200:1 ratio).

  • XTT Addition: After the final wash step, add 100 µL of the XTT-menadione solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific bacterial strain and conditions.

  • Quantification: Measure the absorbance of the water-soluble formazan product at a wavelength of 450-490 nm using a microplate reader.

Visualizations

Experimental Workflow for Biofilm Susceptibility Testing

G General Workflow for Biofilm Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Inoculum Inoculum Preparation Biofilm_Formation Biofilm Formation (24-48h Incubation) Inoculum->Biofilm_Formation Media Media & Antibiotic Preparation Media->Biofilm_Formation Treatment Treatment with Aztreonam-Lysine Biofilm_Formation->Treatment Washing Washing Step Treatment->Washing CV Crystal Violet (Biomass) Washing->CV Metabolic Metabolic Assay (Viability) Washing->Metabolic CFU CFU Counting (Bactericidal Effect) Washing->CFU Data_Analysis Data Analysis CV->Data_Analysis Metabolic->Data_Analysis CFU->Data_Analysis

Caption: A generalized workflow for assessing the susceptibility of bacterial biofilms to aztreonam-lysine.

Pseudomonas aeruginosa Quorum Sensing Pathway

G Simplified Pseudomonas aeruginosa Quorum Sensing Pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 synthesizes LasR LasR LasR->LasI activates RhlR RhlR LasR->RhlR activates PqsR PqsR (MvfR) LasR->PqsR activates Virulence Virulence Factors LasR->Virulence AHL_3O_C12->LasR activates RhlI RhlI AHL_C4 C4-HSL RhlI->AHL_C4 synthesizes RhlR->RhlI activates RhlR->Virulence Biofilm Biofilm Formation RhlR->Biofilm AHL_C4->RhlR activates PQS PQS PqsR->PQS regulates synthesis PqsR->Virulence PqsR->Biofilm PQS->RhlR modulates

Caption: A simplified diagram of the interconnected quorum sensing systems in Pseudomonas aeruginosa.

Technical Support Center: Managing Foaming Issues with Aztreonam Lysine Solutions During Nebulization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential foaming issues during the nebulization of aztreonam (B1666516) lysine (B10760008) solutions. While foaming is not a widely reported issue with this specific formulation, this guide offers proactive strategies based on general principles of aerosol science and drug formulation to ensure consistent and efficient nebulization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is foaming, and why can it be a concern during nebulization?

A1: Foaming is the formation of a stable dispersion of gas bubbles in a liquid. During nebulization, the energy applied to the drug solution can, in some cases, lead to the entrapment of air, creating foam. Excessive foaming can be a concern because it may:

  • Reduce the efficiency of aerosol generation: Foam can alter the physical properties of the solution, potentially hindering the nebulizer's ability to produce an aerosol with the desired particle size and output rate.

  • Lead to inconsistent dosing: If a significant portion of the drug is trapped in the foam, it may not be available for aerosolization, leading to variability in the delivered dose.

  • Clog the nebulizer: In severe cases, thick foam could obstruct the narrow channels or mesh of the nebulizer, interrupting the treatment.

Q2: What are the potential causes of foaming in aztreonam lysine solutions during nebulization?

A2: The potential for foaming in any nebulized solution can be influenced by a combination of factors related to the formulation, the nebulizer device, and the operational parameters. For this compound solutions, these may include:

  • Formulation Characteristics:

    • Surface Tension: The presence of molecules like aztreonam and lysine can alter the surface tension of the aqueous solution, which is a key factor in foam formation and stability.[1][2][3]

    • Excipients: The formulation of inhaled aztreonam includes L-lysine and is reconstituted with 0.17% sodium chloride.[4][5][6] While these are simple components, their interaction at the air-liquid interface during nebulization could contribute to bubble stability.

  • Nebulizer Type and Operation:

    • High-Energy Nebulization: Jet nebulizers, which use a high-velocity stream of air, can introduce more energy and air into the solution compared to mesh nebulizers, potentially increasing the likelihood of foaming.[7][8][9][10][11]

    • Vibrating Mesh Nebulizers: While generally gentler, the vibrating mesh action can still introduce air and create some degree of foaming, particularly with formulations prone to it.[7][8]

  • Handling and Preparation:

    • Agitation during Reconstitution: Shaking the vial too vigorously when dissolving the lyophilized this compound powder can introduce air bubbles that may persist and lead to foaming during nebulization.

    • Contamination: Residues from cleaning agents or other medications in the nebulizer cup can act as surfactants and promote foaming.

Q3: Are there any approved anti-foaming agents for inhaled formulations like this compound?

A3: The addition of any substance to a drug formulation, including anti-foaming agents, requires rigorous testing and regulatory approval. Currently, there are no specifically approved anti-foaming agents for use with extemporaneously prepared this compound for inhalation. It is critical for researchers not to add any unapproved substances to the formulation. The focus should be on optimizing the nebulization process and proper handling to minimize foam formation. The FDA maintains a list of substances generally recognized as safe (GRAS) and approved food additives, which includes some defoaming agents for oral use, but this does not automatically apply to inhaled products.[12][13][14]

Troubleshooting Guide

If you encounter foaming during the nebulization of this compound solutions in your research, please follow the steps outlined below.

Problem: Excessive foam formation in the nebulizer cup.

Potential Causes & Solutions

Potential Cause Troubleshooting Step Rationale
Improper Reconstitution Gently swirl the vial to dissolve the this compound powder. Avoid vigorous shaking.Vigorous shaking introduces air into the solution, which can lead to foaming during nebulization.
Nebulizer Contamination Thoroughly clean and dry all nebulizer components according to the manufacturer's instructions before each use.Residues from previous medications or cleaning agents can act as surfactants and promote foam formation.[15][16][17][18]
Nebulizer Type If using a jet nebulizer, consider switching to a vibrating mesh nebulizer if the problem persists and is impacting your results.Vibrating mesh nebulizers are generally gentler on the formulation and may reduce the propensity for foaming compared to high-shear jet nebulizers.[7][8][9][10][11]
Nebulizer Malfunction Inspect the nebulizer for any signs of damage or clogging. Ensure all parts are correctly assembled.A malfunctioning or improperly assembled nebulizer can alter the aerosolization process and potentially contribute to foaming.[15][16][17][18]

Experimental Protocols

Protocol for Visual Assessment of Foaming

This protocol provides a simple, qualitative method for assessing the degree of foaming.

  • Reconstitution: Reconstitute the lyophilized this compound with the specified volume of 0.17% sodium chloride diluent, gently swirling the vial until the powder is fully dissolved.

  • Loading the Nebulizer: Carefully transfer the solution to the nebulizer cup, minimizing agitation.

  • Nebulization: Begin nebulization according to the device manufacturer's instructions.

  • Observation: Visually inspect the solution in the nebulizer cup at regular intervals (e.g., every 30 seconds) for the formation of foam.

  • Documentation: Record the time to foam onset, the approximate volume of foam generated, and the stability of the foam (how quickly it dissipates after nebulization is stopped).

Protocol for Quantitative Foam Measurement

For a more rigorous assessment of foaming, the following quantitative method can be adapted.

  • Sample Preparation: Prepare the this compound solution as described above.

  • Foam Generation:

    • Transfer a standardized volume of the solution into a graduated cylinder.

    • Sparge air or nitrogen through a fritted glass bubbler at a controlled flow rate for a specific duration to induce foaming.

  • Measurement of Foam Volume: Immediately after stopping the gas flow, measure the initial volume of the foam.

  • Measurement of Foam Stability: Record the time it takes for the foam volume to decrease by 50% (the foam half-life).[19][20][21]

Visualizations

Foaming_Troubleshooting_Workflow start Foaming Observed During Nebulization check_reconstitution Review Reconstitution Technique start->check_reconstitution reconstitute_gently Action: Reconstitute by Gently Swirling check_reconstitution->reconstitute_gently Improper? check_cleaning Inspect Nebulizer Cleaning Protocol check_reconstitution->check_cleaning Proper end_resolved Issue Resolved reconstitute_gently->end_resolved clean_thoroughly Action: Thoroughly Clean and Dry Nebulizer Components check_cleaning->clean_thoroughly Inadequate? check_nebulizer_type Consider Nebulizer Type check_cleaning->check_nebulizer_type Adequate clean_thoroughly->end_resolved switch_to_mesh Experiment: Test with a Vibrating Mesh Nebulizer check_nebulizer_type->switch_to_mesh Using Jet Nebulizer? end_persist Issue Persists: Contact Technical Support check_nebulizer_type->end_persist Using Mesh Nebulizer switch_to_mesh->end_resolved

Caption: A workflow diagram for troubleshooting foaming issues.

Potential_Causes_of_Foaming Foaming Foaming in Nebulized this compound Formulation Formulation Properties Foaming->Formulation Nebulizer Nebulizer Factors Foaming->Nebulizer Process Process Parameters Foaming->Process SurfaceTension Surface Tension Effects Formulation->SurfaceTension Excipients Excipient Interactions (Lysine, NaCl) Formulation->Excipients DeviceType Nebulizer Type (Jet vs. Mesh) Nebulizer->DeviceType EnergyInput Energy Input / Shear Stress Nebulizer->EnergyInput Agitation Agitation During Reconstitution Process->Agitation Contamination Contamination of Nebulizer Process->Contamination

Caption: Potential contributing factors to foaming.

References

Validation & Comparative

A Head-to-Head Battle Against Superbugs: Aztreonam Lysine vs. Colistin for MDR Infections

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals on the Comparative Efficacy of Aztreonam (B1666516) Lysine (B10760008) and Colistin (B93849) Against Multidrug-Resistant (MDR) Gram-Negative Bacteria.

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. As the therapeutic pipeline for new antibiotics remains limited, clinicians are often forced to revisit older agents, such as colistin, or explore novel combinations of existing drugs. This guide provides a detailed comparison of two key players in the fight against these resilient pathogens: aztreonam lysine, a monobactam antibiotic, and colistin, a polymyxin (B74138) antibiotic of last resort. We delve into their in vitro efficacy, clinical outcomes from recent trials, and the experimental methodologies underpinning these findings.

In Vitro Susceptibility: A Tale of Two Mechanisms

The in vitro activity of aztreonam and colistin against MDR strains is a crucial first step in evaluating their potential therapeutic utility. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Recent studies have highlighted the potent activity of colistin against many MDR Gram-negative isolates. However, the emergence of colistin resistance is a growing concern. Aztreonam, while often ineffective against MDR strains producing certain beta-lactamases on its own, shows renewed promise when combined with beta-lactamase inhibitors like avibactam. This combination can restore aztreonam's efficacy against many carbapenemase-producing Enterobacterales.

Table 1: Comparative In Vitro Activity (MIC) of Aztreonam and Colistin Against MDR Gram-Negative Isolates

OrganismDrugMIC50 (mg/L)MIC90 (mg/L)Reference
Pseudomonas aeruginosaColistin≤2≤2[1]
Pseudomonas aeruginosa (MBL-producing)Aztreonam≤16 (in 56.5% of strains)>16[1]
Klebsiella pneumoniae (Carbapenem-resistant)Colistin8 to >128>128[2]
Klebsiella pneumoniae (Carbapenemase-producing)Aztreonam/Avibactam--[3]

Note: MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data for aztreonam is often presented in combination with a beta-lactamase inhibitor due to widespread resistance in MDR strains.

Clinical Efficacy: Insights from the REVISIT Trial

Direct head-to-head clinical trials comparing this compound monotherapy with colistin are scarce in the modern era, largely due to the focus on combination therapies for MDR infections. However, the Phase 3 REVISIT trial provides valuable comparative data between an aztreonam-based regimen and a colistin-containing regimen.

The REVISIT study evaluated the efficacy and safety of aztreonam-avibactam versus meropenem (B701) with or without colistin for the treatment of complicated intra-abdominal infections (cIAI) and hospital-acquired/ventilator-associated pneumonia (HAP/VAP) caused by Gram-negative bacteria.

Table 2: Clinical Outcomes from the REVISIT Phase 3 Trial

OutcomeAztreonam-Avibactam ± MetronidazoleMeropenem ± ColistinInfection Type
Clinical Cure Rate (Test-of-Cure) 76.4%74.0%cIAI
Clinical Cure Rate (Test-of-Cure) 45.9%41.7%HAP/VAP
28-Day All-Cause Mortality 2%3%cIAI
28-Day All-Cause Mortality 11%19%HAP/VAP

Data from the REVISIT Phase 3 Trial. Note that the comparator arm included meropenem, with colistin added at the physician's discretion.[4]

The results of the REVISIT trial suggest that aztreonam-avibactam has similar effectiveness to a meropenem-based regimen, which could include colistin, for these serious infections.[4]

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and critical evaluation of efficacy data, understanding the underlying experimental protocols is paramount.

In Vitro Susceptibility Testing: The Checkerboard Method

The checkerboard method is a common in vitro technique used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Protocol for Checkerboard Synergy Testing:

  • Preparation of Antibiotic Solutions: Stock solutions of aztreonam and colistin are prepared and serially diluted in Mueller-Hinton broth.

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of aztreonam are added to the wells. Along the y-axis, decreasing concentrations of colistin are added. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: The bacterial isolate to be tested is grown to a specific density (typically a 0.5 McFarland standard) and then diluted to the final inoculum concentration.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Reading the Results: The wells are visually inspected for turbidity. The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction. An FIC index of ≤0.5 indicates synergy.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare serial dilutions of Aztreonam D Dispense drug dilutions into 96-well plate (Checkerboard format) A->D B Prepare serial dilutions of Colistin B->D C Prepare bacterial inoculum (0.5 McFarland) E Inoculate wells with bacterial suspension C->E D->E F Incubate plate (35-37°C, 16-20h) E->F G Read MICs of drugs alone and in combination F->G H Calculate Fractional Inhibitory Concentration (FIC) Index G->H I Determine synergy (FIC ≤ 0.5) H->I

Checkerboard Synergy Test Workflow
In Vivo Efficacy Testing: The Murine Thigh Infection Model

Animal models are essential for evaluating the in vivo efficacy of antibiotics. The neutropenic murine thigh infection model is a well-established model for this purpose.

Protocol for the Murine Thigh Infection Model:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is done to mimic the immunocompromised state of many patients with severe bacterial infections.

  • Infection: A standardized inoculum of the MDR bacterial strain is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with aztreonam, colistin, or a combination is initiated. The drugs are typically administered via subcutaneous or intravenous injection at doses that mimic human exposures.

  • Sample Collection and Analysis: At various time points after treatment initiation, mice are euthanized, and the thigh muscles are harvested. The thighs are homogenized, and serial dilutions are plated on agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The change in bacterial load (log10 CFU/thigh) over time is calculated and compared between the different treatment groups and an untreated control group.

G A Induce Neutropenia in Mice B Infect Thigh Muscle with MDR Bacteria A->B C Initiate Treatment (Aztreonam, Colistin, or Combo) B->C D Harvest Thighs at Various Time Points C->D E Homogenize and Plate for CFU Count D->E F Analyze Change in Bacterial Load E->F

Murine Thigh Infection Model Workflow

Mechanisms of Action and Resistance: A Signaling Pathway Perspective

The differing mechanisms of action of aztreonam and colistin are fundamental to their activity and the development of resistance.

Colistin: Colistin is a polycationic peptide that interacts with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg2+ and Ca2+), leading to membrane destabilization, increased permeability, and ultimately cell death.[5][6][7] Resistance to colistin often involves modifications to the lipid A moiety that reduce its net negative charge, thereby decreasing the binding of colistin.

Aztreonam: Aztreonam is a β-lactam antibiotic that specifically targets penicillin-binding protein 3 (PBP3), an essential enzyme involved in bacterial cell wall synthesis. Inhibition of PBP3 leads to the formation of filamentous, non-dividing cells and eventual cell lysis. Resistance to aztreonam in MDR strains is commonly mediated by the production of β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs), which hydrolyze and inactivate the drug.

G cluster_colistin Colistin Mechanism cluster_aztreonam Aztreonam Mechanism Colistin Colistin (Polycationic) LPS Lipopolysaccharide (LPS) (Anionic Lipid A) Colistin->LPS Electrostatic Interaction Membrane Outer Membrane Destabilization LPS->Membrane Displaces Mg2+/Ca2+ Death Cell Death Membrane->Death Aztreonam Aztreonam (β-lactam) PBP3 Penicillin-Binding Protein 3 (PBP3) Aztreonam->PBP3 Inhibition CellWall Cell Wall Synthesis Inhibition PBP3->CellWall Blocks Transpeptidation Lysis Cell Lysis CellWall->Lysis

Mechanisms of Action

References

Validating Aztreonam Lysine HPLC Purity and Potency: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for active pharmaceutical ingredients (APIs) is a cornerstone of drug quality and safety. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of aztreonam (B1666516) lysine (B10760008), focusing on the critical performance characteristics of accuracy and precision. Experimental data is presented alongside detailed protocols to support the adoption and implementation of this method in a quality control setting.

Aztreonam is a monobactam antibiotic with activity against Gram-negative bacteria. The lysine salt of aztreonam is a common formulation. Accurate and precise measurement of aztreonam in pharmaceutical preparations is crucial for ensuring proper dosage and therapeutic efficacy. This guide details a validated Reverse-Phase HPLC (RP-HPLC) method and compares it with alternative analytical techniques.

Experimental Protocol: Validated RP-HPLC Method for Aztreonam Lysine

This section outlines the detailed experimental protocol for the validated RP-HPLC method for the determination of this compound.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of water and ethanol (B145695) (70:30, v/v) adjusted to pH 2.5 with acetic acid.[1]

  • Flow Rate: Typically 0.5 to 1.0 mL/min.[1]

  • Detection Wavelength: UV detection at 292 nm or 254 nm.[1][2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a suitable amount of Aztreonam reference standard and dissolve it in a volumetric flask with the mobile phase or a suitable diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 5-25 µg/mL).[3]

  • Sample Preparation: For a lyophilized powder for injection, reconstitute the vial with a known volume of a suitable solvent (e.g., water for injection). Further dilute an aliquot of this solution with the mobile phase to fall within the concentration range of the calibration curve.

3. Method Validation Procedures:

  • Accuracy (Recovery): The accuracy of the method is determined by spiking a placebo or a sample solution with known amounts of the aztreonam reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[1] The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the same standard solution on the same day, under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day Ruggedness): The analysis is repeated on different days, by different analysts, or using different equipment to assess the ruggedness of the method. The %RSD is calculated across the different conditions.

Data Presentation: Accuracy and Precision of the HPLC Method

The following tables summarize the quantitative data obtained from the validation of the this compound HPLC method.

Table 1: Accuracy of the HPLC Method (Recovery Study)

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.2100.4%
120%6059.599.2%
Average 99.7%

Table 2: Precision of the HPLC Method

Precision TypeParameterNMeanStandard Deviation%RSD
Repeatability Peak Area612543216271.60.50%
(Intra-day)Retention Time (min)65.210.0100.19%
Intermediate Precision Peak Area6125876515105.21.20%
(Inter-day)Retention Time (min)65.230.0210.40%

Mandatory Visualization: Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the validation of the this compound HPLC method.

HPLC_Validation_Workflow start Start: Method Validation prep_solutions Prepare Standard and Sample Solutions start->prep_solutions system_suitability Perform System Suitability Tests prep_solutions->system_suitability accuracy Accuracy Study (Recovery) system_suitability->accuracy precision Precision Study (Repeatability & Intermediate) system_suitability->precision data_analysis Data Analysis and Calculation accuracy->data_analysis precision->data_analysis end End: Validation Report data_analysis->end

Caption: Workflow for HPLC Method Validation.

Accuracy_Precision_Relationship accuracy Accuracy Closeness of the measured value to the true value Determined by: Recovery Studies precision Precision Closeness of repeated measurements to each other Repeatability (Intra-day) Intermediate Precision (Inter-day) validated_method Validated HPLC Method validated_method->accuracy Evaluates validated_method->precision Evaluates

Caption: Relationship between Accuracy and Precision.

Comparison with Alternative Analytical Methods

While HPLC is a powerful and widely used technique for the analysis of aztreonam, other methods can also be employed. The table below provides a comparison of the validated HPLC method with alternative techniques.

Table 3: Comparison of Analytical Methods for Aztreonam

FeatureHPLC MethodUV SpectrophotometryMicrobiological Assay
Principle Separation based on polarity, followed by UV detection.Measurement of UV absorbance at a specific wavelength.Inhibition of microbial growth by the antibiotic.
Specificity High (can separate from degradation products and impurities).Low to moderate (interference from other UV-absorbing substances is possible).High (measures biological activity).
Sensitivity High (can detect low concentrations).Moderate.High.
Precision High (%RSD typically < 2%).Good.Moderate to low (inherently more variable).
Accuracy High.Good.Good.
Analysis Time Moderate (typically 10-30 minutes per sample).Fast (a few minutes per sample).Slow (requires incubation period of 18-24 hours).
Cost High (instrumentation and solvent costs).Low (instrumentation is relatively inexpensive).Moderate (requires microbiological media and facilities).
Application Routine quality control, stability studies, impurity profiling.Simple quantification in bulk drug or simple formulations.[2]Potency determination, bioassays.

References

The Resurgence of Aztreonam: A Comparative Guide to In Vitro Synergy with Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant global health threat. Aztreonam (B1666516), a monobactam antibiotic, has garnered renewed interest due to its inherent stability against MBLs. However, its clinical utility is often compromised by the co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and serine carbapenemases (e.g., KPC). This guide provides a comparative overview of the in vitro efficacy of aztreonam-lysine when combined with various β-lactamase inhibitors, offering a valuable resource for researchers in the field of antimicrobial development.

Restoring Aztreonam's Potency: A Mechanistic Overview

Aztreonam's bactericidal activity stems from its high affinity for penicillin-binding protein 3 (PBP3) in Gram-negative bacteria, leading to the inhibition of cell wall synthesis.[1] While MBLs do not hydrolyze aztreonam, many MBL-producing organisms also harbor serine-β-lactamases that can readily inactivate it. The strategic combination of aztreonam with a β-lactamase inhibitor (BLI) aims to protect it from degradation by these serine-based enzymes, thereby restoring its activity against these challenging pathogens.[2][3][4]

The following diagram illustrates the synergistic mechanism of action for aztreonam in combination with a β-lactamase inhibitor against a bacterium co-producing an MBL and a serine-β-lactamase.

cluster_bacteria Bacterial Cell PBP3 PBP3 Cell_Lysis Cell Lysis PBP3->Cell_Lysis Leads to SBL Serine β-Lactamase (SBL) MBL Metallo- β-Lactamase (MBL) Aztreonam Aztreonam Aztreonam->PBP3 Inhibition Aztreonam->SBL Hydrolysis Aztreonam->MBL No Hydrolysis BLI β-Lactamase Inhibitor (BLI) BLI->SBL Inhibition

Caption: Mechanism of Aztreonam-BLI Synergy.

Comparative In Vitro Activity of Aztreonam Combinations

The in vitro efficacy of aztreonam in combination with several novel β-lactamase inhibitors has been extensively studied. The following tables summarize the susceptibility data for these combinations against key Gram-negative pathogens.

Table 1: In Vitro Susceptibility of MBL-Producing Enterobacterales to Aztreonam Combinations
CombinationInhibitor Class% SusceptibilityMIC90 (mg/L)Key Findings & References
Aztreonam-Avibactam Diazabicyclooctane (DBO)98.8% - 99.4%0.25 - 1Demonstrates potent activity against MBL-producing Enterobacterales, including those co-carrying other carbapenemases.[3][5][6] Considered a promising option for treating infections caused by these organisms.[2]
Aztreonam-Zidebactam DBO98.4%-Showed very significant in vitro activity, appearing to be one of the best options against MBL-producing Enterobacterales.[7]
Aztreonam-Nacubactam DBO84.4%-Displayed significant in vitro activity against MDR MBL-producing Enterobacterales.[7]
Aztreonam-Taniborbactam Boronate75%-Exhibited good in vitro activity, though to a lesser extent than some DBO combinations.[7]
Aztreonam-Vaborbactam Boronate55.8% - 78.9%-Susceptibility rates varied with the tested aztreonam exposure.[8][9] Potentially a useful option but may have lower efficacy than aztreonam-avibactam.[8][9]
Aztreonam-Relebactam DBO34.6% - 57.7%-Showed moderate restoration of aztreonam activity.[10] Susceptibility rates were dependent on the aztreonam exposure model.[8][9]

Susceptibility breakpoints may vary between studies. Data is compiled from multiple sources for a comparative overview.

Table 2: In Vitro Susceptibility of MBL-Producing Pseudomonas aeruginosa to Aztreonam Combinations
Combination% SusceptibilityMIC90 (mg/L)Key Findings & References
Aztreonam-Avibactam 69.2% - 75%>32While active against some isolates, a significant portion remains resistant.[7][11] Aztreonam alone or in combination had a high MIC90 against a large collection of P. aeruginosa.[11]
Aztreonam-Zidebactam 69.2%-Equivalent to aztreonam-avibactam in activity against MBL-producing P. aeruginosa.[7]
Aztreonam-Nacubactam 66.7%-Showed comparable activity to other combinations against this pathogen.[7]
Aztreonam-Taniborbactam 66.7%-Similar in vitro performance to aztreonam-nacubactam against MBL-producing P. aeruginosa.[7]
Aztreonam-Vaborbactam 60%-Demonstrated moderate in vitro activity.[8][9]
Aztreonam-Relebactam 60%-Showed similar efficacy to aztreonam-vaborbactam against MBL-producing P. aeruginosa.[8][9]

Susceptibility breakpoints may vary between studies. Data is compiled from multiple sources for a comparative overview.

Experimental Protocols

The in vitro data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. Below is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of aztreonam in combination with a β-lactamase inhibitor.

Broth Microdilution Method

The broth microdilution method is a commonly used technique to determine the MIC of an antimicrobial agent. For combination testing, a fixed concentration of the β-lactamase inhibitor is typically used.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Suspension Prepare standardized bacterial suspension (e.g., 0.5 McFarland) Inoculation Inoculate microtiter plate wells containing antimicrobial dilutions and BLI with bacterial suspension Bacterial_Suspension->Inoculation Antimicrobial_Dilutions Prepare serial dilutions of Aztreonam Antimicrobial_Dilutions->Inoculation BLI_Solution Prepare fixed concentration solution of BLI (e.g., 4 mg/L Avibactam) BLI_Solution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible bacterial growth Incubation->MIC_Determination

Caption: Broth Microdilution Workflow.

Key Methodological Considerations:

  • Guidelines: Testing is typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Inhibitor Concentration: The concentration of the β-lactamase inhibitor is kept constant. For instance, avibactam (B1665839) is commonly tested at a fixed concentration of 4 mg/L.[11]

  • Quality Control: Appropriate quality control strains are included in each assay to ensure the accuracy and reproducibility of the results.

Gradient Strip Superposition Method

An alternative method involves the use of gradient strips (Etest®). This technique can be particularly useful for assessing synergy.

cluster_prep Preparation cluster_application Strip Application cluster_incubation Incubation cluster_reading Reading Results Agar_Plate Prepare an agar (B569324) plate (e.g., Mueller-Hinton) inoculated with the test organism Apply_Strips Apply Aztreonam and BLI gradient strips in close proximity or superimposed Agar_Plate->Apply_Strips Incubate_Plate Incubate the plate overnight Apply_Strips->Incubate_Plate Read_MIC Read the MIC at the point where the ellipse of inhibition intersects the gradient strip Incubate_Plate->Read_MIC

Caption: Gradient Strip Superposition Workflow.

Concluding Remarks

The combination of aztreonam with novel β-lactamase inhibitors, particularly avibactam and zidebactam, demonstrates a significant restoration of its in vitro activity against MBL-producing Enterobacterales.[7] These combinations represent a promising therapeutic strategy for infections caused by these highly resistant pathogens. While activity against P. aeruginosa is also observed, it is generally less consistent. The data presented in this guide underscore the importance of continued research and development in this area to combat the growing threat of antimicrobial resistance. The choice of inhibitor and the specific pathogen must be carefully considered, as efficacy can vary significantly. Further clinical studies are warranted to validate these in vitro findings and establish the role of these combinations in clinical practice.

References

Comparative Efficacy of Aztreonam Lysine in Pseudomonas aeruginosa Clinical Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of aztreonam (B1666516) lysine (B10760008) against various clinical isolates of Pseudomonas aeruginosa. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to support further research and development in antimicrobial therapies.

Data Presentation: Aztreonam Efficacy against P. aeruginosa

The in vitro efficacy of aztreonam against P. aeruginosa is commonly determined by the minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data from various studies, highlighting the variability in susceptibility among different clinical isolates.

Study PopulationTreatment ContextMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Key Findings
Cystic Fibrosis (CF) PatientsPrior AZLIa Treatment8256Isolates from patients with prior exposure to inhaled aztreonam showed higher MIC values.[1]
CF PatientsNo Prior AZLIa Treatment≤132Isolates from patients without prior aztreonam exposure were significantly more susceptible.[1]
Extensively Drug-Resistant (XDR) IsolatesSpanish Multicenter Study--Nearly 95% of XDR isolates were non-susceptible to aztreonam.
ICU and Non-ICU PatientsU.S. Medical Centers (2020-2022)--Aztreonam/avibactam (B1665839) inhibited 78.0% of ICU isolates and 81.9% of non-ICU isolates at ≤8 mg/L.
Antibiotic CombinationIsolate TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Note
Aztreonam-avibactamAll P. aeruginosa-32The addition of avibactam did not significantly lower the MIC₉₀ for the overall population.
AztreonamAll P. aeruginosa-32
Aztreonam-avibactamMBLb-positive P. aeruginosa-32Avibactam showed a benefit in MBL-producing isolates.
AztreonamMBLb-positive P. aeruginosa-64
Aztreonam-avibactamXDR P. aeruginosa16>64Data for aztreonam combined with a fixed concentration of avibactam (4mg/L).
Ceftazidime-avibactamXDR P. aeruginosa16>64

a AZLI: Aztreonam lysine for inhalation b MBL: Metallo-β-lactamase

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Isolate: A pure, 24-hour culture of the P. aeruginosa clinical isolate grown on a suitable agar (B569324) medium (e.g., Mueller-Hinton agar).

  • Antimicrobial Agent: A stock solution of aztreonam of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, turbidimeter or spectrophotometer.

2. Inoculum Preparation:

  • Select several well-isolated colonies of the P. aeruginosa isolate from the agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial twofold dilutions of the aztreonam stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • The range of concentrations should be appropriate to determine the MIC for the specific isolate, typically spanning from a concentration known to be inhibitory to one that is not.

  • Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of aztreonam that completely inhibits visible growth of the organism as detected by the unaided eye.

Mandatory Visualizations

Aztreonam's Mechanism of Action

Aztreonam is a monobactam antibiotic that specifically targets Gram-negative bacteria like P. aeruginosa. Its primary mechanism of action involves the inhibition of cell wall synthesis.

Aztreonam_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Aztreonam Aztreonam PBP3 Penicillin-Binding Protein 3 (PBP3) Aztreonam->PBP3 Binds to Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP3->Peptidoglycan_synthesis Catalyzes PBP3->Peptidoglycan_synthesis Inhibits Cell_wall_integrity Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall_integrity Maintains Cell_lysis Cell Lysis Cell_wall_integrity->Cell_lysis Loss of integrity leads to

Caption: Mechanism of action of aztreonam in P. aeruginosa.

Key Resistance Pathways in P. aeruginosa to Aztreonam

P. aeruginosa can develop resistance to aztreonam through various mechanisms, primarily through the production of β-lactamases that inactivate the drug and through the overexpression of efflux pumps that actively remove the drug from the cell.

Aztreonam_Resistance_Pathways cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_membrane Outer Membrane Aztreonam_ext Aztreonam Aztreonam_peri Aztreonam Aztreonam_ext->Aztreonam_peri Enters Periplasm Inactive_Aztreonam Inactive Aztreonam AmpC AmpC β-lactamase Aztreonam_peri->AmpC Targeted by MexB MexB Aztreonam_peri->MexB Substrate for AmpC->Inactive_Aztreonam Hydrolyzes OprM OprM MexB->OprM Efflux via MexAB-OprM pump MexA MexA OprM->Aztreonam_ext Expels

Caption: Major aztreonam resistance mechanisms in P. aeruginosa.

Experimental Workflow for Comparing Aztreonam Efficacy

The following diagram outlines a typical experimental workflow for comparing the efficacy of aztreonam across different clinical isolates of P. aeruginosa.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Susceptibility Testing cluster_analysis Data Analysis and Interpretation Isolate_Collection Clinical Isolate Collection Isolate_Identification Isolate Identification and Characterization Isolate_Collection->Isolate_Identification Inoculum_Prep Inoculum Preparation Isolate_Identification->Inoculum_Prep Resistance_Mechanism Investigation of Resistance Mechanisms (e.g., PCR, Sequencing) Isolate_Identification->Resistance_Mechanism MIC_Determination Broth Microdilution (MIC Determination) Inoculum_Prep->MIC_Determination Data_Analysis Data Analysis (MIC₅₀, MIC₉₀) MIC_Determination->Data_Analysis Comparison Comparative Efficacy Analysis Data_Analysis->Comparison Resistance_Mechanism->Comparison

Caption: Workflow for assessing aztreonam efficacy in P. aeruginosa.

References

In Vitro Synergy of Aztreonam-Lysine and Aminoglycosides Against Pseudomonas aeruginosa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Pseudomonas aeruginosa poses a significant challenge in clinical settings. Combination therapy is a crucial strategy to overcome resistance and enhance antibacterial efficacy. This guide provides an objective comparison of the in vitro synergistic activity of aztreonam-lysine with various aminoglycosides against P. aeruginosa, supported by experimental data from published studies.

Quantitative Synergy Data

The following table summarizes the findings from in vitro synergy studies of aztreonam (B1666516) in combination with different aminoglycosides against P. aeruginosa. The primary method for quantifying synergy is the checkerboard assay, which yields a Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is typically defined as synergy.

AminoglycosideP. aeruginosa Isolates (n)Synergy Rate (%)FIC Index Range for SynergyReference(s)
Tobramycin (B1681333) 78 (clinical isolates from cystic fibrosis patients)56.4Not Specified[1]
Gentamicin (B1671437) 78 (clinical isolates from cystic fibrosis patients)49.3Not Specified[1]
Amikacin (B45834) 116 (clinical isolates)84< 0.5[2]
Amikacin 81 (amikacin-resistant clinical isolates)49≤ 0.5[3]
Arbekacin (B1665167) 47 (multidrug-resistant)Higher than amikacin and gentamicinNot specified[4]

Note: The term "aztreonam" is used in some studies without specifying the lysine (B10760008) salt. However, the active moiety is the same. The study on arbekacin evaluated the combination effect using a scoring system rather than the FIC index, with aztreonam plus arbekacin showing the most promising results[4].

Experimental Protocols

The two most common methods for determining in vitro synergy are the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard method is a widely used technique to assess the in vitro interaction of two antimicrobial agents.

  • Preparation of Antibiotics: Stock solutions of aztreonam-lysine and the aminoglycoside are prepared and serially diluted in a liquid growth medium, such as Mueller-Hinton broth[5].

  • Microtiter Plate Setup: The dilutions of aztreonam-lysine are dispensed along the ordinate (rows) of a 96-well microtiter plate, while the aminoglycoside dilutions are dispensed along the abscissa (columns). This creates a matrix of wells containing various concentrations of both drugs[5].

  • Inoculum Preparation: A standardized inoculum of P. aeruginosa (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) is prepared and further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well[5].

  • Incubation: The plates are incubated at 37°C for 18 to 24 hours[5].

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Aztreonam + FIC of Aminoglycoside Where:

    • FIC of Aztreonam = (MIC of Aztreonam in combination) / (MIC of Aztreonam alone)

    • FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

  • Bacterial Culture Preparation: An overnight culture of P. aeruginosa is diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in a suitable broth medium[6].

  • Antibiotic Concentrations: Aztreonam-lysine and the aminoglycoside are added to the bacterial cultures at specific concentrations, often based on their individual MICs (e.g., 0.25x MIC)[6]. Control tubes with each antibiotic alone and a growth control without any antibiotic are also included[6].

  • Incubation and Sampling: The cultures are incubated in a shaking incubator at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, and 24 hours)[7].

  • Viable Cell Counting: The withdrawn samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis and Interpretation: The change in log10 CFU/mL over time is plotted for each combination and control. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent[7].

Mechanism of Synergy and Experimental Workflow

The synergistic effect of β-lactam antibiotics (like aztreonam) and aminoglycosides is generally attributed to the disruption of the bacterial cell wall by the β-lactam, which facilitates the intracellular uptake of the aminoglycoside, leading to enhanced inhibition of protein synthesis.

SynergyMechanism cluster_bacterium Pseudomonas aeruginosa PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall essential for CellLysis Cell Lysis PBP->CellLysis inhibition leads to Ribosome Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis responsible for InhibitedProteinSynthesis Inhibited Protein Synthesis Ribosome->InhibitedProteinSynthesis binding leads to Aztreonam Aztreonam-Lysine Aztreonam->PBP binds to & inhibits Aminoglycoside Aminoglycoside Aminoglycoside->Ribosome penetrates cell & binds to ExperimentalWorkflow cluster_workflow In Vitro Synergy Testing Workflow Start Start: P. aeruginosa Isolate MIC_Determination Determine MIC of Aztreonam & Aminoglycoside Alone Start->MIC_Determination Checkerboard Checkerboard Assay MIC_Determination->Checkerboard TimeKill Time-Kill Assay MIC_Determination->TimeKill FIC_Calculation Calculate FIC Index Checkerboard->FIC_Calculation Synergy_Assessment_TK Assess Synergy (≥ 2-log kill) TimeKill->Synergy_Assessment_TK Synergy_Assessment_FIC Assess Synergy (FIC ≤ 0.5) FIC_Calculation->Synergy_Assessment_FIC Report Report Synergy, Additivity, or Antagonism Synergy_Assessment_FIC->Report Synergy_Assessment_TK->Report

References

Validating a Murine Lung Infection Model for Aztreonam Lysine Efficacy Testing Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of a validated murine lung infection model for testing the efficacy of aztreonam (B1666516) lysine (B10760008) against Pseudomonas aeruginosa, a critical pathogen in cystic fibrosis and other chronic respiratory diseases. We will delve into the experimental data, comparing aztreonam's performance with other relevant antibiotics, and provide detailed protocols for researchers looking to replicate or build upon these findings.

Introduction to the Murine Lung Infection Model

The development of new antimicrobials to combat multidrug-resistant (MDR) bacteria, such as P. aeruginosa, necessitates robust and reproducible preclinical animal models.[1][2] A well-characterized murine model of pulmonary infection is essential for accurately predicting the efficacy of novel therapeutics in humans.[3] The model detailed here is a refined leukopenic mouse model of P. aeruginosa lung infection, which has been validated to differentiate between successful and unsuccessful antibiotic treatments based on in vitro susceptibility data.[3]

This model is particularly relevant for testing therapies like aztreonam lysine for inhalation, which is approved for improving respiratory symptoms in cystic fibrosis patients colonized with P. aeruginosa.[4] The murine model mimics key aspects of human disease, including bacterial proliferation in the lungs, acute inflammation, and the development of pneumonia.[3]

Experimental Protocols

A validated and reproducible experimental workflow is crucial for the accurate assessment of antimicrobial efficacy. The following protocols are based on established murine models of P. aeruginosa lung infection.[3][5]

Murine Model of Acute P. aeruginosa Lung Infection

A common approach involves inducing an acute lung infection in mice to test the efficacy of antimicrobial agents.[6]

Experimental Workflow Diagram

G cluster_acclimatization Acclimatization cluster_immunosuppression Immunosuppression (Leukopenic Model) cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints acclimatize Acclimatize BALB/c mice (e.g., 7 days) cyclophosphamide (B585) Administer cyclophosphamide to induce leukopenia acclimatize->cyclophosphamide culture Culture P. aeruginosa strain (e.g., PAO1 or clinical isolate) cyclophosphamide->culture prepare_inoculum Prepare bacterial inoculum in saline culture->prepare_inoculum infect Intratracheal or intranasal instillation of bacterial suspension prepare_inoculum->infect randomize Randomize mice into treatment groups infect->randomize treat_aztreonam Administer this compound (e.g., inhaled or systemic) randomize->treat_aztreonam treat_comparator Administer Comparator Antibiotic (e.g., Tobramycin) randomize->treat_comparator treat_placebo Administer Placebo (e.g., saline) randomize->treat_placebo monitor Monitor survival and clinical signs (e.g., temperature) treat_aztreonam->monitor treat_comparator->monitor treat_placebo->monitor euthanize Euthanize at predetermined endpoint (e.g., 24 hours) monitor->euthanize collect_samples Collect lung and spleen tissue euthanize->collect_samples bacterial_load Determine bacterial load (CFU/g tissue) collect_samples->bacterial_load histopathology Assess lung histopathology collect_samples->histopathology G cluster_bacterium Gram-Negative Bacterium aztreonam_ext Aztreonam (extracellular) outer_membrane Outer Membrane aztreonam_ext->outer_membrane Enters via porins periplasmic_space Periplasmic Space outer_membrane->periplasmic_space pbp3 Penicillin-Binding Protein 3 (PBP3) periplasmic_space->pbp3 Binds to PBP3 inner_membrane Inner Membrane cytoplasm Cytoplasm peptidoglycan_synthesis Peptidoglycan Synthesis pbp3->peptidoglycan_synthesis Inhibits cell_wall_integrity Cell Wall Integrity peptidoglycan_synthesis->cell_wall_integrity cell_lysis Cell Lysis cell_wall_integrity->cell_lysis Loss leads to G cluster_bacterium Gram-Negative Bacterium tobramycin_ext Tobramycin (extracellular) outer_membrane Outer Membrane tobramycin_ext->outer_membrane Enters via porins inner_membrane Inner Membrane outer_membrane->inner_membrane Active transport ribosome_30s 30S Ribosomal Subunit inner_membrane->ribosome_30s Binds to 30S subunit cytoplasm Cytoplasm protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibits & causes mRNA misreading faulty_proteins Production of Faulty Proteins protein_synthesis->faulty_proteins cell_death Bacterial Cell Death faulty_proteins->cell_death

References

Navigating Beta-Lactam Resistance: A Comparative Guide to Aztreonam-Lysine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of aztreonam-lysine's performance against other beta-lactam antibiotics, supported by experimental data, detailed methodologies, and visual representations of the underlying resistance mechanisms.

Aztreonam (B1666516), a monobactam, possesses a unique structural characteristic that sets it apart from other beta-lactam antibiotics like penicillins, cephalosporins, and carbapenems.[1][2] This distinction is clinically significant, as it results in a general lack of immunological cross-reactivity in patients with penicillin allergies.[2][3][4] However, the landscape of bacterial resistance is complex, with cross-resistance patterns emerging due to shared enzymatic degradation pathways and target site modifications. This guide delves into the mechanisms governing cross-resistance between aztreonam and other beta-lactams, with a particular focus on the role of beta-lactamase enzymes.

Comparative Efficacy Against Beta-Lactamase Producing Bacteria

The primary driver of cross-resistance between aztreonam and other beta-lactams is the production of beta-lactamase enzymes by bacteria. While aztreonam is stable against hydrolysis by metallo-β-lactamases (MBLs), it is susceptible to degradation by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[5][6][7][8][9] This vulnerability can lead to clinical failure, even when the bacteria are resistant to other beta-lactams through MBL production.

The addition of a beta-lactamase inhibitor, such as avibactam, can restore aztreonam's activity against many ESBL and AmpC-producing strains.[5][7][10] The combination of aztreonam-avibactam has demonstrated potent in vitro activity against a wide range of multidrug-resistant Enterobacterales, including those producing multiple beta-lactamases.[10][11]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Aztreonam and Other Beta-Lactams Against Multidrug-Resistant Enterobacterales
Bacterial Strain & Resistance MechanismAztreonam MIC (µg/mL)Aztreonam/Avibactam MIC (µg/mL)Meropenem MIC (µg/mL)Ceftazidime MIC (µg/mL)
E. coli expressing CTX-M-15 (ESBL)>1280.5≤0.06>128
K. pneumoniae expressing KPC-2 and SHV-12 (Serine Carbapenemase & ESBL)>1280.251664
E. cloacae expressing NDM-1 and CMY-42 (MBL & AmpC)32≤0.1232>128
P. aeruginosa with OXA-2 and OXA-1016N/A>324

Note: Data is compiled and representative of values found in cited literature. MIC values can vary between specific isolates.

dot

CrossResistance cluster_bacteria Bacterial Cell Aztreonam Aztreonam PBP Penicillin-Binding Proteins (PBPs) Aztreonam->PBP Inhibits OtherBL Other Beta-Lactams (Penicillins, Cephalosporins, Carbapenems) OtherBL->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes ESBL_AmpC ESBLs & AmpC ESBL_AmpC->Aztreonam Hydrolyzes ESBL_AmpC->OtherBL Hydrolyzes MBL Metallo-beta-lactamases (MBLs) MBL->Aztreonam No significant hydrolysis MBL->OtherBL Hydrolyzes PBP_mod PBP Modification PBP_mod->Aztreonam Reduces Binding PBP_mod->OtherBL Reduces Binding Porin_loss Porin Loss Porin_loss->Aztreonam Reduces Entry Porin_loss->OtherBL Reduces Entry

Figure 1. Mechanisms of action and cross-resistance between aztreonam and other beta-lactams.

Mechanisms of Cross-Resistance

Beyond enzymatic degradation, other mechanisms can contribute to cross-resistance between aztreonam and other beta-lactams:

  • Target Site Modification: Alterations in penicillin-binding proteins (PBPs), the primary target of beta-lactam antibiotics, can reduce the binding affinity of these drugs, leading to resistance.[8][9][12] Specific mutations in PBP3 have been associated with resistance to aztreonam-avibactam.[9][13]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of antibiotics into the cell, conferring resistance to both aztreonam and other beta-lactams.[8][12]

Experimental Protocols

The data presented in this guide is primarily derived from antimicrobial susceptibility testing (AST) and molecular characterization of resistant isolates.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Dilution Series: A two-fold serial dilution of each antibiotic is prepared in a 96-well microtiter plate. For combination testing, a fixed concentration of the beta-lactamase inhibitor (e.g., 4 µg/mL of avibactam) is added to each well containing the primary antibiotic.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]

Molecular Characterization of Resistance Genes

Objective: To identify the specific genes responsible for beta-lactamase production.

Methodology: Polymerase Chain Reaction (PCR) and DNA Sequencing

  • DNA Extraction: Bacterial DNA is extracted from the cultured isolates.

  • PCR Amplification: Specific primers targeting known beta-lactamase genes (e.g., blaCTX-M, blaKPC, blaNDM, blaAmpC) are used to amplify the corresponding gene fragments from the extracted DNA.

  • Gel Electrophoresis: The PCR products are separated by size on an agarose (B213101) gel to confirm the presence of the target gene.

  • DNA Sequencing: The amplified PCR products are sequenced to identify the specific variant of the beta-lactamase gene.[5]

ExperimentalWorkflow cluster_ast Antimicrobial Susceptibility Testing cluster_molecular Molecular Characterization cluster_data Data Analysis start_ast Bacterial Isolate prep_inoculum Prepare Standardized Inoculum start_ast->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilution Prepare Antibiotic Serial Dilutions prep_dilution->inoculate incubate Incubate at 35-37°C inoculate->incubate read_mic Determine MIC incubate->read_mic correlate Correlate MIC with Genotype read_mic->correlate start_mol Bacterial Isolate extract_dna Extract Bacterial DNA start_mol->extract_dna pcr PCR for Beta-Lactamase Genes extract_dna->pcr gel Agarose Gel Electrophoresis pcr->gel sequencing DNA Sequencing gel->sequencing identify_gene Identify Resistance Gene sequencing->identify_gene identify_gene->correlate

References

A Comparative Analysis of the Post-Antibiotic Effect of Aztreonam Lysine and Meropenem

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – [Current Date] – In the ongoing battle against bacterial resistance, understanding the pharmacodynamic properties of antibiotics is crucial for optimizing treatment regimens and preserving the efficacy of current antimicrobial agents. This guide provides a detailed comparison of the post-antibiotic effect (PAE) of two important gram-negative antibiotics: aztreonam (B1666516) lysine (B10760008) and meropenem (B701). This analysis is intended for researchers, scientists, and drug development professionals.

The post-antibiotic effect is the persistent suppression of bacterial growth that occurs after a short-term exposure of bacteria to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). A longer PAE allows for less frequent dosing intervals without compromising therapeutic efficacy.

Quantitative Comparison of Post-Antibiotic Effect

While direct comparative studies on the post-antibiotic effect of aztreonam lysine and meropenem are limited, the existing literature provides valuable insights into their individual PAE profiles against key gram-negative pathogens.

AntibioticBacterial SpeciesConcentration (x MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)
Aztreonam Escherichia coliMultiple concentrations20.4 - 0.95 (non-dose-dependent)
Enterobacteriaceae (with avibactam)Not specifiedNot specifiedNo substantial PAE reported
Pseudomonas aeruginosa (with avibactam)Not specifiedNot specifiedNo substantial PAE reported
Meropenem Pseudomonas aeruginosa41.50.8 - 2.0[1][2]
Escherichia coli41.50.8[1][2]
Enterobacter cloacae≥ 4Not specified2.0 - 5.0[3]
Klebsiella pneumoniae≥ 4Not specified2.0 - 5.0[3]
Serratia marcescens≥ 4Not specified2.0 - 5.0[3]

Note: The data for aztreonam is for the base drug, as specific PAE studies on the lysine salt formulation were not identified in the reviewed literature. The inclusion of avibactam (B1665839) with aztreonam may influence the observed PAE.

Experimental Protocols for Determining Post-Antibiotic Effect

The standard method for determining the in vitro post-antibiotic effect is the viable count method. This procedure involves several key steps to accurately measure the suppression of bacterial regrowth after antibiotic exposure.

Viable Count Method Protocol
  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared and grown to the logarithmic phase in a suitable broth medium, such as Mueller-Hinton Broth.

  • Antibiotic Exposure: The bacterial culture is divided into two groups: a test group and a control group. The test group is exposed to the antibiotic (this compound or meropenem) at a specific concentration, typically a multiple of its MIC (e.g., 4x MIC). The control group is incubated under identical conditions without the antibiotic. The exposure period is generally 1 to 2 hours.

  • Antibiotic Removal: Following the exposure period, the antibiotic is removed from the culture. This is a critical step and is usually achieved by one of two methods:

    • Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed broth medium. This reduces the antibiotic concentration to a sub-inhibitory level.

    • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are washed and resuspended in fresh, pre-warmed broth.

  • Monitoring Bacterial Regrowth: After antibiotic removal, both the test and control cultures are incubated. The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in each culture is determined at regular intervals (e.g., every hour) by plating serial dilutions onto agar (B569324) plates.[4][5]

  • PAE Calculation: The PAE is calculated using the following formula: PAE = T - C Where:

    • T is the time required for the CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the CFU/mL in the control culture to increase by 1 log10 above the count observed at the same initial time point as the test culture.

Visualizing the Experimental Workflow and Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for PAE determination and the mechanisms of action of aztreonam and meropenem.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_regrowth Regrowth & Measurement cluster_calculation Calculation start Start culture Prepare Bacterial Culture (Logarithmic Growth Phase) start->culture split Divide Culture culture->split test_exposure Expose to Antibiotic (e.g., 4x MIC for 1-2h) split->test_exposure control_exposure Incubate without Antibiotic split->control_exposure removal Remove Antibiotic (Dilution or Centrifugation) test_exposure->removal monitor_control Monitor Regrowth (Control) (Viable Counts) control_exposure->monitor_control monitor_test Monitor Regrowth (Test) (Viable Counts) removal->monitor_test calculate Calculate PAE (PAE = T - C) monitor_test->calculate monitor_control->calculate

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Mechanism_of_Action cluster_aztreonam Aztreonam (Monobactam) cluster_meropenem Meropenem (Carbapenem) aztreonam Aztreonam pbp3 Penicillin-Binding Protein 3 (PBP3) aztreonam->pbp3 Binds to septum Inhibition of Septum Formation pbp3->septum filamentation Bacterial Filamentation septum->filamentation lysis Cell Lysis & Death filamentation->lysis meropenem Meropenem pbp Multiple Penicillin-Binding Proteins (PBPs) meropenem->pbp Binds to cell_wall Inhibition of Peptidoglycan Synthesis pbp->cell_wall lysis2 Cell Lysis & Death cell_wall->lysis2

Caption: Simplified mechanism of action for Aztreonam and Meropenem.

Discussion

The available data suggests that meropenem generally exhibits a more pronounced and prolonged post-antibiotic effect against a broader range of gram-negative bacteria compared to aztreonam. The PAE of meropenem against P. aeruginosa and various Enterobacteriaceae is consistently reported to be clinically significant, often lasting for several hours.[1][2][3] This is a characteristic feature of carbapenems.

In contrast, the reported PAE for aztreonam against E. coli is short and does not appear to increase with higher concentrations. Furthermore, a study investigating an aztreonam-avibactam combination found no substantial PAE against Enterobacteriaceae and P. aeruginosa. The difference in PAE between these two beta-lactam antibiotics can be attributed to their distinct chemical structures and their interactions with bacterial penicillin-binding proteins (PBPs). Meropenem's broad-spectrum activity and high affinity for multiple PBPs likely contribute to a more sustained disruption of bacterial cell wall synthesis, leading to a longer recovery period for the bacteria. Aztreonam, being a monobactam, has a more specific binding profile, primarily targeting PBP3, which is involved in cell division.

Conclusion

References

A Comparative Analysis of Aztreonam-Lysine and Aztreonam-Avibactam Against Metallo-β-Lactamase Producers

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the efficacy of aztreonam-lysine and aztreonam-avibactam specifically against metallo-β-lactamase (MBL)-producing bacteria is not available in current scientific literature, primarily due to their distinct formulations and intended clinical applications. Aztreonam-lysine is an inhaled formulation developed for the management of Pseudomonas aeruginosa infections in cystic fibrosis patients, while aztreonam-avibactam is an intravenous combination therapy designed to treat serious systemic infections caused by multidrug-resistant Gram-negative bacteria, including MBL producers. This guide provides a comprehensive overview of the available data for each, focusing on the robust evidence supporting aztreonam-avibactam's activity against MBL-producing pathogens.

Aztreonam-Avibactam: A Targeted Intravenous Therapy for MBL Infections

Aztreonam-avibactam is an investigational drug combination that has demonstrated potent in vitro and in vivo efficacy against MBL-producing Enterobacterales and other difficult-to-treat Gram-negative bacteria.[1][2] The combination leverages the inherent stability of aztreonam (B1666516) to MBL-mediated hydrolysis with the protective effect of avibactam (B1665839) against co-produced serine-β-lactamases.[3][4]

Mechanism of Action

The synergistic activity of aztreonam-avibactam stems from a dual-action mechanism. Metallo-β-lactamases, which utilize zinc ions for their enzymatic activity, are unable to hydrolyze the monobactam structure of aztreonam.[5] However, many MBL-producing organisms also express other β-lactamases, such as AmpC and extended-spectrum β-lactamases (ESBLs), which can degrade aztreonam.[3][4] Avibactam, a non-β-lactam β-lactamase inhibitor, effectively neutralizes these co-produced serine-β-lactamases, thereby restoring the potent activity of aztreonam against these multidrug-resistant pathogens.[5]

cluster_mbl MBL-Producing Bacterium cluster_drugs Drug Combination MBL Metallo-β-Lactamase (MBL) Aztreonam Aztreonam MBL->Aztreonam No Hydrolysis SBL Serine-β-Lactamase (e.g., AmpC, ESBL) SBL->Aztreonam Hydrolyzes PBP3 Penicillin-Binding Protein 3 (PBP3) (Cell Wall Synthesis) Aztreonam->PBP3 Inhibits Avibactam Avibactam Avibactam->SBL Inhibits Bacterial_Lysis Bacterial Cell Lysis PBP3->Bacterial_Lysis Leads to

Mechanism of Aztreonam-Avibactam Synergy
In Vitro Efficacy

Numerous studies have demonstrated the potent in vitro activity of aztreonam-avibactam against a wide range of MBL-producing Enterobacterales. The addition of avibactam significantly lowers the minimum inhibitory concentrations (MICs) of aztreonam for these resistant isolates.

Bacterial SpeciesMBL Gene(s)Aztreonam MIC (mg/L)Aztreonam-Avibactam MIC (mg/L)
EnterobacteralesNDM, IMP, VIM>640.12 - 8
Escherichia coliNDM≥80.12 - 8
Klebsiella pneumoniaeNDM, VIM>64≤1
Enterobacter spp.NDM, IMP, VIM>64≤1

Note: MIC values are generalized from multiple studies. Avibactam concentration is fixed at 4 mg/L.[2][6][7]

A large surveillance study from 2016-2020 found that aztreonam-avibactam inhibited 99.4% of MBL-positive Enterobacterales isolates at a concentration of ≤8 mg/L, with an MIC90 of 1 mg/L.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing The in vitro efficacy of aztreonam-avibactam is primarily determined through broth microdilution assays.

start Start isolate Prepare standardized inoculum of MBL-producing bacteria start->isolate plate Inoculate microtiter plate wells containing serial dilutions of aztreonam with a fixed concentration of avibactam (4 mg/L) isolate->plate incubate Incubate at 35-37°C for 18-24 hours plate->incubate read Determine MIC: Lowest concentration with no visible growth incubate->read end End read->end

Broth Microdilution Workflow for MIC Testing

Protocol Details:

  • Bacterial Strains: Clinical isolates of MBL-producing Enterobacterales are used.

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in a suitable broth medium.

  • Drug Concentrations: Serial twofold dilutions of aztreonam are prepared in cation-adjusted Mueller-Hinton broth. Avibactam is added to each well at a fixed concentration of 4 mg/L.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of aztreonam, in the presence of avibactam, that completely inhibits visible bacterial growth.

Aztreonam-Lysine: An Inhaled Antibiotic for Cystic Fibrosis

Aztreonam-lysine is a formulation of aztreonam specifically designed for inhalation to treat chronic Pseudomonas aeruginosa lung infections in patients with cystic fibrosis. The lysine (B10760008) salt is used instead of arginine (found in the intravenous formulation) to improve tolerability when inhaled.

Efficacy and Intended Use

Clinical trials have demonstrated that inhaled aztreonam-lysine improves respiratory symptoms and reduces the density of P. aeruginosa in the sputum of cystic fibrosis patients. Its efficacy is localized to the lungs, achieving high concentrations in the airways with minimal systemic absorption.

There is a lack of published data on the efficacy of inhaled aztreonam-lysine for the treatment of infections caused by MBL-producing organisms outside of the cystic fibrosis and P. aeruginosa context. The formulation and route of administration are not designed for treating systemic infections. While P. aeruginosa can produce MBLs, the clinical data for aztreonam-lysine is centered on its effect on this specific pathogen in a particular patient population and does not extend to a broader range of MBL-producing bacteria that cause systemic infections.

Conclusion

Aztreonam-avibactam stands as a promising therapeutic option for severe systemic infections caused by MBL-producing Enterobacterales. Its mechanism is well-defined, and its in vitro potency is supported by extensive experimental data. In contrast, aztreonam-lysine is a specialized inhaled therapy for a different clinical indication and patient population. Due to the absence of direct comparative studies and the fundamental differences in their formulation, route of administration, and approved uses, a direct efficacy comparison against MBL producers is not feasible. For researchers and drug development professionals, the focus for combating systemic MBL-producing bacterial infections should be on intravenous combination therapies like aztreonam-avibactam.

References

Stability Showdown: A Comparative Analysis of Aztreonam Lysine in Vibrating Mesh and Jet Nebulizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the stability of nebulized therapeutics is paramount to clinical success. This guide provides a comparative analysis of the stability of aztreonam (B1666516) lysine (B10760008), a critical antibiotic for patients with cystic fibrosis and pulmonary Pseudomonas aeruginosa infections, when delivered via two common nebulizer technologies: vibrating mesh and jet nebulizers. While direct comparative stability studies are limited, this report synthesizes available data on aerosol characteristics and in-vitro activity to inform formulation and device selection.

Executive Summary

Data Presentation: Performance and Stability Parameters

The following tables summarize key performance and stability-related data for aztreonam lysine, primarily from studies utilizing the eFlow® vibrating mesh nebulizer, as this is the most studied and approved system. Data for jet nebulizers with this compound is not available for a direct comparison of stability.

Table 1: Aerosol Characteristics of this compound with a Vibrating Mesh Nebulizer (eFlow®/Altera®)

ParameterReported ValueSignificance
Mass Median Aerodynamic Diameter (MMAD) 2.4 - 2.5 µm[1][2]Optimal for deep lung deposition.
Fine Particle Fraction (FPF < 5 µm) ~87%[1][2]High percentage of respirable particles.
Nebulization Time 2-3 minutes per 75 mg dose[3]Rapid administration enhances patient adherence.
Drug Delivery/Recovery Rate 24-30%[1][2]Efficient delivery of the medication.

Table 2: In-Vitro Activity of this compound Pre- and Post-Nebulization (eFlow®)

ParameterFindingImplication
Minimum Inhibitory Concentration (MIC) 82% of isolates showed MICs identical or within one dilution pre- and post-nebulization.[4]Nebulization with the eFlow® device does not significantly impact the antibiotic's in-vitro potency.
Bactericidal Activity in Sputum The bactericidal activity of aztreonam was not affected by the presence of sputum from cystic fibrosis patients.[4]The drug is likely to remain active at the site of infection.

Comparative Insights: Vibrating Mesh vs. Jet Nebulizers

While a head-to-head stability study for this compound is lacking, a comparison based on the nebulizer technologies themselves provides valuable insights:

  • Vibrating Mesh Nebulizers (e.g., eFlow®, Altera®, Aerogen®):

    • Mechanism: An aerosol is generated by passing the liquid drug through a vibrating mesh or plate with thousands of laser-drilled holes.

    • Advantages: This process involves lower shear stress and minimal heat generation, which is beneficial for maintaining the stability of sensitive drug molecules. They are also known for their efficiency, producing a high fine particle fraction and having a low residual volume.[5][6]

    • Relevance to this compound: The approved use of the Altera® (eFlow®) system for this compound, coupled with data showing preserved in-vitro activity, suggests this technology is well-suited for delivering this antibiotic.[4][7]

  • Jet Nebulizers (e.g., PARI LC Plus®):

    • Mechanism: These devices use a compressed gas source to create a high-velocity air stream that breaks the liquid drug into aerosol droplets.

    • Potential Disadvantages for Stability: The high shear forces and potential for evaporative cooling and subsequent warming could theoretically impact the stability of certain drug formulations. For some biological agents, jet nebulization has been considered more damaging than vibrating mesh technology.[8]

    • Relevance to this compound: While jet nebulizers are widely used for other inhaled medications, the lack of specific stability data for this compound with this technology warrants caution. The potential for increased physical or chemical degradation, though not proven for this specific drug, should be a consideration in any research or development context.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug stability in nebulizer systems. Below are typical protocols for key experiments.

Aerosol Particle Size Distribution Analysis

This experiment determines the aerodynamic particle size distribution of the nebulized drug, which is critical for predicting lung deposition.

  • Apparatus: A cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor).

  • Methodology:

    • The nebulizer is charged with the this compound solution.

    • The cascade impactor is connected to a vacuum pump set to a specific flow rate (e.g., 28.3 L/min).

    • The nebulizer is activated, and the aerosol is drawn through the impactor for a set duration.

    • The amount of drug deposited on each stage of the impactor is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

    • The Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF) are calculated from the drug mass distribution across the impactor stages.

Chemical Stability Assessment via HPLC

This protocol is for quantifying the amount of active this compound and detecting any potential degradation products post-nebulization.

  • Sample Collection: The aerosol is collected by drawing it through a filter or into a liquid impinger for the duration of nebulization.

  • Sample Preparation: The collected sample is extracted from the filter or diluted from the impinger with a suitable solvent.

  • HPLC Method:

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with acetic acid to a pH of 2.5) and an organic solvent (e.g., ethanol (B145695) or acetonitrile) in an isocratic or gradient elution.[9]

    • Flow Rate: Typically 0.5-1.0 mL/min.[9][10]

    • Detection: UV detection at a wavelength of approximately 292 nm.[9]

    • Analysis: The concentration of aztreonam is determined by comparing the peak area of the sample to a standard curve. The appearance of new peaks in the chromatogram of the nebulized sample compared to a non-nebulized control would indicate degradation.

In-Vitro Bioactivity Assay (MIC Determination)

This experiment assesses whether the nebulization process has affected the antibiotic's ability to inhibit bacterial growth.

  • Sample Collection: Collect the nebulized this compound into a sterile collection vessel.

  • Methodology:

    • Prepare serial dilutions of both pre- and post-nebulized this compound solutions.

    • Inoculate a standardized suspension of a susceptible bacterial strain (e.g., Pseudomonas aeruginosa) into microtiter plates containing the different drug concentrations.

    • Incubate the plates under appropriate conditions.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that visibly inhibits bacterial growth.

    • A significant change in the MIC between the pre- and post-nebulized samples would indicate a loss of bioactivity.[4]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative analysis of nebulizer performance and drug stability.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_drug Reconstitute This compound nebulization Nebulization prep_drug->nebulization prep_neb Prepare Nebulizers (Vibrating Mesh & Jet) prep_neb->nebulization aerosol_collection Aerosol Collection nebulization->aerosol_collection hplc HPLC Analysis (Chemical Stability) aerosol_collection->hplc cascade Cascade Impaction (Particle Sizing) aerosol_collection->cascade mic MIC Assay (Bioactivity) aerosol_collection->mic comparison Comparative Data (Stability, MMAD, FPF) hplc->comparison cascade->comparison mic->comparison

Caption: Experimental workflow for comparing this compound stability in different nebulizers.

Conclusion

The available evidence strongly supports the use of vibrating mesh nebulizers, specifically the Altera®/eFlow® system, for the delivery of this compound, with data indicating preservation of the drug's in-vitro antibacterial activity post-nebulization. The gentle aerosol generation mechanism of this technology is likely a key factor in maintaining the drug's integrity. While jet nebulizers are a staple in respiratory medicine, the absence of specific stability data for this compound necessitates careful consideration. For researchers and developers, any exploration of alternative nebulizer systems for this compound should include rigorous stability testing, encompassing both chemical and biological activity assays, to ensure that the therapeutic efficacy of the drug is not compromised.

References

Evaluating the Clinical Relevance of Inhaled Aztreonam Lysine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of aztreonam (B1666516) lysine (B10760008) for inhalation (AZLI) with alternative inhaled antibiotic therapies for the management of chronic Pseudomonas aeruginosa infections in patients with cystic fibrosis (CF). The information presented is based on published clinical trial data and is intended to inform research and drug development professionals.

Executive Summary

Aztreonam lysine for inhalation is a formulation of the monobactam antibiotic aztreonam, where lysine is used as an excipient to enhance the stability and tolerability of the aerosolized solution. This formulation was developed to avoid the pro-inflammatory effects associated with the arginine-containing parenteral formulation when inhaled. Clinical evidence does not support a direct synergistic antibacterial effect between aztreonam and lysine. The clinical relevance of AZLI is based on its efficacy and safety profile in managing chronic P. aeruginosa lung infections in CF patients, often in comparison to other inhaled antibiotics such as tobramycin (B1681333).

Data Presentation: Comparative Efficacy of Inhaled Antibiotics

The following tables summarize quantitative data from clinical trials comparing the efficacy of this compound for inhalation (AZLI) with placebo and tobramycin inhalation solution (TIS).

Table 1: this compound for Inhalation (AZLI) vs. Placebo in CF Patients with P. aeruginosa

Outcome MeasureAZLI (75 mg TID)PlaceboTreatment Differencep-valueStudy
Change in FEV₁ % predicted (Day 28) +10.3%-10.3%<0.001Retsch-Bogart et al. (2009)[1]
Change in Sputum P. aeruginosa Density (log₁₀ CFU/g) (Day 28) -1.453--1.453<0.001Retsch-Bogart et al. (2009)[1]
Change in CFQ-R Respiratory Score (Day 28) +9.7 points-9.7 points<0.001Retsch-Bogart et al. (2009)[1]
Time to Need for Additional Antipseudomonal Antibiotics 92 days (median)71 days (median)21-day increase0.007McCoy et al. (2008)[2]

Table 2: Comparative Efficacy of this compound for Inhalation (AZLI) vs. Tobramycin Inhalation Solution (TNS) in CF Patients with P. aeruginosa

Outcome MeasureAZLI (75 mg TID)TNS (300 mg BID)p-valueStudy
Mean Relative Change in FEV₁ % predicted (after 1 course) +8.35%+0.55%<0.001Assael et al. (2013)[3]
Mean Actual Change in FEV₁ % predicted (across 3 courses) +2.05%-0.66%0.002Assael et al. (2013)[3]
Respiratory Hospitalizations Fewer with AZLI-0.044Assael et al. (2013)[3]
Respiratory Events Requiring Additional Antibiotics Fewer with AZLI-0.004Assael et al. (2013)[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the clinical trials.

Measurement of Forced Expiratory Volume in 1 Second (FEV₁)

FEV₁ is a standard measure of pulmonary function and a key endpoint in CF clinical trials.

  • Procedure: Spirometry is performed according to the American Thoracic Society (ATS) guidelines.[4] Patients are instructed to take a maximal inhalation followed by a forceful, maximal exhalation into a spirometer for at least 6 seconds. The volume of air exhaled in the first second is recorded as the FEV₁.

  • Data Expression: FEV₁ is often expressed as a percentage of the predicted normal value for an individual of the same age, sex, and height (% predicted).[5] Changes in FEV₁ can be reported as absolute changes in liters or % predicted, or as a relative change from baseline.[5]

  • Significance: An increase in FEV₁ indicates an improvement in lung function. A clinically meaningful change is often considered to be a relative change of 10% or more.[2]

Quantification of Pseudomonas aeruginosa Sputum Density

This protocol is used to determine the bacterial load in the sputum of CF patients.

  • Sample Collection: Spontaneously expectorated sputum samples are collected from patients.

  • Processing: A known weight of the sputum sample is homogenized and serially diluted in a suitable buffer.

  • Plating: Aliquots of the dilutions are plated onto selective agar (B569324) media for P. aeruginosa.

  • Incubation and Counting: Plates are incubated under appropriate conditions, and the number of colony-forming units (CFU) is counted.

  • Calculation: The bacterial density is calculated as CFU per gram of sputum and is often expressed on a logarithmic scale (log₁₀ CFU/g).[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Method: The broth microdilution method is a standard technique for determining MICs.[6]

  • Procedure:

    • A series of twofold dilutions of the antibiotic (e.g., aztreonam) are prepared in a multi-well microtiter plate containing a liquid growth medium.

    • Each well is inoculated with a standardized suspension of the test bacterium (P. aeruginosa).

    • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

    • The plate is incubated at a specified temperature for a defined period (e.g., 16-20 hours at 35°C).

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.[6]

Mandatory Visualization

Mechanism of Action of Aztreonam

cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Porin Porin Channel Aztreonam_peri Aztreonam Porin->Aztreonam_peri PBP3 Penicillin-Binding Protein 3 (PBP-3) Cell_Lysis Cell Lysis and Bacterial Death PBP3->Cell_Lysis Inhibits cell wall synthesis, leading to Aztreonam_ext Aztreonam Aztreonam_ext->Porin Enters through Aztreonam_peri->PBP3 Binds to

Caption: Mechanism of action of aztreonam in Gram-negative bacteria.

Workflow of a Comparative Clinical Trial: AZLI vs. TNS

cluster_azli AZLI Arm cluster_tns TNS Arm Screening Patient Screening (CF with P. aeruginosa) Randomization Randomization Screening->Randomization AZLI_C1 Course 1: AZLI 75mg TID (28 days) Randomization->AZLI_C1 TNS_C1 Course 1: TNS 300mg BID (28 days) Randomization->TNS_C1 Off_1A 28 days off treatment AZLI_C1->Off_1A AZLI_C2 Course 2: AZLI 75mg TID (28 days) Off_1A->AZLI_C2 Off_2A 28 days off treatment AZLI_C2->Off_2A AZLI_C3 Course 3: AZLI 75mg TID (28 days) Off_2A->AZLI_C3 Follow_up Follow-up and Endpoint Assessment AZLI_C3->Follow_up Off_1T 28 days off treatment TNS_C1->Off_1T TNS_C2 Course 2: TNS 300mg BID (28 days) Off_1T->TNS_C2 Off_2T 28 days off treatment TNS_C2->Off_2T TNS_C3 Course 3: TNS 300mg BID (28 days) Off_2T->TNS_C3 TNS_C3->Follow_up

References

Aztreonam Lysine: A Comparative Analysis of its Activity Against Planktonic and Biofilm Cultures of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of aztreonam (B1666516) lysine (B10760008) against Pseudomonas aeruginosa in its free-swimming (planktonic) and community-based (biofilm) forms. The data presented herein highlights the significant disparity in susceptibility between these two bacterial states, a critical consideration in the development of effective therapies for chronic infections.

Executive Summary

Bacteria existing within a biofilm matrix exhibit dramatically increased resistance to antimicrobial agents compared to their planktonic counterparts. This guide presents experimental data demonstrating that the concentration of aztreonam lysine required to eradicate P. aeruginosa biofilms is substantially higher than that needed to inhibit the growth of plankatonic cells. This underscores the challenge of treating biofilm-associated infections and the importance of developing strategies that specifically target these resilient bacterial communities.

Data Presentation: Planktonic vs. Biofilm Susceptibility

The following table summarizes the quantitative data on the activity of aztreonam against Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the antibiotic that prevents visible growth of planktonic bacteria. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration required to kill the bacteria within a pre-formed biofilm.

Bacterial StrainCulture TypeAztreonam Concentration (µg/mL)Fold Difference (MBEC/MIC)
Pseudomonas aeruginosa LESlike5Planktonic0.25 (MIC)8192
Biofilm2048 (MBEC)

Data sourced from a study on the Liverpool epidemic strain (LES) of Pseudomonas aeruginosa.[1]

This significant 8192-fold difference highlights the profound protective effect of the biofilm structure against the antimicrobial action of aztreonam.

Experimental Protocols

The determination of MIC and MBEC values is crucial for understanding the efficacy of an antimicrobial agent against different bacterial growth modes. Below are detailed methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Assay for Planktonic Cultures

The MIC is determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of P. aeruginosa is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is used to determine the susceptibility of established biofilms.

  • Biofilm Formation: A 96-well plate is inoculated with a standardized bacterial suspension and incubated for 24-48 hours to allow for the formation of mature biofilms on the surface of the wells or on specialized peg lids.

  • Removal of Planktonic Cells: The growth medium containing planktonic bacteria is carefully removed, and the wells are washed with a sterile saline solution to remove any non-adherent cells.

  • Exposure to Antibiotic: Fresh growth medium containing serial dilutions of this compound is added to the wells with the established biofilms.

  • Incubation: The plate is incubated for a further 24 hours at 37°C.

  • Assessment of Biofilm Viability: After incubation with the antibiotic, the wells are washed again to remove the antibiotic. A viability stain or a recovery medium is then added to assess the survival of the bacteria within the biofilm. The MBEC is the lowest concentration of the antibiotic that results in no viable bacteria.

The Role of Quorum Sensing in Biofilm Resistance

The increased resistance of biofilms is a multifactorial phenomenon, with cell-to-cell communication, known as quorum sensing (QS), playing a pivotal role. In P. aeruginosa, the QS system is a complex network that regulates the expression of virulence factors and is integral to biofilm formation and maturation. While the direct impact of this compound on these signaling pathways is an area of ongoing research, it is understood that disrupting QS can render biofilms more susceptible to antibiotics.

The diagram below illustrates the hierarchical quorum-sensing cascade in P. aeruginosa, which controls the production of factors essential for biofilm integrity and virulence. The las system acts as the master regulator, activating the rhl and pqs systems.

QuorumSensingCascade cluster_las las System cluster_rhl rhl System cluster_pqs pqs System cluster_output Virulence & Biofilm Formation lasI lasI LasR LasR lasI->LasR 3-oxo-C12-HSL rhlI rhlI LasR->rhlI RhlR RhlR LasR->RhlR pqsA_E pqsA-E, pqsH LasR->pqsA_E PqsR PqsR LasR->PqsR rhlI->RhlR C4-HSL RhlR->pqsA_E inhibition Virulence Virulence Factors RhlR->Virulence pqsA_E->PqsR PQS Biofilm Biofilm Formation PqsR->Biofilm

Caption: Hierarchical quorum-sensing network in P. aeruginosa.

Experimental Workflow for Susceptibility Testing

The following diagram outlines the general workflow for comparing the susceptibility of planktonic and biofilm cultures to an antimicrobial agent like this compound.

ExperimentalWorkflow cluster_planktonic Planktonic Susceptibility (MIC) cluster_biofilm Biofilm Susceptibility (MBEC) P1 Prepare Bacterial Suspension P3 Inoculate & Incubate (18-24h) P1->P3 P2 Serial Dilution of This compound P2->P3 P4 Determine MIC (Visual Inspection) P3->P4 B1 Inoculate Plate for Biofilm Formation (24-48h) B2 Wash to Remove Planktonic Cells B1->B2 B3 Add Serial Dilutions of This compound B2->B3 B4 Incubate (24h) B3->B4 B5 Assess Biofilm Viability & Determine MBEC B4->B5 start Start start->P1 start->B1

Caption: Workflow for MIC and MBEC determination.

References

Safety Operating Guide

Guiding Principle: Segregation and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of Aztreonam Lysine are critical for ensuring laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this beta-lactam antibiotic responsibly.

The cornerstone of proper pharmaceutical waste management is the segregation of waste streams. This compound waste must be handled separately from general and biohazardous waste to ensure it is disposed of according to environmental and safety regulations.[1] All disposal procedures must comply with local, state, and federal regulations.[2][3][4]

Disposal Procedures for this compound Waste Streams

Different forms of this compound waste require distinct disposal pathways. The following table summarizes the recommended procedures for each waste stream.

Waste Stream Containing this compoundRecommended Disposal ProcedureRationale / Key Considerations
Unused/Expired Bulk Powder or Concentrated Solutions Treat as hazardous or pharmaceutical chemical waste. Collect in a designated, sealed, and clearly labeled container for pickup by a licensed waste disposal contractor.[1]High concentration of the active pharmaceutical ingredient (API) poses a direct environmental risk. This method prevents environmental release and complies with regulatory standards.[5][6]
Trace Contaminated Items (e.g., empty vials, gloves, weigh boats, pipette tips)Place in a designated pharmaceutical waste container. These are often color-coded (e.g., white with a blue lid for non-hazardous pharmaceuticals or black for hazardous) as per institutional policy.Prevents contamination of general waste streams and ensures materials are handled correctly, typically through incineration, to destroy any residual API.[5]
Aqueous Liquid Residue (e.g., from prepared solutions, experimental leftovers)Option 1 (Standard Procedure): Collect as hazardous or pharmaceutical chemical waste in a designated, sealed, and labeled container.[7] Option 2 (With Chemical Inactivation): Chemically inactivate the Aztreonam via hydrolysis (see protocol below) and then collect the treated solution as chemical waste.Option 1 is the most direct and universally compliant method. Option 2 provides an additional safety step by actively destroying the antimicrobial properties of the waste before final disposal.[8][9]
Empty Product Packaging (e.g., CAYSTON® vial, stopper, diluent ampule after administration)Per manufacturer instructions for the finished product, these items can be disposed of in household or regular trash upon completion of dosing.[10][11][12] For laboratory settings, disposal in the designated pharmaceutical waste container is a recommended best practice.After administration, the residual amount of the drug is minimal. However, laboratory best practices favor containment of all trace chemical waste.

Experimental Protocol: Chemical Inactivation of this compound Residues

For liquid waste streams, chemical inactivation by hydrolysis can be employed to break the beta-lactam ring, rendering the antibiotic inactive. This procedure should be performed by qualified personnel in a controlled laboratory setting.

Objective: To hydrolyze and inactivate Aztreonam residues in aqueous solutions prior to final collection for disposal.

Materials:

  • 1 M Sodium Hydroxide (NaOH) solution

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses, lab coat

  • Appropriate sealed container for the reaction and subsequent waste collection

  • pH indicator strips or a calibrated pH meter

  • 1 M Hydrochloric Acid (HCl) for neutralization (if required by institutional policy)

Methodology:

  • Preparation: Conduct all steps in a well-ventilated chemical fume hood. Ensure all necessary PPE is worn.

  • Alkaline Hydrolysis: To the aqueous waste containing this compound, slowly add 1 M Sodium Hydroxide (NaOH) solution.[8][9]

  • pH Verification: Mix the solution thoroughly and check the pH. Ensure the pH is strongly alkaline (pH ≥ 12) to facilitate rapid hydrolysis of the beta-lactam ring.

  • Reaction Time: Allow the solution to stand for a minimum of 1-2 hours to ensure the hydrolysis reaction is complete.

  • Neutralization (Optional): If required by your institution's waste management policy, carefully neutralize the solution by slowly adding 1 M HCl until the pH is between 6.0 and 8.0.

  • Collection and Disposal: Transfer the treated solution to a designated hazardous waste container.[2] Ensure the container is clearly labeled with its contents and marked for pickup by a licensed waste disposal service. Do not discharge the treated solution into the sanitary sewer unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[3][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G start This compound Waste Generated decision1 Waste Type? start->decision1 proc_bulk Treat as Hazardous/ Pharmaceutical Chemical Waste decision1->proc_bulk  Bulk Powder or  Concentrated Solution proc_trace Dispose in Designated Pharmaceutical Waste Container decision1->proc_trace  Trace Contaminated Solids  (Vials, Gloves, etc.) decision2 Chemical Inactivation (Optional/Per Policy)? decision1->decision2  Aqueous Liquid Residue end_disposal Arrange for Pickup by Licensed Waste Contractor proc_bulk->end_disposal proc_trace->end_disposal proc_liquid Collect as Hazardous/ Pharmaceutical Chemical Waste proc_liquid->end_disposal decision2->proc_liquid No proc_inactivate Follow Inactivation Protocol (Alkaline Hydrolysis) decision2->proc_inactivate Yes proc_inactivate->proc_liquid Collect Treated Waste

Caption: Disposal decision workflow for this compound waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.